(2S)-4-oxoazetidine-2-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-4-oxoazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMLLKKKHCTBN-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541628 | |
| Record name | (2S)-4-Oxoazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16404-94-7 | |
| Record name | (2S)-4-Oxoazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-oxoazetidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2S)-4-oxoazetidine-2-carboxylic acid CAS number 16404-94-7
An In-depth Technical Guide to (2S)-4-oxoazetidine-2-carboxylic acid (CAS 16404-94-7): A Cornerstone Chiral Building Block in Modern Drug Discovery
Abstract
This compound, a chiral, non-proteinogenic amino acid analogue, stands as a pivotal building block in medicinal chemistry and pharmaceutical development. Its rigid, strained β-lactam core, combined with a carboxylic acid handle and defined stereochemistry, makes it an exceptionally valuable synthon for a range of therapeutic agents. This guide provides an in-depth analysis of its chemical properties, synthesis, and critical applications. We will explore its foundational role in the construction of β-lactam antibiotics, its utility as a constrained peptidomimetic scaffold for enzyme inhibitors, and its emerging potential in other therapeutic areas. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this versatile molecule.
Core Concepts: Structure and Properties
The Azetidinone Core: A Privileged Scaffold
The four-membered azetidin-2-one, or β-lactam, is one of the most significant heterocyclic motifs in pharmaceutical science.[1][2] Its inherent ring strain makes the amide bond highly susceptible to nucleophilic attack, a feature masterfully exploited in the mechanism of action of β-lactam antibiotics, which irreversibly acylate and inhibit bacterial transpeptidases (Penicillin-Binding Proteins, PBPs).[3] Beyond antibiotics, the conformational rigidity of the azetidinone ring provides a structurally defined scaffold for designing enzyme inhibitors and other bioactive molecules.[4][5]
Structural Features and Stereochemistry
This compound is characterized by three key functional groups integrated into a compact structure:
-
A β-Lactam Ring: Provides the core scaffold and inherent reactivity.
-
A Carboxylic Acid: Offers a versatile synthetic handle for peptide coupling, esterification, and other modifications.
-
A Ketone: The 4-oxo position introduces another site for potential chemical elaboration.
-
Defined (S)-Stereochemistry: The chiral center at the C2 position is crucial for stereoselective synthesis, ensuring the correct orientation for biological target engagement, a vital consideration in modern drug design.[4]
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Profile
A summary of the key physical and chemical properties is essential for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 16404-94-7 | [6][7][8] |
| Molecular Formula | C₄H₅NO₃ | [6][9] |
| Molecular Weight | 115.09 g/mol | [6][7][9] |
| Appearance | White to light yellow powder | [6] |
| Melting Point | 99 - 102 °C | [6][10] |
| Optical Rotation | [α]²⁰/D = -48° to -44° (c=1 in MeOH) | [6] |
| Storage | 2-8°C, sealed in dry conditions | [10] |
| ¹H NMR (Expected) | δ ~10-12 ppm (s, 1H, COOH), ~8 ppm (br s, 1H, NH), ~4.5 ppm (dd, 1H, CH), ~3.0-3.5 ppm (m, 2H, CH₂) | [11] |
| ¹³C NMR (Expected) | δ ~170-175 ppm (COOH), δ ~165-170 ppm (Lactam C=O), δ ~55-60 ppm (CH), δ ~40-45 ppm (CH₂) | [11] |
| IR (Expected) | ~3300 cm⁻¹ (N-H), ~2500-3300 cm⁻¹ (O-H), ~1750 cm⁻¹ (Lactam C=O), ~1710 cm⁻¹ (Carboxylic Acid C=O) | [11] |
Synthetic Strategies and Mechanistic Rationale
The synthesis of this compound leverages the principles of chiral pool synthesis, starting from readily available, enantiopure precursors.
Synthesis from L-Aspartic Acid
The most authoritative route begins with L-aspartic acid, an inexpensive and optically pure amino acid.[12] This strategy is powerful because the stereocenter of the final product is derived directly from the starting material, obviating the need for chiral resolution.
The causality behind this pathway involves several key transformations:
-
Protection: The amino and carboxylic acid groups of L-aspartic acid are first protected, typically as esters (e.g., diisopropyl ester), to prevent unwanted side reactions.
-
Activation & Cyclization: One of the ester groups is selectively activated, and the molecule is treated with a reagent like a Grignard reagent to facilitate an intramolecular cyclization. This step forms the strained four-membered ring.
-
Deprotection: The protecting groups are removed to yield the final product.
Caption: Synthetic workflow from L-Aspartic Acid.
Protocol: Synthesis of Isopropyl (2S)-4-oxo-2-azetidinecarboxylate
This protocol is adapted from established patent literature and serves as a foundational method for accessing derivatives of the title compound.[12]
Objective: To synthesize an esterified derivative of this compound from diisopropyl L-aspartate hydrochloride.
Materials:
-
Diisopropyl L-aspartate hydrochloride
-
Anhydrous Toluene
-
Ethylmagnesium bromide (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Reaction flask with mechanical stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Reaction Setup: In a reaction flask purged with nitrogen, suspend diisopropyl L-aspartate hydrochloride in anhydrous toluene.
-
Grignard Addition (Cyclization): Cool the suspension to 0°C. Add ethylmagnesium bromide solution dropwise over 1-2 hours, maintaining the temperature below 5°C. The Grignard reagent acts as a base to deprotonate the amine and facilitate the ring-closing condensation.
-
Reaction Monitoring: Stir the mixture at 0-5°C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. This step neutralizes the reaction mixture and protonates any remaining reactive species.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine all organic layers. The use of ethyl acetate ensures efficient recovery of the product from the aqueous phase.
-
Washing: Wash the combined organic layers sequentially with water and then brine. This removes inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude isopropyl (2S)-4-oxo-2-azetidinecarboxylate by column chromatography on silica gel.
Self-Validation: The integrity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and by chiral HPLC to confirm enantiomeric purity.
Applications in Drug Discovery and Development
The unique structure of this compound makes it a high-value intermediate in several therapeutic areas.
Cornerstone for β-Lactam Antibiotics
The primary application of this molecule is as a chiral building block for advanced β-lactam antibiotics, particularly those in the carbapenem and penem classes.[4] The strained ring is the "warhead" that acylates the serine residue in the active site of bacterial PBPs, inhibiting cell wall biosynthesis. The (2S)-carboxylic acid moiety serves as the crucial anchor point for elaborating the complex side chains that define the antibiotic's spectrum of activity, stability to β-lactamase enzymes, and pharmacokinetic properties.
Caption: Pathway for antibiotic synthesis.
A Constrained Proline Analogue in Peptidomimetics
As a cyclic amino acid analogue, it serves as a constrained mimic of proline. This structural rigidity is highly desirable in drug design for creating peptidomimetics with improved metabolic stability and defined conformations. By incorporating this scaffold into peptide sequences, researchers can lock the backbone into a specific orientation, enhancing binding affinity and selectivity for enzyme targets. Studies have demonstrated its use in synthesizing potential inhibitors for enzymes like pancreatic elastase.[13]
Protocol: N-Acylation for Peptidomimetic Synthesis
This protocol outlines a general procedure for coupling the β-lactam core to another amino acid, as described in the synthesis of β-lactam peptidomimetics.[13]
Objective: To couple the carboxylic acid of an N-protected this compound derivative with an amino acid ester.
Materials:
-
This compound
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide, BSA)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling agents (e.g., EDC, HOBt)
-
Tertiary amine base (e.g., Triethylamine, TEA)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
Procedure:
-
N-Protection (Silylation): Suspend this compound in anhydrous DCM. Add the silylating agent (e.g., BSA) and stir at room temperature until the solution becomes clear. This transiently protects the lactam nitrogen, preventing self-condensation and improving solubility.
-
Amine Salt Neutralization: In a separate flask, suspend the amino acid ester hydrochloride in anhydrous DCM and add a tertiary amine base (e.g., TEA) to liberate the free amine.
-
Carboxylic Acid Activation: To the silylated β-lactam solution, add coupling agents like EDC and HOBt. Stir for 15-20 minutes at 0°C. This forms a highly reactive activated ester intermediate.
-
Coupling: Add the free amine solution from step 2 to the activated ester solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Desilylation: Quench the reaction with a mild acid (e.g., aqueous citric acid). The aqueous workup simultaneously removes the silyl protecting group. Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the resulting dipeptide analogue by column chromatography.
Emerging Applications
Beyond its established roles, this scaffold is an important building block for synthesizing NMDA receptor antagonists, highlighting its potential for developing treatments for neurological disorders.[8][10] Its utility as a versatile chiral intermediate ensures its continued exploration in diverse drug discovery programs.
Handling, Stability, and Safety
Proper handling is crucial for maintaining the integrity of this reagent.
-
Storage: The compound should be stored in a refrigerator at 2-8°C, tightly sealed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the strained lactam ring.[10]
-
Stability: It is stable under recommended storage conditions but can be sensitive to strong acids, bases, and nucleophiles due to ring strain.
-
Safety: According to aggregated GHS information, the compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[9] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is far more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its unique combination of a reactive β-lactam core, a versatile carboxylic acid handle, and innate chirality has cemented its role in the synthesis of life-saving antibiotics. As drug discovery continues to evolve, the demand for conformationally constrained scaffolds for designing highly specific enzyme inhibitors and receptor modulators will grow. The proven utility and synthetic tractability of this compound ensure that it will remain a molecule of high strategic importance, empowering the development of the next generation of therapeutics.
References
- 1. d-nb.info [d-nb.info]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. (R)-4-Oxoazetidine-2-carboxylicacid [myskinrecipes.com]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID CAS#: 16404-94-7 [amp.chemicalbook.com]
- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 12. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 13. beta-lactam derivatives as enzyme inhibitors: carboxy peptidyl derivatives of (S)-4-oxoazetidine-2-carboxylate as peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S)-4-oxoazetidine-2-carboxylic acid: A Cornerstone Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Strained Ring
(2S)-4-oxoazetidine-2-carboxylic acid, a chiral molecule featuring a strained four-membered β-lactam ring, stands as a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and bioactive compounds.[1][2] Its inherent ring strain and defined stereochemistry make it a highly valuable and reactive scaffold for the construction of complex molecular architectures, particularly within the realm of medicinal chemistry.[1][3][4] This guide provides a comprehensive technical overview of its molecular structure, properties, and critical role in modern drug discovery and development, offering insights for researchers and scientists in the field.
Molecular Structure and Physicochemical Properties
At its core, this compound is a cyclic amide, specifically a β-lactam, where the nitrogen atom is attached to the β-carbon relative to the carbonyl group.[5] The "(2S)" designation defines the stereochemistry at the chiral center, which is crucial for its biological activity and recognition by enzymes.
Key Structural Features:
-
β-Lactam Ring: The four-membered azetidinone ring is the molecule's most defining feature. This ring is inherently strained due to the deviation of its bond angles from the ideal sp3 and sp2 geometries.[6] This strain is a key driver of its chemical reactivity, making the amide bond susceptible to nucleophilic attack.[3][5]
-
Carboxylic Acid Group: The carboxylic acid moiety at the 2-position provides a handle for further chemical modifications and is essential for its interaction with biological targets.
-
Chirality: The (S)-configuration at the C2 position is critical for its utility as a chiral building block in asymmetric synthesis.[4]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₄H₅NO₃ | [1][7][8] |
| Molecular Weight | 115.09 g/mol | [1][7][8] |
| CAS Number | 16404-94-7 | [1][7][8] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 99 - 102 °C | [1][9] |
| Optical Rotation | [α]²⁰/D = -48 to -44° (c=1 in MeOH) | [1] |
| pKa | 3.19 ± 0.20 (Predicted) | [9] |
| LogP | -1.0405 to -1.1 | [7][8] |
Spectroscopic Data:
While a comprehensive set of publicly available spectra is not readily compiled, typical spectroscopic features would include:
-
¹H NMR: Signals corresponding to the protons on the azetidine ring and the carboxylic acid proton.
-
¹³C NMR: Resonances for the carbonyl carbon, the chiral carbon, and the other two carbons of the azetidinone ring.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the β-lactam (typically at a higher frequency than acyclic amides due to ring strain) and the carboxylic acid O-H and C=O stretches.
The Chemistry of the Strained Ring: Reactivity and Synthetic Utility
The enhanced reactivity of the β-lactam ring is a cornerstone of its utility. The ring strain reduces the resonance stabilization of the amide bond, making the carbonyl carbon more electrophilic and susceptible to cleavage.[5] This property is famously exploited by β-lactam antibiotics to inhibit bacterial cell wall synthesis.[3][5][6]
Mechanism of Action in β-Lactam Antibiotics:
β-lactam antibiotics function by mimicking the D-Ala-D-Ala dipeptide substrate of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan cell wall.[6][10] The strained β-lactam ring is attacked by a serine residue in the active site of the PBP, leading to the formation of a stable, inactive acyl-enzyme complex.[3] This effectively halts cell wall synthesis, ultimately leading to bacterial cell death.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 98019-65-9,4-OXOAZETIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 4. (R)-4-Oxoazetidine-2-carboxylicacid [myskinrecipes.com]
- 5. β-Lactam - Wikipedia [en.wikipedia.org]
- 6. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 16404-94-7 CAS MSDS ((S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Structural Insights for β-Lactam Antibiotics [biomolther.org]
Introduction: The Structural Imperative of a Chiral Synthon
An In-depth Technical Guide to the Spectroscopic Characterization of (2S)-4-oxoazetidine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This compound is a molecule of significant interest within the domains of medicinal chemistry and drug development. As a chiral building block, or synthon, its defining feature is the strained four-membered β-lactam ring, a core scaffold in a vast array of critically important antibiotics, including penicillins and carbapenems.[1][2] The specific (2S) stereochemistry is often crucial for biological activity, making unambiguous structural and stereochemical verification an absolute prerequisite for its use in synthesis.[2]
This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound. We will move beyond simple data reporting to explore the underlying principles, the rationale behind experimental choices, and the interpretation of the resulting spectra. The protocols described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently ascertain the identity, purity, and structural integrity of this vital compound.
Core Molecular Properties & Identifiers
A foundational step in any analysis is to confirm the basic physicochemical properties of the target compound. This data serves as the primary reference against which all experimental results are compared.
| Property | Value | Source |
| Chemical Formula | C₄H₅NO₃ | [3] |
| CAS Number | 16404-94-7 | [3][4] |
| Molecular Weight | 115.09 g/mol | [3][5] |
| Exact Mass | 115.026943022 Da | [4][5] |
| IUPAC Name | This compound | [5][6] |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Rationale: ¹H NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of each proton, their proximity to one another (connectivity), and their stereochemical relationships. For this compound, ¹H NMR is essential to confirm the integrity of the azetidinone ring and the relative positions of its substituents.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for the non-exchangeable protons of the molecule. These predictions are based on data from structurally analogous β-lactam compounds and established principles of NMR theory.[7][8] The spectrum is typically recorded in a solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) to avoid obscuring signals from the labile carboxylic acid and amide protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | ~4.0 - 4.5 | dd | J2,3a ≈ 2-3 Hz, J2,3b ≈ 5-6 Hz | The proton at the chiral center, coupled to the two diastereotopic protons at C-3. |
| H-3a (trans to H-2) | ~3.2 - 3.6 | dd | J3a,3b ≈ 15-16 Hz, J2,3a ≈ 2-3 Hz | One of the two methylene protons, showing a large geminal coupling and a smaller vicinal coupling. The trans relationship to H-2 results in a smaller J-value.[9] |
| H-3b (cis to H-2) | ~2.9 - 3.3 | dd | J3a,3b ≈ 15-16 Hz, J2,3b ≈ 5-6 Hz | The second methylene proton, geminally coupled to H-3a and vicinally coupled to H-2. The cis relationship results in a larger J-value.[9] |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.
Visualization: ¹H NMR Coupling Network
Caption: Coupling relationships between protons on the azetidinone ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the NH and COOH protons, causing their signals to disappear, which can be a useful diagnostic tool. DMSO-d₆ will typically show all protons.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Ensure a homogeneous solution.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., HDO at ~4.79 ppm in D₂O).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Rationale: While ¹H NMR maps the proton framework, ¹³C NMR provides a direct census of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, making it an invaluable tool for confirming the presence of all expected carbon environments, particularly the two critical carbonyl carbons of the lactam and the carboxylic acid.
Predicted ¹³C NMR Spectral Data
The following chemical shifts are predicted based on data from analogous structures and standard chemical shift correlation tables.[7][10]
| Carbon Assignment | Predicted δ (ppm) | Notes |
| Carboxylic Acid (C=O) | ~170 - 175 | The carbonyl carbon of the carboxylic acid group, typically found in this downfield region. |
| Lactam (C=O) | ~165 - 170 | The carbonyl carbon of the β-lactam ring. Its slightly upfield shift compared to the acid is characteristic. |
| C-2 | ~55 - 60 | The chiral sp³ carbon bonded to both the nitrogen and the carboxylic acid group. |
| C-3 | ~40 - 45 | The methylene (CH₂) carbon of the azetidinone ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.
-
Parameters: A 90° pulse angle is common. Due to the longer relaxation times of quaternary carbons (like the carbonyls), a longer relaxation delay (5-10 seconds) may be necessary for accurate integration, though it is often not required for simple identification. A large number of scans (e.g., 1024 or more) is typically required.
-
Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific chemical bonds. For this molecule, FT-IR provides definitive evidence for the presence of the characteristic β-lactam carbonyl group, which is a key structural feature.
Expected FT-IR Absorption Bands
The IR spectrum of this molecule is dominated by absorptions from its key functional groups.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad | A very broad absorption characteristic of the hydrogen-bonded O-H in a carboxylic acid. |
| N-H Stretch (Lactam) | 3300 - 3100 | Medium | The stretching vibration of the N-H bond within the lactam ring. |
| C=O Stretch (β-Lactam) | 1750 - 1780 | Strong | This is the most diagnostic peak. Ring strain shifts the β-lactam carbonyl absorption to a significantly higher frequency than that of a typical amide (~1650 cm⁻¹). |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of the carboxylic acid group. |
Data sourced from the ATR-IR spectrum available on PubChem and general spectroscopic principles.[5]
Visualization: FT-IR Sample Preparation Workflow (KBr Pellet)
Caption: Workflow for preparing a KBr pellet for FT-IR analysis.
Experimental Protocols: FT-IR Spectroscopy
Method A: KBr Pellet Technique (for Solids) [11]
-
Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample.
-
Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and thoroughly mix with the sample by grinding until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the mid-IR region.[12]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.
Method B: Attenuated Total Reflectance (ATR) Technique [13]
-
Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.
-
Analysis: Collect the IR spectrum. This method is non-destructive and requires minimal sample preparation.[12]
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by measuring the exact mass to several decimal places.
Methodology Choice: Electrospray Ionization (ESI) is the preferred method for this molecule.[14][15] It is a soft ionization technique that is well-suited for polar, non-volatile compounds, minimizing fragmentation and typically producing an ion corresponding to the protonated molecule, [M+H]⁺.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Notes |
| [M+H]⁺ | 116.0342 | The protonated molecule, expected as the base peak in ESI positive ion mode. Calculated from the exact mass of C₄H₅NO₃ (115.0269) + mass of H⁺ (1.0073). |
| [M+Na]⁺ | 138.0162 | A sodium adduct is also commonly observed in ESI-MS. Calculated from the exact mass of C₄H₅NO₃ (115.0269) + mass of Na⁺ (22.9893). |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or water and methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
LC System: While direct infusion is possible, coupling with a liquid chromatography (LC) system is standard. A short C18 column can be used to desalt the sample before it enters the mass spectrometer.
-
Ionization: The sample is introduced into the ESI source. A high voltage is applied to the eluent, creating a fine spray of charged droplets.
-
MS Analysis: The desolvated ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap instrument for high resolution). The instrument is set to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the m/z of the [M+H]⁺ ion. The measured exact mass is then compared to the theoretical mass to confirm the elemental formula.
References
- 1. d-nb.info [d-nb.info]
- 2. (R)-4-Oxoazetidine-2-carboxylicacid [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-4-Oxoazetidine-2-carboxylic acid | 16404-94-7 [sigmaaldrich.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 13. jascoinc.com [jascoinc.com]
- 14. Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of five beta-lactam antibiotics in bovine milk using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Landscape of (2S)-4-oxoazetidine-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of a Strained Ring System
The (2S)-4-oxoazetidine-2-carboxylic acid scaffold, a core component of the broader azetidinone or β-lactam class of heterocyclic compounds, represents a privileged structure in medicinal chemistry.[1] Its inherent ring strain translates into a heightened reactivity, making it a versatile pharmacophore capable of interacting with a diverse array of biological targets.[2] Historically celebrated for its role in the paradigm-shifting discovery of penicillin and subsequent generations of antibiotics, the utility of the azetidinone ring extends far beyond antimicrobial applications.[1] This guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, offering a technical resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the mechanistic underpinnings of their various pharmacological effects, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols for their synthesis and evaluation.
Antimicrobial Activity: The Cornerstone of Azetidinone Biology
The most well-established biological activity of azetidinone derivatives is their antibacterial action. This is primarily attributed to their ability to inhibit bacterial cell wall biosynthesis.[2]
Mechanism of Action: Targeting Penicillin-Binding Proteins (PBPs)
The bactericidal effect of many azetidinone derivatives is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The strained β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. Nucleophilic attack by a serine residue in the PBP active site leads to the irreversible opening of the β-lactam ring, forming a stable acyl-enzyme intermediate and thereby inactivating the enzyme. This disruption of cell wall integrity ultimately leads to bacterial cell lysis.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency of azetidinone derivatives can be significantly influenced by the nature of the substituents on the core ring. For instance, studies have shown that the presence of electron-withdrawing groups, such as nitro and chloro moieties, on a phenyl ring attached to the azetidinone nucleus can enhance antibacterial activity.[3]
Quantitative Antimicrobial Data
The antimicrobial efficacy of novel derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) | Reference |
| 4h | 4-Nitrophenyl | S. aureus | 12.5 | [3] |
| 4i | 3-Nitrophenyl | E. coli | 25 | [3] |
| 4j | 2-Nitrophenyl | P. aeruginosa | 25 | [3] |
| 9e | 2-Nitro, 3-chloro-phenyl | S. aureus | - | [4] |
| 9g | 3-Bromo-benzoyl | B. subtilis | - | [4] |
Note: Specific MIC values for 9e and 9g were not provided in the source, but they were highlighted as having significant activity.
Anticancer Activity: A Promising Frontier
A growing body of evidence highlights the potential of this compound derivatives as anticancer agents. Their mechanisms of action in this context are multifaceted and appear to be cell-line dependent.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated that azetidinone derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, some derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2.[5] Additionally, certain derivatives can cause cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[1] One study on a thiazolidinone derivative, a related heterocyclic compound, demonstrated that its anticancer activity was mediated through the inhibition of VEGFR-2, a key receptor in tumor angiogenesis.[6] Another proposed mechanism involves the misincorporation of azetidine-2-carboxylic acid into proteins in place of proline, leading to protein misfolding and cellular stress, which can enhance tumor immunogenicity.[7]
Quantitative Anticancer Data
The in vitro anticancer activity of these derivatives is commonly assessed using the MTT assay, which measures cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 9a | 4-Chlorophenyl | HeLa | 11.44 | [1] |
| 9b | Biphenyl | HeLa | 11.77 | [1] |
| 5e | Nitrophenyl | HeLa | 29.44 (µg/mL) | [1] |
| 17 | Cinnamaldehyde derived | MCF-7 | 28.66 | [8] |
| AZ-5 | 4-Chlorophenyl | MCF-7 | - | [9] |
| AZ-15 | 4-Chlorophenyl | MCF-7 | - | [9] |
Note: For compounds AZ-5 and AZ-15, specific IC50 values were not provided, but they were noted for their high efficacy.
Anticonvulsant Activity: Modulating Neuronal Excitability
Derivatives of this compound have also demonstrated promising anticonvulsant properties.
Mechanism of Action: Enhancement of GABAergic Neurotransmission
The primary mechanism underlying the anticonvulsant activity of these compounds is believed to be the enhancement of GABA-mediated inhibition in the brain.[10] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. By potentiating GABAergic activity, these derivatives can suppress excessive neuronal firing that leads to seizures. This effect is often evaluated in animal models using chemoconvulsants like pentylenetetrazole (PTZ), which is a known GABA antagonist.[10]
Anti-inflammatory and Other Biological Activities
The therapeutic potential of this compound derivatives extends to other areas, including anti-inflammatory and anti-HIV activities.
-
Anti-inflammatory Activity: Some derivatives have shown the ability to inhibit inflammation in models such as carrageenan-induced rat paw edema.[1] The underlying mechanism is likely related to the inhibition of pro-inflammatory mediators. The parent compound, L-azetidine-2-carboxylic acid, has been shown to trigger pro-inflammatory responses in microglial cells, suggesting that derivatives could modulate these pathways.[5]
-
Anti-HIV Activity: Certain azetidinone-containing compounds have been investigated as inhibitors of HIV protease, a critical enzyme for viral replication.[11][12] By blocking the active site of this enzyme, these inhibitors prevent the maturation of viral particles, rendering them non-infectious.[12]
Experimental Protocols
General Synthesis of 4-Substituted-3-chloro-2-oxoazetidine Derivatives
This protocol describes a common method for the synthesis of a class of biologically active azetidinone derivatives.
Step 1: Synthesis of Schiff Base (Imine)
-
Dissolve an equimolar mixture of a primary amine and a substituted aromatic aldehyde in a suitable solvent (e.g., ethanol, acetone).[3][13]
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated Schiff base, wash with cold ethanol, and dry. Recrystallize from a suitable solvent if necessary.
Step 2: Cycloaddition to form the Azetidinone Ring
-
In a round-bottom flask, dissolve the Schiff base (0.01 mol) and triethylamine (0.01 mol) in dioxane or another suitable solvent.[4]
-
Cool the mixture in an ice bath and stir.
-
Slowly add chloroacetyl chloride (0.01 mol) dropwise to the stirred solution over 20-30 minutes.[4]
-
Continue stirring the reaction mixture at room temperature for an additional 3-5 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into crushed ice to precipitate the product.[2]
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a remarkable breadth of biological activities. While its legacy is firmly rooted in the fight against bacterial infections, the demonstrated anticancer, anticonvulsant, and anti-inflammatory potential of its derivatives underscores the importance of continued exploration of this versatile chemical entity. Future research should focus on elucidating the precise molecular targets and signaling pathways for these diverse biological effects, which will enable more rational, structure-based drug design. Furthermore, a deeper understanding of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the development of new and effective treatments for a wide range of human diseases.
References
- 1. Synthesis and Anticonvulsant Studies of Thiazolidinone and Azetidinone Derivatives from Indole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. A critical analysis of the pharmacology of AZT and its use in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuroquantology.com [neuroquantology.com]
- 11. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 13. acgpubs.org [acgpubs.org]
(2S)-4-oxoazetidine-2-carboxylic acid as a chiral building block
An In-Depth Technical Guide to (2S)-4-oxoazetidine-2-carboxylic acid: A Cornerstone Chiral Building Block
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery and development, the pursuit of molecular scaffolds that offer both structural rigidity and stereochemical precision is paramount. This compound, a constrained analog of L-proline, has emerged as a pivotal chiral building block. Its strained four-membered β-lactam ring system imparts a well-defined conformational rigidity that is highly sought after by medicinal chemists. This inherent structural constraint allows for the precise orientation of pharmacophoric elements, leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles of derivative drug candidates.
This guide serves as a technical deep dive for researchers and drug development professionals, elucidating the synthesis, key chemical transformations, and strategic applications of this versatile molecule. We will explore the causality behind synthetic choices, provide validated experimental protocols, and illustrate its role in the creation of complex, biologically active compounds.
Physicochemical and Structural Characteristics
This compound is a white to light yellow crystalline solid.[1] Its structure is defined by a chiral center at the C2 position in the (S)-configuration, a reactive β-lactam ring, and a carboxylic acid moiety, providing multiple handles for synthetic modification. The strained four-membered ring is not planar, and its specific puckering influences the spatial arrangement of substituents, a key feature exploited in rational drug design.[]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 16404-94-7 | [1][3][4][5] |
| Molecular Formula | C₄H₅NO₃ | [1][4][6] |
| Molecular Weight | 115.09 g/mol | [1][3][6] |
| Melting Point | 99 - 102 °C | [1][7] |
| Optical Rotation | [α]²⁰/D = -48° to -44° (c=1 in MeOH) | [1] |
| IUPAC Name | This compound | [6][8] |
| Synonyms | L-Pyroaspartic acid, (S)-(-)-4-Oxo-2-azetidinecarboxylic acid | [6][7] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |[7][8] |
The crystal structure has been resolved, providing precise data on bond lengths and angles, which are crucial for computational modeling and understanding intermolecular interactions, such as hydrogen bonding.[][6]
Synthesis of the Chiral Core: From Biocatalysis to Chemical Routes
The efficient and stereoselective synthesis of the azetidine core is critical for its utility. Both biosynthetic and traditional organic synthesis routes have been established.
Chemical Synthesis from L-Aspartic Acid
A prevalent and practical approach utilizes the inexpensive chiral pool starting material, L-aspartic acid. The fundamental strategy involves the protection of the amino and carboxylic acid groups, followed by an intramolecular cyclization to form the strained β-lactam ring. The choice of protecting groups is crucial to prevent side reactions and to be removable under conditions that do not compromise the integrity of the target molecule.
The process typically begins with the esterification of both carboxylic acid groups of L-aspartic acid. The subsequent key step is the activation of the β-carboxyl group and cyclization, often mediated by reagents that facilitate amide bond formation, to yield the 4-oxoazetidine ring system.
Caption: Chemical synthesis workflow starting from L-aspartic acid.
Biosynthesis via S-adenosylmethionine (SAM) Cyclization
Nature has evolved an elegant route to azetidine-2-carboxylic acid. Recent research has identified AZE synthases, enzymes that catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM).[9] This enzymatic reaction forms the highly strained four-membered ring directly from a common metabolite. The enzyme masterfully pre-organizes the SAM substrate into a conformation conducive to cyclization, facilitated by desolvation and cation-π interactions within the active site.[9] While not a primary industrial production method for the 4-oxo derivative, this discovery opens avenues for biocatalytic production and provides profound insight into the formation of strained ring systems.
Caption: Biosynthetic pathway of azetidine-2-carboxylic acid via AZE synthase.
Key Applications in Synthetic and Medicinal Chemistry
The synthetic versatility of this compound makes it a valuable intermediate. Its stereochemistry is crucial for designing enantioselective syntheses, leading to more effective and safer drug molecules.[10]
Role as a Constrained Proline Mimic
Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that can act as an analog of proline.[11] The 4-oxo functionality adds another layer of synthetic utility and structural definition. Incorporating this motif into peptides or peptidomimetics restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby enhancing its interaction with biological targets like enzymes or receptors.
Intermediate in Pharmaceutical Synthesis
This building block is a key intermediate in the synthesis of a diverse range of pharmaceuticals.[1][10] Its unique structure allows for the creation of complex molecular architectures with potential therapeutic applications in areas such as neurological disorders.[1] For example, it serves as an important building block for the synthesis of NMDA (N-methyl-D-aspartate) receptor modulators.[3] The β-lactam core is itself a privileged scaffold in medicinal chemistry, most famously represented by penicillin and related antibiotics.[12] Derivatives of 2-oxoazetidine carboxylic acids have shown a wide array of biological activities, including antibacterial, antitubercular, and enzyme-inhibiting properties.[12][13]
Caption: Synthetic utility and application pathways of the core scaffold.
Validated Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following methodologies are based on established procedures and provide a self-validating framework for chemists.
Protocol 1: Synthesis of Isopropyl (2S)-4-oxo-2-azetidinecarboxylate
This procedure details the cyclization of a di-esterified L-aspartic acid derivative, a key step in producing the core scaffold ester, which can then be hydrolyzed. This protocol is adapted from patent literature, demonstrating a scalable process.[14]
Objective: To synthesize the esterified chiral building block from diisopropyl L-aspartate.
Materials:
-
Diisopropyl L-aspartate hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylmagnesium bromide (3M solution in diethyl ether)
-
Dry ice / Isopropanol bath
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, suspend diisopropyl L-aspartate hydrochloride (e.g., 50 g) in anhydrous THF (500 mL).
-
Grignard Addition: Cool the suspension to -5°C using a dry ice/isopropanol bath. Add ethylmagnesium bromide solution dropwise via the dropping funnel over 1 hour, ensuring the internal temperature is maintained between -5°C and 0°C.
-
Cyclization: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2 hours to allow for complete cyclization.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while maintaining a low temperature.
-
Extraction: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Workup: Combine all organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude isopropyl (2S)-4-oxo-2-azetidinecarboxylate by silica gel column chromatography or recrystallization to obtain the final product.
Protocol 2: N-Boc Protection of Isopropyl (2S)-4-oxo-2-azetidinecarboxylate
Protection of the lactam nitrogen is often a necessary step to prevent unwanted side reactions in subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
Objective: To protect the nitrogen atom of the azetidine ring.
Materials:
-
Isopropyl (2S)-4-oxo-2-azetidinecarboxylate
-
Anhydrous Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve isopropyl (2S)-4-oxo-2-azetidinecarboxylate (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add Boc₂O (1.1 equivalents, 11 mmol) and a catalytic amount of DMAP (0.1 equivalents, 1 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash chromatography on silica gel to yield the pure N-Boc protected product.
Conclusion and Future Prospects
This compound stands as a testament to the power of conformationally constrained building blocks in modern medicinal chemistry. Its rigid framework, derived from a straightforward and scalable synthesis, provides an exceptional platform for the development of highly specific and potent therapeutic agents. The interplay between its chiral center and the reactive β-lactam ring offers a rich field for synthetic exploration.
Future applications will likely leverage the growing understanding of its biosynthesis, potentially leading to greener, enzyme-catalyzed production methods.[9] Furthermore, its use in combinatorial biosynthesis, where it can be incorporated as a proline mimic, opens the door to generating novel libraries of bioactive natural product analogs. As the demand for drugs with higher selectivity and improved pharmacological properties continues to grow, the strategic importance of cornerstone chiral synthons like this compound is set to increase even further.
References
- 1. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 16404-94-7 CAS MSDS ((S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. (S)-4-Oxoazetidine-2-carboxylic acid | 16404-94-7 [sigmaaldrich.com]
- 9. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cas 98019-65-9,4-OXOAZETIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 11. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. d-nb.info [d-nb.info]
- 14. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
A Guide to 4-Oxoazetidine-2-Carboxylic Acids: From Serendipitous Discovery to a Cornerstone of Antibiotic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-oxoazetidine-2-carboxylic acid scaffold, a core component of the β-lactam family, represents a landmark in medicinal chemistry. Its discovery was intrinsically linked to the quest to understand and synthesize penicillin, the first miracle drug. This guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of this pivotal chemical entity. We will delve into the foundational Staudinger cycloaddition, trace the development of stereocontrolled synthetic methodologies, and illustrate the scaffold's indispensable role as a chiral building block in the production of life-saving carbapenem antibiotics. This document serves as a technical resource, offering field-proven insights and detailed protocols for professionals in drug development and organic synthesis.
Introduction: The Architectural Marvel of the β-Lactam Ring
The story of 4-oxoazetidine-2-carboxylic acid is inseparable from the story of β-lactam antibiotics. The four-membered azetidin-2-one ring, commonly known as the β-lactam ring, is the reactive pharmacophore responsible for the antibacterial activity of penicillins, cephalosporins, carbapenems, and monobactams.[1] This strained ring system functions by acylating and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cell wall biosynthesis. The discovery of penicillin's structure in the 1940s ignited a fervent race among organic chemists to develop methods for its total synthesis, a challenge that would lead to groundbreaking innovations in chemical synthesis. Central to this effort was the need to construct the chiral β-lactam core efficiently and with precise stereochemical control. The 4-oxoazetidine-2-carboxylic acid emerged as a critical synthon, a versatile building block from which a vast array of potent antibiotics could be constructed.[2][3]
Chapter 1: The Dawn of a Scaffold - Staudinger's [2+2] Cycloaddition
The theoretical foundation for β-lactam synthesis was laid long before the structure of penicillin was known. In 1907, the German chemist Hermann Staudinger discovered that the reaction of a ketene with an imine produced a β-lactam through a formal [2+2] cycloaddition.[4] This reaction, now known as the Staudinger synthesis, remained a chemical curiosity for decades.[4] However, with the elucidation of the penicillin structure, its significance became immense. It offered the first direct and convergent route to the coveted β-lactam ring system.[5][6]
The mechanism of the Staudinger synthesis involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate.[7] Subsequent ring closure of this intermediate yields the β-lactam product. The reaction's stereochemical outcome—whether the substituents on the ring are cis or trans—is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate.[7] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the cis product, which is often the desired stereoisomer for biological activity.[7]
Workflow: The Staudinger Ketene-Imine Cycloaddition
Caption: General workflow for the Staudinger β-lactam synthesis.
Despite its ingenuity, the original Staudinger reaction had significant limitations. Ketenes are often unstable and prone to polymerization, requiring them to be generated in situ from precursors like acid chlorides.[5] More importantly, the reaction generally lacked stereocontrol, producing mixtures of diastereomers which were difficult and costly to separate.[8] This spurred the development of more sophisticated methods.
Chapter 2: The Stereochemical Hurdle and the Rise of Controlled Syntheses
The biological activity of β-lactam antibiotics is critically dependent on the precise three-dimensional arrangement of atoms, particularly the relative stereochemistry at the C3 and C4 positions of the azetidinone ring. For many carbapenems, a cis relationship between the substituents at these positions is required. The challenge for synthetic chemists was to transform the Staudinger cycloaddition and other methods from tools that merely formed the ring to precise instruments that could dictate its stereochemistry.
Key breakthroughs included:
-
Chiral Auxiliaries: Attaching a chiral, removable group to either the ketene or the imine component could effectively direct the stereochemical course of the cycloaddition, leading to a single desired stereoisomer.[5][8]
-
Ester Enolate-Imine Condensations: This alternative strategy involves the reaction of a metal enolate of an ester with an imine. By carefully selecting the metal counterion, solvent, and reaction conditions, chemists could achieve high levels of diastereoselectivity.
-
Catalytic Asymmetric Synthesis: The modern era of β-lactam synthesis has focused on the use of chiral catalysts to induce enantioselectivity.[6] These methods avoid the need for stoichiometric chiral auxiliaries, making the process more atom-economical and efficient. For example, chiral N-heterocyclic carbenes and planar-chiral nucleophiles have been successfully employed to catalyze the Staudinger reaction with high enantioselectivity.[7]
These advancements transformed the synthesis of 4-oxoazetidine-2-carboxylic acid derivatives from a formidable challenge into a reliable and scalable process, paving the way for their use in industrial drug production.
Chapter 3: The Workhorse of Carbapenem Synthesis
The true value of 4-oxoazetidine-2-carboxylic acid and its derivatives lies in their role as pivotal intermediates for complex antibiotics, particularly the carbapenem class.[8] Carbapenems, such as thienamycin and meropenem, possess an exceptionally broad spectrum of antibacterial activity and are often reserved for treating severe or multidrug-resistant infections.[9]
The synthesis of these drugs is a multistep process where the construction of the core azetidinone ring is an early and critical phase.[8] A common strategy involves synthesizing a highly functionalized 4-oxoazetidinone intermediate that already contains the correct stereochemistry for the final drug target.
Representative Protocol: Synthesis of a (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone Intermediate
This intermediate is a cornerstone for the synthesis of numerous carbapenem antibiotics. The following protocol is a conceptual representation based on established methodologies.
Objective: To synthesize a key chiral β-lactam intermediate for carbapenem production.
Methodology:
-
Preparation of Starting Materials: L-Threonine is often used as an inexpensive, chiral starting material. Through a series of protection and activation steps, it is converted into a suitable precursor for cyclization.
-
β-Lactam Ring Formation: The key cyclization is often achieved via an SN2 reaction, where an amide nitrogen displaces a leaving group to form the four-membered ring. This step is designed to proceed with high stereocontrol, preserving the stereochemistry derived from L-threonine.
-
Functional Group Manipulation: The resulting β-lactam is then further modified. For example, a 4-carboxy group can be converted to a 4-acetoxy group via oxidative decarboxylation, such as a Kolbe-type electrolysis.[10]
-
Purification and Characterization: The final intermediate is purified using techniques like column chromatography or recrystallization. Its structure and stereochemical purity are confirmed by analytical methods including NMR spectroscopy and mass spectrometry.
This meticulous, step-wise construction ensures that the final carbapenem product has the precise stereochemistry required for potent biological activity.
Data Summary: Comparison of Synthetic Strategies
| Synthetic Method | Key Feature | Typical Stereoselectivity | Advantages | Disadvantages |
| Classic Staudinger | Ketene + Imine [2+2] | Low to Moderate | Convergent, versatile | Poor stereocontrol, unstable ketenes |
| Chiral Auxiliary | Removable chiral group | High (often >95:5 dr) | Reliable, high diastereoselectivity | Requires extra steps for attachment/removal |
| Ester Enolate-Imine | Pre-formed enolate | High | Good for specific substitution patterns | Stoichiometric base, sensitive to conditions |
| Catalytic Asymmetric | Chiral catalyst | High (often >90% ee) | Atom economical, highly enantioselective | Catalyst development can be complex |
Conclusion: An Enduring Legacy
The journey of 4-oxoazetidine-2-carboxylic acid from a product of a novel academic reaction to a cornerstone of the pharmaceutical industry is a testament to the power of synthetic organic chemistry. The initial discovery by Staudinger provided the fundamental blueprint for constructing the β-lactam ring.[4] Subsequent generations of scientists refined and perfected this chemistry, overcoming the critical challenge of stereocontrol and enabling the large-scale production of some of our most potent antibiotics.[8][11] Today, this seemingly simple heterocyclic scaffold remains an indispensable tool in the ongoing fight against bacterial infections, embodying a rich history of scientific innovation and therapeutic success.
References
- 1. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 98019-65-9,4-OXOAZETIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. β-Lactam synthesis [organic-chemistry.org]
- 7. Staudinger Synthesis [organic-chemistry.org]
- 8. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbapenem Antibiotics: Recent Update on Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural occurrence of azetidine-2-carboxylic acid analogues
An In-depth Technical Guide to the Natural Occurrence of Azetidine-2-Carboxylic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Azetidine-2-carboxylic acid (AZE) and its naturally occurring analogues represent a fascinating and biologically potent class of non-proteinogenic amino acids. As a structural mimic of proline, AZE can be mistakenly incorporated into proteins, leading to significant toxicological effects that have profound implications for ecology, human health, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of AZE and its derivatives, delving into their distribution across the plant kingdom, their intricate biosynthetic pathways, and their diverse biological activities. We will explore the molecular basis of AZE's toxicity and its ecological role as a defense mechanism in plants. Furthermore, this guide will detail the significance of AZE analogues, such as nicotianamine and mugineic acids, as essential metal chelators in plant physiology. Methodologies for the isolation and characterization of these compounds will be discussed, alongside their emerging applications in biomedical research and as scaffolds for novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug discovery.
PART 1: An Introduction to Azetidine-2-Carboxylic Acid and its Analogues
Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that is a four-membered ring homologue of the proteinogenic amino acid proline.[1] This structural similarity is the basis for its significant biological activity, as it can be misincorporated into proteins in place of proline.[2][3] This misincorporation can lead to alterations in the structure and function of proteins like collagen, keratin, and hemoglobin, resulting in a wide range of toxic and teratogenic effects.[1][3]
Beyond the parent compound, a significant class of AZE analogues are the phytosiderophores, nicotianamine and the mugineic acids. These molecules are crucial for metal chelation and transport in plants.[4][5] Nicotianamine is synthesized from three molecules of S-adenosylmethionine (SAM) and is a precursor for the synthesis of mugineic acids in graminaceous plants.[5][6][7] These compounds play a vital role in iron uptake from the soil.[6]
PART 2: Natural Occurrence and Distribution
Azetidine-2-carboxylic acid was first identified in 1955 in plants belonging to the Liliaceae family.[8][9] Its distribution is not widespread, but it is found in significant concentrations in certain plant families.
The primary natural sources of azetidine-2-carboxylic acid include:
-
Liliaceae family: Notably in the rhizomes and fresh foliage of lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum).[1][10][11]
-
Fabaceae (Leguminosae) family: Found in numerous plants within the bean family.[1]
-
Beta vulgaris: Detected in small quantities in table beets, garden beets, and sugar beets.[1][12]
The presence of AZE in the food chain, particularly through by-products of sugar beet processing used in animal feed, is a subject of ongoing research due to its potential toxicity.[13]
Nicotianamine is ubiquitous in higher plants, where it functions as a metal chelator.[5] The mugineic acid family of phytosiderophores are primarily found in graminaceous plants (grasses), where they are secreted from the roots to acquire iron from the soil.[4][6]
| Compound | Primary Natural Sources | Family | Significance |
| Azetidine-2-carboxylic acid | Lily of the valley (Convallaria majalis), Solomon's seal (Polygonatum) | Liliaceae | High concentrations, defensive chemical |
| Various species | Fabaceae | Widespread within the family | |
| Table beets, sugar beets (Beta vulgaris) | Amaranthaceae | Entry point into the food chain | |
| Nicotianamine | Ubiquitous in higher plants | Various | Metal chelation and transport |
| Mugineic Acids | Graminaceous plants (e.g., barley, wheat, rice) | Poaceae | Iron acquisition from the soil (phytosiderophores) |
PART 3: Biosynthesis of Azetidine-2-Carboxylic Acid and its Analogues
The biosynthetic pathways of azetidine-2-carboxylic acid and its analogues have been a subject of intense research. While the biosynthesis of nicotianamine and mugineic acids in plants is well-established, the direct enzymatic synthesis of AZE has only recently been elucidated in bacteria.
Bacterial Biosynthesis of Azetidine-2-Carboxylic Acid
Recent studies have identified AZE synthases in bacterial natural product pathways.[14][15] These enzymes catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to form the strained azetidine ring of AZE.[14] This discovery provides a molecular basis for the formation of this unique amino acid.
Plant Biosynthesis of Nicotianamine and Mugineic Acids
The biosynthesis of nicotianamine and the mugineic acid family of phytosiderophores begins with the amino acid methionine.[16][17] The key steps are:
-
Activation of Methionine: Methionine is converted to S-adenosylmethionine (SAM).[6]
-
Trimerization of SAM: Three molecules of SAM are condensed by the enzyme nicotianamine synthase (NAS) to form one molecule of nicotianamine.[5][7]
-
Formation of the Mugineic Acid Backbone: In graminaceous plants, nicotianamine is further converted to 2'-deoxymugineic acid (DMA), the precursor for all other mugineic acids. This involves two key enzymes: nicotianamine aminotransferase (NAAT) and deoxymugineic acid synthase (DMAS) .[6][18]
-
Hydroxylation: DMA can then be hydroxylated at various positions by dioxygenases to produce different mugineic acids.[6]
PART 4: Biological Activities and Ecological Significance
The biological activities of azetidine-2-carboxylic acid and its analogues are diverse, ranging from potent toxicity to essential physiological functions in plants.
Toxicity of Azetidine-2-Carboxylic Acid
The primary mechanism of AZE's toxicity is its misincorporation into proteins in place of proline.[1][2][3] This leads to:
-
Altered Protein Folding and Function: The smaller, four-membered ring of AZE disrupts the tertiary structure of proteins, impairing their biological activity.[1][3]
-
Cellular Stress: The accumulation of misfolded proteins can trigger the unfolded protein response and lead to cellular stress.[19][20]
-
Teratogenic Effects: AZE has been shown to cause a range of malformations in various animal species.[1]
-
Pro-inflammatory and Pro-apoptotic Effects: In BV2 microglial cells, AZE has been shown to induce pro-inflammatory and pro-apoptotic responses.[20]
Ecologically, the production of AZE by plants is thought to be a defense mechanism, deterring herbivores and inhibiting the growth of competing plants.[1][19]
Biological Role of Nicotianamine and Mugineic Acids
In contrast to the toxicity of AZE, its analogues nicotianamine and mugineic acids are essential for plant survival, particularly in iron-deficient soils.
-
Metal Chelation: Nicotianamine is a potent chelator of various metal ions, including Fe²⁺, Zn²⁺, Cu²⁺, and Ni²⁺, and is involved in their transport within the plant.[7][21][22]
-
Phytosiderophore Activity: Mugineic acids are secreted by the roots of graminaceous plants to solubilize and bind Fe³⁺ in the rhizosphere, which is then taken up by the plant.[4][6]
-
Detoxification: Nicotianamine plays a role in the detoxification of heavy metals, such as nickel, by chelating them and sequestering them in vacuoles.[21][22]
| Compound/Analogue | Biological Activity | Mechanism of Action | Significance |
| Azetidine-2-carboxylic acid | Toxic, Teratogenic, Pro-inflammatory, Pro-apoptotic | Misincorporation into proteins in place of proline, leading to misfolding and cellular stress. | Plant defense, potential food chain contaminant. |
| Nicotianamine | Metal Chelation, Metal Transport, Detoxification | Binds to various divalent metal cations, facilitating their movement and sequestration. | Essential for metal homeostasis in all higher plants. |
| Mugineic Acids | Iron Acquisition (Phytosiderophore) | Secreted from roots to chelate and solubilize Fe³⁺ in the soil for plant uptake. | Crucial for iron nutrition in graminaceous plants. |
PART 5: Isolation, Characterization, and Degradation
The study of azetidine-2-carboxylic acid and its analogues requires robust methods for their extraction, identification, and quantification.
Experimental Protocol: General Extraction and HPLC Analysis of Azetidine-2-Carboxylic Acid from Plant Material
This protocol provides a general workflow for the isolation and analysis of AZE.
-
Sample Preparation:
-
Harvest fresh plant material (e.g., leaves, rhizomes).
-
Lyophilize or oven-dry the material at a low temperature (e.g., 60°C) to a constant weight.
-
Grind the dried material to a fine powder using a mortar and pestle or a mill.
-
-
Extraction:
-
Suspend a known weight of the powdered plant material in 70-80% ethanol.
-
Sonicate the suspension for 30 minutes.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
Pool the supernatants and evaporate the solvent under reduced pressure.
-
Re-dissolve the dried extract in a known volume of ultrapure water.
-
-
Analysis by HPLC:
-
A high-performance liquid chromatography (HPLC) system equipped with a cation exchange resin column is suitable for the separation of AZE.[10]
-
Post-column derivatization with a reagent such as ninhydrin or o-phthalaldehyde (OPA) followed by fluorescence detection can be used for sensitive quantification.[10]
-
The mobile phase typically consists of a buffer gradient system.[10]
-
Identification and quantification are achieved by comparing the retention time and peak area to that of an authentic AZE standard.
-
Natural Degradation
Soil microorganisms have been identified that can degrade azetidine-2-carboxylic acid, using it as a sole nitrogen source.[23][24][25] Species such as Enterobacter agglomerans and Enterobacter amnigenus have been isolated from the soil around AZE-producing plants, suggesting a role in the nitrogen cycle in these specific ecological niches.[23][24][25]
PART 6: Significance in Research and Drug Development
The unique chemical structure and biological activity of azetidine-2-carboxylic acid and its derivatives make them valuable tools and building blocks in scientific research and pharmaceutical development.
-
Probing Protein Structure and Function: As a proline analogue, AZE can be used to investigate the role of proline residues in protein folding, stability, and function.[2]
-
Pharmaceutical Intermediates: The constrained four-membered ring of AZE provides a unique structural scaffold that can be modified to create novel drug candidates with potentially enhanced efficacy or different modes of action.[2][26]
-
Biofortification and Phytoremediation: Understanding the biosynthesis of nicotianamine and mugineic acids allows for the genetic engineering of crops with enhanced tolerance to heavy metals and increased accumulation of essential micronutrients like iron and zinc.[21][22][27]
-
Environmentally Friendly Agrochemicals: L-Azetidine-2-carboxylic acid has been identified as a potential environmentally friendly agent for controlling powdery mildew.[28]
PART 7: References
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Azetidine-2-carboxylic acid - Wikipedia. --INVALID-LINK--
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Pathway for nicotianamine and mugineic acid biosynthesis in plants... - ResearchGate. --INVALID-LINK--
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Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. --INVALID-LINK--
-
Biosynthesis and secretion of mugineic acid family phytosiderophores in zinc-deficient barley - PubMed. --INVALID-LINK--
-
The biosynthetic pathway of mugineic acid family phytosiderophores... - ResearchGate. --INVALID-LINK--
-
Increased nicotianamine biosynthesis confers enhanced tolerance of high levels of metals, in particular nickel, to plants - PubMed. --INVALID-LINK--
-
Increased Nicotianamine Biosynthesis Confers Enhanced Tolerance of High Levels of Metals, in Particular Nickel, to Plants - SciSpace. --INVALID-LINK--
-
Biosynthetic pathway of mugineic acid family phytosiderophores. Three... | Download Scientific Diagram - ResearchGate. --INVALID-LINK--
-
Analysis of Arabidopsis Nicotianamine Synthase Mutants Reveals Functions for Nicotianamine in Seed Iron Loading and Iron Deficiency Responses | Plant Physiology | Oxford Academic. --INVALID-LINK--
-
Biosynthesis of phytosiderophores, mugineic acids, associated with methionine cycling - PubMed. --INVALID-LINK--
-
Nicotianamine - Wikipedia. --INVALID-LINK--
-
Azetidine-2-carboxylic acid | Natural Product - MedchemExpress.com. --INVALID-LINK--
-
Azetidine-2-carboxylic acid | CAS 2517-04-6 - Selleck Chemicals. --INVALID-LINK--
-
[Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed. --INVALID-LINK--
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed. --INVALID-LINK--
-
Engineering of nicotianamine synthesis enhances cadmium mobility in plants and results in higher seed cadmium concentrations - PMC - NIH. --INVALID-LINK--
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. --INVALID-LINK--
-
Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - MDPI. --INVALID-LINK--
-
Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem. --INVALID-LINK--
-
De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment | Journal of Agricultural and Food Chemistry - ACS Publications. --INVALID-LINK--
-
Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline | Journal of the American Chemical Society. --INVALID-LINK--
-
AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW - Taylor & Francis. --INVALID-LINK--
-
2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem. --INVALID-LINK--
-
L -Azetidine-2-carboxylic acid = 99 2133-34-8 - Sigma-Aldrich. --INVALID-LINK--
-
Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review | Request PDF - ResearchGate. --INVALID-LINK--
-
AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. --INVALID-LINK--
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. --INVALID-LINK--
-
Azetidine Derivatives in Drug Design - Ambeed.com. --INVALID-LINK--
-
Azetidine-2-carboxylic acid in the food chain | Request PDF - ResearchGate. --INVALID-LINK--
-
Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants - PMC - NIH. --INVALID-LINK--
-
Isolation and Identification of Two l-Azetidine-2-carboxylic Acid-Degrading Soil Microorganisms, Enterobacter agglomerans and Enterobacter amnigenus | Journal of Natural Products - ACS Publications. --INVALID-LINK--
-
Azetidine-2-carboxylic acid - TargetMol. --INVALID-LINK--
-
Isolation and Identification of Two l-Azetidine-2-carboxylic Acid-Degrading Soil Microorganisms, Enterobacter agglomerans and Enterobacter amnigenus | Journal of Natural Products. --INVALID-LINK--
-
Isolation and Identification of Two l-Azetidine-2-carboxylic Acid-Degrading Soil Microorganisms, Enterobacter agglomerans and Enterobacter amnigenus - PubMed. --INVALID-LINK--
-
(PDF) Direct Access to L-Azetidine-2-carboxylic Acid - ResearchGate. --INVALID-LINK--
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotianamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis and secretion of mugineic acid family phytosiderophores in zinc-deficient barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biosynthesis of phytosiderophores, mugineic acids, associated with methionine cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Increased nicotianamine biosynthesis confers enhanced tolerance of high levels of metals, in particular nickel, to plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Isolation and Identification of Two l-Azetidine-2-carboxylic Acid-Degrading Soil Microorganisms, Enterobacter agglomerans and Enterobacter amnigenus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Engineering of nicotianamine synthesis enhances cadmium mobility in plants and results in higher seed cadmium concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Safe Handling and Application of (2S)-4-oxoazetidine-2-carboxylic Acid
Introduction
(2S)-4-oxoazetidine-2-carboxylic acid, a chiral building block featuring a strained β-lactam ring, is of significant interest to researchers in medicinal chemistry and drug development.[1] Its unique structural motifs make it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the realm of peptide-based therapeutics and other bioactive compounds.[1] However, the inherent reactivity of the β-lactam core, coupled with its classification as a potential sensitizer, necessitates a thorough understanding of its properties and a rigorous approach to its handling. This guide provides an in-depth overview of the safety, handling, and application of this compound, designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NO₃ | [1][2][3] |
| Molecular Weight | 115.09 g/mol | [1][2][3] |
| CAS Number | 16404-94-7 | [1][3][4] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 99 - 102 °C | [1][5] |
| Purity | ≥97% (typical) | [1][3] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4][5] |
| Solubility | Soluble in methanol | [1] |
Hazard Identification and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that must be heeded.[2]
GHS Classification
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [2]
The primary hazards associated with this compound are oral toxicity and severe eye irritation.[2] As a member of the β-lactam family of compounds, there is also a potential for respiratory and skin sensitization, a characteristic of this class of molecules.[6][7]
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound to mitigate the risks of exposure.
Caption: Mandatory PPE for handling this compound.
Engineering Controls
All manipulations of solid this compound that could generate dust, as well as handling of its solutions, should be performed in a certified chemical fume hood to minimize the risk of inhalation.[8]
Safe Handling, Storage, and Disposal
Adherence to proper procedures for handling, storage, and disposal is critical for maintaining a safe laboratory environment.
Handling
-
Avoid contact with skin and eyes.[8]
-
Do not breathe dust.[9]
-
Wash hands thoroughly after handling.[8]
-
Ensure adequate ventilation.[8]
-
As with all β-lactam compounds, special attention should be paid to preventing cross-contamination with other materials, especially in a pharmaceutical development setting.[6][7]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Disposal
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[8] As β-lactam structures can be hydrolyzed and inactivated, chemical degradation can be a viable disposal method. For instance, treatment with a solution of sodium hydroxide can degrade the β-lactam ring.[9] However, all disposal methods should be validated and comply with institutional and regulatory guidelines.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
Caption: Emergency response workflow for exposure incidents.
-
Skin Contact: Wash off with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention as it causes serious eye irritation.[2][10]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[10]
-
Spills: Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8] The spill area should be decontaminated.
Given the sensitizing potential of β-lactams, any personnel experiencing allergic reactions after handling should seek immediate medical evaluation.[11]
Application in Organic Synthesis: A Protocol with Integrated Safety
This compound is a valuable intermediate in the synthesis of more complex molecules. A common application is the protection of the carboxylic acid, followed by further functionalization.
Example Protocol: Esterification of this compound
This protocol describes a general procedure for the esterification of the carboxylic acid moiety.
Objective: To synthesize the methyl ester of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride or other suitable esterification reagent
-
Anhydrous solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation (in a chemical fume hood):
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Set up a clean, dry round-bottom flask with a magnetic stir bar.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
Suspend this compound in anhydrous methanol in the flask.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. This step must be performed slowly and with adequate cooling.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir until completion.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography).
-
-
Workup:
-
Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography if necessary.
-
Caption: Workflow for the esterification of this compound.
Conclusion
This compound is a compound with significant potential in synthetic chemistry. However, its safe and effective use is contingent upon a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this valuable building block and advance their scientific endeavors in a safe and responsible manner.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Management of reported beta lactam hypersensitivity in the emergency department setting | Italian Journal of Pediatric Allergy and Immunology [riaponline.it]
- 4. chemscene.com [chemscene.com]
- 5. Beta-lactam antibiotic test doses in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Anaphylaxis - Wikipedia [en.wikipedia.org]
A Technical Guide to the Stability and Storage of (S)-(-)-4-Oxo-2-azetidinecarboxylic Acid for Research and Development
Introduction
(S)-(-)-4-Oxo-2-azetidinecarboxylic acid is a chiral, non-proteinogenic amino acid that serves as a pivotal building block in medicinal chemistry and pharmaceutical development.[1][2] Its rigid, four-membered azetidinone (β-lactam) ring is a key structural motif found in a vast array of bioactive molecules, including potent antibiotics and enzyme inhibitors.[3][4] The utility of this compound as a synthetic intermediate is directly dependent on its chemical integrity.[5] Degradation, often through the opening of the strained β-lactam ring, can lead to the loss of biological activity and the formation of impurities that confound experimental results and compromise the safety and efficacy of final drug products.
This technical guide provides an in-depth analysis of the factors governing the stability of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid. Moving beyond simple storage recommendations, we will explore the underlying chemical principles of its degradation, outline field-proven protocols for storage and handling, and provide a framework for designing robust stability studies. This document is intended for researchers, scientists, and drug development professionals who rely on the pristine quality of this critical reagent.
Physicochemical Properties
A baseline understanding of the compound's physical and chemical properties is essential for informed handling and storage.
| Property | Value | Source(s) |
| Synonyms | (2S)-4-Oxoazetidine-2-carboxylic acid | [1][2][6] |
| CAS Number | 16404-94-7 | [1][2][3] |
| Molecular Formula | C₄H₅NO₃ | [1][2] |
| Molecular Weight | 115.09 g/mol | [1][2] |
| Appearance | White to light yellow solid powder | [1] |
| Melting Point | 99 - 102 °C | [1][3] |
| Purity | Typically ≥97% | [1][2] |
Core Stability Profile and Degradation Pathways
The stability of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid is intrinsically linked to the chemistry of its azetidinone core.
The Inherent Reactivity of the β-Lactam Ring
The four-membered azetidinone ring is characterized by significant angle strain. This strain, combined with a reduction in typical amide resonance, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4] This inherent reactivity is the primary driver of degradation and is the same feature exploited by β-lactam antibiotics to acylate and inhibit bacterial enzymes.
Primary Degradation Pathways
Exposure to common environmental factors can initiate degradation, compromising sample purity.
-
Hydrolytic Degradation: This is the most significant degradation pathway. The β-lactam ring is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. This nucleophilic attack on the carbonyl carbon leads to the opening of the four-membered ring, forming the corresponding β-amino acid, which is inactive for most synthetic purposes requiring the intact ring. The rate of hydrolysis is known to be pH-dependent for many β-lactam compounds.[7]
-
Oxidative Degradation: Safety data sheets for related azetidine compounds explicitly warn against storage with strong oxidizing agents, indicating a potential for oxidative degradation pathways.[8][9]
-
Thermal and Photolytic Degradation: As with many complex organic molecules, exposure to high temperatures or UV light can provide the energy needed to overcome activation barriers for various degradation reactions. Forced degradation studies, a standard practice in pharmaceutical development, routinely employ thermal and photolytic stress to identify potential degradants.[10][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. (S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID CAS#: 16404-94-7 [chemicalbook.com]
- 4. bepls.com [bepls.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. rjptonline.org [rjptonline.org]
- 11. biomedres.us [biomedres.us]
Methodological & Application
Strategic Synthesis of (2S)-4-Oxoazetidine-2-carboxylic Acid: A Chiral Synthon for Advanced Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-4-oxoazetidine-2-carboxylic acid is a paramount chiral building block in medicinal chemistry, serving as a core scaffold for a multitude of therapeutic agents, most notably β-lactam antibiotics such as carbapenems and penems.[1][2] Its strained four-membered ring and defined stereochemistry are crucial for the biological activity of these drugs, which function by inhibiting bacterial cell wall biosynthesis.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of this key intermediate, starting from the readily available and enantiomerically pure L-aspartic acid. We will delve into the causality behind the strategic choices of protecting groups and reaction conditions, offering a robust and reproducible methodology. The protocol is designed to be a self-validating system, complete with characterization data, troubleshooting guidance, and mechanistic insights to empower researchers in their drug development endeavors.
Introduction: The Significance of the Azetidinone Core
The β-lactam ring, a four-membered cyclic amide, is a privileged structure in pharmacology.[3] Its inherent ring strain makes it susceptible to nucleophilic attack, a property ingeniously exploited in antibiotics that target and irreversibly acylate bacterial transpeptidase enzymes, leading to cell lysis.[3][4] this compound, with its specific (S)-configuration mirroring that of natural amino acids, provides the foundational stereochemistry required for potent biological activity. Synthesizing this molecule in high enantiomeric purity is a critical challenge that circumvents the need for difficult chiral separations later in a synthetic campaign. The protocol detailed herein leverages a strategy of intramolecular cyclization of an L-aspartic acid derivative, a classic and reliable approach that ensures the preservation of the vital C2 stereocenter.
Physicochemical & Spectroscopic Data
A comprehensive summary of the target compound's properties is essential for proper handling and characterization.
| Property | Value | Reference |
| CAS Number | 16404-94-7 | [5][6] |
| Molecular Formula | C₄H₅NO₃ | [6] |
| Molecular Weight | 115.09 g/mol | [6] |
| Appearance | White to light yellow powder | [5] |
| Melting Point | 99 - 102 °C | [5][7] |
| Optical Rotation | [α]²⁰/D = -48° to -44° (c=1 in MeOH) | [5] |
| IUPAC Name | This compound | [6] |
Retrosynthetic Analysis & Strategy
The synthetic strategy is designed for efficiency and stereochemical control. By starting with L-aspartic acid, the chiral center at C2 is pre-defined. The key transformation is the intramolecular cyclization to form the strained β-lactam ring. This requires differential protection of the two carboxylic acid groups and the amine.
Caption: Retrosynthetic pathway for the target molecule.
PART I: Detailed Synthesis Protocol
This protocol is divided into three primary stages: protection of the starting material, cyclization to form the β-lactam ring, and final deprotection.
Stage 1: Synthesis of Diisopropyl L-aspartate hydrochloride
Rationale: The first step is the protection of both carboxylic acid functionalities of L-aspartic acid as esters. Isopropyl esters are chosen for their relative stability and ease of formation. The reaction is conducted under acidic conditions (using thionyl chloride), which both catalyzes the esterification and converts the amine to its hydrochloride salt, effectively protecting it from side reactions.
Methodology:
-
Suspend L-aspartic acid (1.0 eq) in isopropanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath with gentle stirring.
-
Slowly add thionyl chloride (2.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours until the solution becomes clear.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.
-
Collect the resulting white crystals by filtration, wash with cold methyl t-butyl ether (2 volumes), and dry under reduced pressure.[8]
| Parameter | Value |
| Starting Material | L-Aspartic Acid |
| Reagents | Isopropanol, Thionyl Chloride |
| Expected Yield | 90-95% |
| Product | Diisopropyl L-aspartate hydrochloride |
Stage 2: Intramolecular Cyclization to Isopropyl (2S)-4-oxo-2-azetidinecarboxylate
Rationale: This is the key ring-forming step. The free amine is liberated from the hydrochloride salt using a base (triethylamine). A Grignard reagent (e.g., ethylmagnesium bromide) is then introduced. Its primary role is to act as a strong, non-nucleophilic base that deprotonates the amine. The resulting magnesium amide then undergoes an intramolecular nucleophilic acyl substitution, attacking the activated β-ester to form the thermodynamically less stable, but kinetically favored, four-membered ring.[8]
Methodology:
-
Dissolve diisopropyl L-aspartate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (15 volumes) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -10 °C.
-
Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt.
-
In a separate flask, prepare the Grignard reagent or use a commercially available solution of ethylmagnesium bromide in THF.
-
Slowly add the ethylmagnesium bromide solution (2.1 eq) to the reaction mixture, maintaining the temperature between -10 °C and -5 °C.
-
Stir the reaction at this temperature for 2-3 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (5 volumes).
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Diisopropyl L-aspartate hydrochloride |
| Reagents | Triethylamine, Ethylmagnesium Bromide |
| Expected Yield | 65-75% |
| Product | Isopropyl (2S)-4-oxo-2-azetidinecarboxylate |
Stage 3: Hydrolysis to this compound
Rationale: The final step is the deprotection of the isopropyl ester to reveal the target carboxylic acid. A mild acidic hydrolysis is employed to cleave the ester without cleaving the more sensitive β-lactam ring, which can be susceptible to harsh basic conditions.
Methodology:
-
Dissolve the purified isopropyl (2S)-4-oxo-2-azetidinecarboxylate (1.0 eq) in a mixture of formic acid and water (e.g., 9:1 v/v, 10 volumes).
-
Stir the solution at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the formic acid and water under high vacuum.
-
The resulting solid can be recrystallized from an appropriate solvent system (e.g., methanol/ether) to yield the pure product.
| Parameter | Value |
| Starting Material | Isopropyl (2S)-4-oxo-2-azetidinecarboxylate |
| Reagents | Formic Acid, Water |
| Expected Yield | 85-95% |
| Product | This compound |
PART II: Mechanistic Insights & Workflow Visualization
Understanding the underlying mechanisms is key to troubleshooting and optimizing the synthesis.
Overall Synthetic Workflow
Caption: Step-wise workflow for the synthesis protocol.
Mechanism of the Grignard-Mediated Cyclization
The cyclization is the most critical step. The Grignard reagent acts as a base to form a magnesium amide, which is the key nucleophile for the intramolecular ring closure.
Caption: Simplified mechanism of the key cyclization step.
PART III: Characterization and Quality Control
Confirmation of the final product's identity and purity is non-negotiable.
| Analysis Technique | Expected Result |
| ¹H NMR | Signals corresponding to the CH₂ and CH protons of the azetidinone ring and the COOH proton. |
| ¹³C NMR | Signals for the carbonyl carbons (lactam and acid), and the two sp³ carbons of the ring. |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z ≈ 114.02 |
| FT-IR | Strong C=O stretch for the β-lactam (~1750-1780 cm⁻¹) and C=O stretch for the carboxylic acid. |
| Chiral HPLC | Single peak confirming high enantiomeric excess (>98%). |
| Optical Rotation | Value consistent with literature: -48° to -44° (c=1 in MeOH).[5] |
PART IV: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Stage 1 | Incomplete reaction; moisture in reagents. | Extend reflux time; ensure anhydrous conditions and fresh thionyl chloride. |
| Low yield in Stage 2 | Inactive Grignard reagent; competitive intermolecular reactions. | Titrate Grignard reagent before use; maintain low temperature and high dilution. |
| Racemization of product | Harsh basic or acidic conditions during workup or hydrolysis. | Use mild conditions (e.g., saturated NH₄Cl quench); avoid strong bases or high temperatures. |
| Ring-opening of β-lactam | Presence of strong nucleophiles (e.g., excess water, base) during workup or purification. | Ensure workup is performed promptly and under controlled pH; use neutral silica gel for chromatography if needed. |
Conclusion
This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of this compound. By starting from L-aspartic acid, the method ensures excellent stereochemical control. The detailed explanation of the rationale behind each step, combined with mechanistic diagrams and a troubleshooting guide, equips researchers with the necessary tools to successfully synthesize this vital building block for the development of next-generation pharmaceuticals.
References
- 1. (R)-4-Oxoazetidine-2-carboxylicacid [myskinrecipes.com]
- 2. Cas 98019-65-9,4-OXOAZETIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scispace.com [scispace.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 16404-94-7 CAS MSDS ((S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Asymmetric Synthesis of Azetidine-2-Carboxylic Acid
Introduction
Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a conformationally constrained analog of proline.[1] First isolated from the lily of the valley (Convallaria majalis), this unique four-membered heterocyclic compound has garnered significant attention in medicinal chemistry and drug development.[2][3] Its rigid structure imparts specific conformational preferences when incorporated into peptides, making it a valuable tool for designing peptidomimetics with enhanced stability and biological activity.[2][4] Furthermore, enantiomerically pure forms of Aze are crucial building blocks for the synthesis of a range of pharmacologically important molecules, including thrombin inhibitors.[3][5]
The inherent ring strain of the azetidine core presents a unique synthetic challenge.[6] Consequently, the development of efficient and stereocontrolled methods for its synthesis is of paramount importance. This guide provides an in-depth overview of key asymmetric strategies for the synthesis of azetidine-2-carboxylic acid, complete with detailed protocols and an analysis of the rationale behind critical experimental choices.
Core Synthetic Strategies
The asymmetric synthesis of azetidine-2-carboxylic acid can be broadly categorized into three main approaches:
-
Chiral Auxiliary-Mediated Synthesis: This classic strategy involves the temporary attachment of a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to afford the desired enantiomerically enriched product.
-
Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes to resolve a racemic mixture of an azetidine precursor, affording one enantiomer in high purity.
-
Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure starting materials, such as amino acids, to construct the chiral azetidine ring.
The choice of strategy often depends on factors such as the desired scale of the synthesis, cost-effectiveness, and the availability of starting materials and reagents.[3]
Visualizing the Synthetic Landscape
Caption: Overview of primary strategies for the asymmetric synthesis of azetidine-2-carboxylic acid.
Protocol 1: Chiral Auxiliary-Mediated Synthesis via Intramolecular Alkylation
This protocol outlines a practical and scalable synthesis for both enantiomers of azetidine-2-carboxylic acid using optically active α-methylbenzylamine as a chiral auxiliary.[3][7][8] The key step involves a diastereoselective intramolecular 4-exo-tet alkylation to construct the azetidine ring.[3]
Rationale for Experimental Design
-
Choice of Chiral Auxiliary: (R)- or (S)-α-methylbenzylamine is an ideal chiral auxiliary as it is commercially available in both enantiomeric forms, relatively inexpensive, and can be easily removed at the end of the synthetic sequence via hydrogenolysis.[7][8] Its steric bulk effectively directs the stereochemistry of the cyclization step.
-
Cyclization Strategy: The intramolecular alkylation of a γ-haloamine derivative is a robust method for forming the strained four-membered ring. The use of a suitable base is critical to deprotonate the amine, facilitating the nucleophilic attack on the carbon bearing the leaving group.
-
Protecting Groups: The use of protecting groups for the carboxylic acid and the amine nitrogen (after the auxiliary is in place) is essential to prevent unwanted side reactions during the multi-step synthesis.
Step-by-Step Protocol
Caption: Workflow for the chiral auxiliary-mediated synthesis of azetidine-2-carboxylic acid.
Materials:
-
(R)- or (S)-α-methylbenzylamine
-
Ethyl 2,4-dibromobutanoate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of the N-Substituted Azetidine Ester:
-
To a solution of (R)-α-methylbenzylamine (1.0 eq) in acetonitrile, add ethyl 2,4-dibromobutanoate (1.1 eq) and potassium carbonate (2.5 eq).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the diastereomeric mixture of the corresponding N-((R)-1-phenylethyl)azetidine-2-carboxylate. The intramolecular cyclization occurs in this step.
-
-
Removal of the Chiral Auxiliary:
-
Dissolve the azetidine ester (1.0 eq) in methanol.
-
Add 10% Pd/C (10 mol %) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 24-48 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate to obtain the ethyl ester of azetidine-2-carboxylic acid.
-
-
Hydrolysis to the Carboxylic Acid:
-
Treat the resulting ester with aqueous HCl (e.g., 6 M) and heat to reflux for 4-6 hours.
-
Cool the solution and concentrate under reduced pressure to obtain the hydrochloride salt of azetidine-2-carboxylic acid as a solid.
-
The free amino acid can be obtained by neutralization, for example, by using an ion-exchange resin.
-
Quantitative Data Summary
| Step | Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| 1 | N-((R)-1-phenylethyl)azetidine-2-carboxylate | ~70-80% | Varies, requires separation | N/A |
| 2-3 | (S)-Azetidine-2-carboxylic acid | >90% (from separated diastereomer) | N/A | >99% |
Note: Yields and stereoselectivity can vary based on specific reaction conditions and the efficiency of diastereomer separation.
Protocol 2: Enzymatic Resolution Approach
This method provides an efficient route to (S)-azetidine-2-carboxylic acid starting from a malonic ester intermediate.[9][10] The key steps involve the formation of a racemic azetidine-2,2-dicarboxylate, followed by a diastereoselective decarboxylation and finally an enzymatic resolution to separate the desired enantiomer.[9][10]
Rationale for Experimental Design
-
Malonic Ester Chemistry: The use of a malonic ester derivative allows for a straightforward cyclization with 1,2-dibromoethane to form the azetidine-2,2-dicarboxylate.
-
Krapcho Dealkoxycarbonylation: This reaction is a reliable method for removing one of the ester groups from the 2,2-dicarboxylate. When a chiral auxiliary is present on the nitrogen, this step can proceed with moderate diastereoselectivity.[9][10]
-
Enzymatic Hydrolysis: Lipases are highly effective at selectively hydrolyzing one enantiomer of an ester, leaving the other enantiomer untouched. This allows for the separation of the two enantiomers with high optical purity.[9][10]
Step-by-Step Protocol
Materials:
-
Dimethyl (S)-(1'-methyl)benzylaminomalonate
-
1,2-dibromoethane
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Lithium chloride (LiCl)
-
Water
-
Lipase (e.g., from Candida antarctica)
-
Phosphate buffer
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH)
Procedure:
-
Cyclization to form Azetidine-2,2-dicarboxylate:
-
To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate (1.0 eq) in DMF, add cesium carbonate (2.0 eq) and 1,2-dibromoethane (1.5 eq).[10]
-
Stir the mixture at room temperature for 12-18 hours.
-
Perform an aqueous workup and extract with an organic solvent (e.g., ethyl acetate).
-
Purify by column chromatography to obtain dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate.[10]
-
-
Diastereoselective Krapcho Dealkoxycarbonylation:
-
Lipase-Catalyzed Hydrolysis:
-
Suspend the diastereomeric mixture of the monoester in a phosphate buffer.
-
Add the lipase and stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. The enzyme will preferentially hydrolyze the (2S,1'S)-monoester to the corresponding carboxylic acid.
-
Separate the unreacted (2R,1'S)-monoester from the hydrolyzed (2S,1'S)-acid by extraction.
-
-
Deprotection to (S)-Azetidine-2-carboxylic Acid:
Quantitative Data Summary
| Step | Product | Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |
| 1 | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | ~99% | N/A |
| 2 | (2S,1'S)- and (2R,1'S)-monoesters | ~78% | 2.7:1 |
| 3 | (S)-N-(1'-methyl)benzyl-azetidine-2-carboxylic acid | ~91% (from the mixture of diastereomers) | >99.9% ee |
| 4 | (S)-Azetidine-2-carboxylic acid | Quantitative | >99.9% ee |
Data adapted from Futamura et al., 2005.[10]
Conclusion
The asymmetric synthesis of azetidine-2-carboxylic acid is a well-explored area of organic chemistry, driven by the compound's importance in pharmaceutical and materials science.[6] The protocols detailed in this guide represent robust and validated methods for obtaining this valuable building block in high enantiopurity. The choice between a chiral auxiliary-based approach and an enzymatic resolution will depend on the specific needs of the researcher, including scale, cost, and available equipment. Both methods, when executed with care, provide reliable access to either enantiomer of azetidine-2-carboxylic acid, paving the way for further research and development in various scientific disciplines.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chiral Synthesis of (2S)-4-oxoazetidine-2-carboxylic Acid
Introduction: The Strategic Importance of (2S)-4-oxoazetidine-2-carboxylic Acid
This compound is a pivotal chiral building block in contemporary drug discovery and development.[1][2] Its rigid, strained β-lactam (azetidin-2-one) scaffold is a key structural motif in a multitude of clinically significant compounds, most notably β-lactam antibiotics like penicillins, cephalosporins, and carbapenems.[2][3] The defined stereochemistry at the C2 position is frequently crucial for conferring specific biological activity and ensuring target selectivity.[2] Beyond antibiotics, this heterocyclic scaffold is integral to the design of enzyme inhibitors and other therapeutic agents.[1][2]
The inherent ring strain of the β-lactam makes it susceptible to nucleophilic attack, a property exploited in its mechanism of action against bacterial cell wall transpeptidases.[3] However, this reactivity also presents a significant challenge in its chemical synthesis, demanding carefully orchestrated strategies to construct and maintain the desired stereoconfiguration. This guide provides an in-depth exploration of established and robust methods for the chiral synthesis of this compound, focusing on the underlying principles and practical execution for researchers in synthetic and medicinal chemistry.
Synthetic Strategies: A Multi-pronged Approach
The synthesis of this target molecule can be broadly categorized into two main strategies: de novo construction of the chiral azetidinone ring and modification of a pre-existing chiral precursor. This guide will focus on a highly reliable method starting from a readily available chiral amino acid, L-aspartic acid. This approach leverages the inherent stereochemistry of the starting material to establish the desired (S)-configuration at the C2 position.
Core Synthetic Pathway: From L-Aspartic Acid to the Target β-Lactam
The overarching strategy involves a multi-step sequence that includes selective protection of functional groups, activation of the β-carboxylic acid, and an intramolecular cyclization to form the four-membered ring. The choice of protecting groups is critical to prevent side reactions and ensure compatibility with subsequent reaction conditions.[4][5][6]
Below is a visual representation of the key transformations in this synthetic pathway.
Caption: Key transformations in the chiral synthesis of this compound.
Detailed Protocols and Mechanistic Insights
Part 1: Synthesis of N-Benzyloxycarbonyl-L-aspartic Anhydride
Rationale: The initial step involves the protection of the α-amino group of L-aspartic acid and the simultaneous formation of an internal anhydride. The benzyloxycarbonyl (Cbz) group is a suitable choice as it is stable under the reaction conditions for subsequent steps and can be readily removed via hydrogenolysis.[4] Acetic anhydride serves as a dehydrating agent to form the cyclic anhydride.
Protocol:
-
Suspend L-aspartic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of sodium hydroxide (2.0 eq) in water dropwise to maintain the temperature below 5 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Acidify the mixture with concentrated HCl to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-aspartic acid.
-
To a solution of N-Cbz-L-aspartic acid in THF, add acetic anhydride (1.5 eq) and a catalytic amount of a suitable acid catalyst (e.g., a drop of sulfuric acid).
-
Stir the mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude N-benzyloxycarbonyl-L-aspartic anhydride, which can often be used in the next step without further purification.
Part 2: Regioselective Ring Opening to Form the α-Benzyl Ester
Rationale: The regioselective opening of the anhydride at the α-carbonyl group by an alcohol is a crucial step. Benzyl alcohol is chosen as the nucleophile to introduce a benzyl ester protecting group for the α-carboxylic acid. This group, like the Cbz group, can be removed in the final deprotection step via hydrogenolysis.
Protocol:
-
Dissolve the crude N-benzyloxycarbonyl-L-aspartic anhydride (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add benzyl alcohol (1.2 eq) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-Cbz-L-aspartic acid α-benzyl ester.
Part 3: Conversion of the β-Carboxylic Acid to a Hydroxamate
Rationale: The conversion of the free β-carboxylic acid to a β-hydroxamic acid is a key transformation to set up the subsequent intramolecular cyclization. The hydroxylamine will ultimately become the nitrogen of the β-lactam ring.
Protocol:
-
Dissolve the N-Cbz-L-aspartic acid α-benzyl ester (1.0 eq) in THF.
-
Cool the solution to 0 °C.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).
-
Add hydroxylamine hydrochloride (1.2 eq) and a base like triethylamine (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Filter off the urea byproduct (if DCC is used).
-
Concentrate the filtrate and redissolve in ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-protected aspartyl-β-hydroxamate α-monoester.
Part 4: Intramolecular Cyclization via the Mitsunobu Reaction
Rationale: The Mitsunobu reaction is a powerful tool for the dehydration of alcohols.[7][8][9] In this intramolecular application, the β-hydroxamic acid acts as the nucleophile, and the hydroxyl group is activated by the Mitsunobu reagents (diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃)) to facilitate ring closure with inversion of configuration at the β-carbon, although in this specific case, stereochemistry at that carbon is not a factor.[8][10][11] This reaction is known for its mild conditions and high efficiency in forming the strained β-lactam ring.[10][12]
Protocol:
-
Dissolve the N-protected aspartyl-β-hydroxamate α-monoester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[7][8]
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the reaction mixture.[7][8]
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 6-8 hours.[7]
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the protected this compound.
| Parameter | Condition | Rationale |
| Reagents | DEAD/DIAD, PPh₃ | Forms a phosphonium salt with the hydroxyl group, making it a good leaving group. |
| Solvent | Anhydrous THF | Aprotic and dissolves all reactants. Anhydrous conditions are crucial. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, then warming allows for completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture and oxygen. |
Part 5: Final Deprotection
Rationale: The final step involves the simultaneous removal of the N-Cbz and the α-benzyl ester protecting groups. Catalytic hydrogenolysis is an efficient and clean method for this transformation.
Protocol:
-
Dissolve the protected this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Alternative Strategies and Considerations
Enzymatic Resolution
For some synthetic routes that may result in a racemic mixture of 4-oxoazetidine-2-carboxylic acid, enzymatic resolution can be a powerful technique to isolate the desired (S)-enantiomer. Lipases, for instance, can selectively catalyze the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer.[13]
Other Synthetic Approaches
While the route from L-aspartic acid is highly effective, other methods for constructing the β-lactam ring exist, such as the Staudinger cycloaddition of a ketene and an imine.[3][14] However, achieving high stereoselectivity in these [2+2] cycloadditions can be challenging and often requires the use of chiral auxiliaries or catalysts.[15]
Conclusion
The chiral synthesis of this compound is a well-established yet nuanced process that hinges on strategic protecting group chemistry and a key intramolecular cyclization step. The method detailed herein, starting from L-aspartic acid, provides a reliable and scalable route to this valuable building block. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can confidently produce this compound for applications in pharmaceutical and medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-4-Oxoazetidine-2-carboxylicacid [myskinrecipes.com]
- 3. β-Lactam - Wikipedia [en.wikipedia.org]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. β-Lactam synthesis [organic-chemistry.org]
The Strategic Application of (2S)-4-oxoazetidine-2-carboxylic Acid in the Synthesis of β-Lactam Antibiotics: A Guide for Researchers
(2S)-4-oxoazetidine-2-carboxylic acid (OAC) stands as a cornerstone chiral synthon in the intricate art of synthesizing β-lactam antibiotics, particularly those of the carbapenem and penem classes. Its rigid, stereochemically defined four-membered ring provides an ideal scaffold for the construction of these potent therapeutic agents. This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the synthesis of this pivotal building block and its subsequent elaboration into advanced antibiotic precursors. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols and mechanistic insights to empower your research endeavors.
Introduction: The Significance of this compound
The β-lactam ring is the pharmacophoric heart of a vast array of antibiotics that have revolutionized modern medicine. The inherent ring strain of this four-membered lactam renders it susceptible to nucleophilic attack, enabling it to acylate and thereby inactivate bacterial transpeptidases, enzymes crucial for cell wall biosynthesis. The stereochemistry of the substituents on the β-lactam ring is paramount to the biological activity and spectrum of these antibiotics. This compound, with its defined stereocenter at the C2 position, offers a reliable and versatile starting point for the enantioselective synthesis of complex β-lactam antibiotics.[1]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of OAC is essential for its effective handling and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₅NO₃ | [2] |
| Molecular Weight | 115.09 g/mol | [2] |
| CAS Number | 16404-94-7 | [3] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, sealed, dry | [4] |
Synthesis of a Key Precursor: Isopropyl (2S)-4-oxo-2-azetidinecarboxylate
The journey towards complex carbapenems often begins with the synthesis of a suitable derivative of this compound. A common and efficient route starts from the readily available and inexpensive chiral pool starting material, L-aspartic acid. The following protocol details the synthesis of isopropyl (2S)-4-oxo-2-azetidinecarboxylate, a versatile intermediate.
Overall Synthetic Workflow
References
Application Notes & Protocols: (2S)-4-oxoazetidine-2-carboxylic acid in Medicinal Chemistry
Introduction: The Unassuming Power of a Strained Ring
(2S)-4-oxoazetidine-2-carboxylic acid, a chiral β-lactam, stands as a cornerstone in modern medicinal chemistry. Its deceptively simple structure—a four-membered cyclic amide (a β-lactam) with a carboxylic acid group—belies its profound impact on drug discovery.[1][2] The inherent ring strain of the azetidinone core makes it a potent electrophile, capable of acylating biological nucleophiles like the serine residues found in the active sites of various enzymes.[3] This reactivity, combined with the fixed stereochemistry at the C2 position, makes it an invaluable chiral building block, or synthon, for constructing complex, stereospecific therapeutic agents.[4][5][6]
Initially famed as the key structural motif in penicillin and cephalosporin antibiotics, the application of the azetidinone ring has expanded dramatically.[2][7] It is now recognized as a "privileged scaffold," appearing in drugs targeting a vast range of diseases, from bacterial infections and high cholesterol to cancer and viral illnesses.[1][8] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in synthesizing next-generation pharmaceuticals.
Part 1: The Azetidinone Core in Drug Design
The versatility of this compound stems from its three key reactive sites, which can be chemically modified to fine-tune the pharmacological properties of the final compound. This strategic modification is central to modern drug design.
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The Classic Application: β-Lactam Antibiotics
The primary historical application of this scaffold is in the synthesis of β-lactam antibiotics. These drugs function by inhibiting bacterial D,D-transpeptidase (also known as penicillin-binding proteins or PBPs), an enzyme critical for the final step of peptidoglycan cell wall biosynthesis.[2] The strained β-lactam ring undergoes nucleophilic attack by a serine residue in the PBP active site, leading to irreversible acylation and inactivation of the enzyme, which ultimately causes bacterial cell lysis.[2][3]
This compound is a crucial starting material for several classes of potent antibiotics, including:
-
Carbapenems (e.g., Meropenem, Imipenem): These broad-spectrum antibiotics are known for their resistance to many β-lactamase enzymes.
-
Penems (e.g., Faropenem): A class that combines structural features of penicillins and cephalosporins.
-
Monobactams (e.g., Aztreonam): These are monocyclic β-lactam antibiotics with a distinct spectrum of activity, particularly against Gram-negative bacteria.[1][8]
Beyond Antibiotics: A Scaffold for Diverse Enzyme Inhibitors
The electrophilic nature of the azetidinone ring makes it an effective "warhead" for inhibiting various enzymes beyond PBPs. Medicinal chemists have successfully repurposed this scaffold to create inhibitors for several enzyme classes by modifying the substituents at the N1, C3, and C4 positions.[8]
| Therapeutic Area | Target Enzyme Class | Example Application | Reference |
| Cardiovascular | Cholesterol Acyltransferase (ACAT) / Thrombin | Development of cholesterol absorption inhibitors like Ezetimibe.[8] | [3][8] |
| Virology | Serine Proteases (e.g., HCV, CMV Protease) | Design of antiviral agents that block viral replication.[8] | [8] |
| Inflammation | Human Leukocyte Elastase | Creation of anti-inflammatory compounds. | [8] |
| Oncology | Cysteine Proteases (e.g., Cathepsins) | Development of anticancer agents that interfere with tumor progression. | [1] |
| Tuberculosis | Various Mycobacterial Enzymes | Synthesis of novel antitubercular drugs.[1][7] | [1][7] |
Part 2: Core Synthetic Protocols & Methodologies
The following protocols provide step-by-step methodologies for key transformations involving this compound. These are foundational reactions for building more complex drug candidates.
Protocol 2.1: N-Silylation and Carboxylic Acid Activation
Objective: To protect the ring nitrogen and activate the carboxylic acid for subsequent coupling reactions, a common first step in synthesizing peptidomimetic derivatives.[9]
Rationale: The N-H bond of the β-lactam is acidic and can interfere with reactions at the carboxylic acid. Silyl groups, such as tert-butyldimethylsilyl (TBS), are excellent protecting groups because they are easily installed, are stable to many reaction conditions (like amide coupling), and can be removed under mild conditions (desilylation). The carboxylic acid is often activated as an acid chloride or with a coupling reagent to facilitate amide bond formation.
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start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; } caption: Workflow for N-protection and C2-activation of the scaffold.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen). Cool the mixture to 0 °C in an ice bath.
-
Scientist's Note: Imidazole acts as a base to deprotonate the carboxylic acid and as a nucleophilic catalyst. Anhydrous conditions are critical to prevent hydrolysis of the silylating agent and the activated acid.
-
-
N-Silylation: Add a solution of tert-Butyldimethylsilyl chloride (TBSCl, 2.2 eq) in anhydrous DMF dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Scientist's Note: Both the N-H and the O-H of the carboxylic acid will be silylated, forming an N-silyl lactam and a silyl ester. This is the desired intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Solvent Exchange: Remove the DMF under reduced pressure. Dissolve the resulting residue in anhydrous Dichloromethane (DCM).
-
Acid Chloride Formation: Cool the DCM solution to 0 °C. Add a catalytic amount of DMF (1-2 drops) followed by the dropwise addition of oxalyl chloride (1.5 eq).
-
Scientist's Note: The reaction with oxalyl chloride selectively converts the silyl ester to a highly reactive acyl chloride. The N-silyl group remains intact. The evolution of gas (CO, CO₂) is observed.
-
-
Completion & Use: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour. The resulting solution of the N-silylated acyl chloride is typically used immediately in the next step without purification.
Protocol 2.2: Peptide Coupling to Synthesize a β-Lactam Peptidomimetic
Objective: To couple the activated scaffold from Protocol 2.1 with an amino acid ester, forming a dipeptide-like structure.
Rationale: This reaction is fundamental for creating β-lactam derivatives that can mimic peptide substrates and inhibit proteases or other enzymes that recognize amino acid sequences.[9]
Step-by-Step Methodology:
-
Nucleophile Preparation: In a separate flask, dissolve an amino acid ester hydrochloride salt (e.g., L-Alanine methyl ester HCl, 1.0 eq) in anhydrous DCM. Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq) or N,N-diisopropylethylamine (DIPEA), and stir at 0 °C for 15 minutes to generate the free amine in situ.
-
Coupling Reaction: Slowly add the solution of the activated acyl chloride from Protocol 2.1 to the free amine solution at 0 °C.
-
Scientist's Note: The slow addition helps to control the exothermicity of the reaction and minimize side product formation.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the starting materials by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Deprotection (Desilylation): Dissolve the crude product in Tetrahydrofuran (THF). Add a solution of Tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M in THF). Stir at room temperature for 1-2 hours.
-
Scientist's Note: TBAF is a standard reagent for cleaving silyl ethers and amides due to the high affinity of fluoride for silicon.
-
-
Purification: After removing the THF, purify the final product by flash column chromatography on silica gel to yield the desired β-lactam peptidomimetic.[9]
Part 3: Future Outlook
The journey of this compound from a simple antibiotic fragment to a master key for enzyme inhibition is a testament to its versatility.[1][8] Current research continues to explore novel applications, including its use in creating constrained peptides and as a building block in combinatorial biosynthesis for generating libraries of new drug candidates.[4][10] As our understanding of disease mechanisms deepens, this powerful chiral synthon is poised to unlock even more innovative therapies, solidifying its status as a truly privileged scaffold in medicinal chemistry.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Cas 98019-65-9,4-OXOAZETIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 6. (R)-4-Oxoazetidine-2-carboxylicacid [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta-lactam derivatives as enzyme inhibitors: carboxy peptidyl derivatives of (S)-4-oxoazetidine-2-carboxylate as peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for derivatization of (2S)-4-oxoazetidine-2-carboxylic acid
An Application Guide to the Strategic Derivatization of (2S)-4-oxoazetidine-2-carboxylic Acid
Introduction: The Significance of the β-Lactam Core
The β-lactam (azetidin-2-one) scaffold is a cornerstone of medicinal chemistry and drug design, most famously forming the reactive core of penicillin and cephalosporin antibiotics.[1][2] this compound is a chiral building block that provides access to a vast chemical space for the development of novel therapeutic agents. Its strained four-membered ring is not merely a structural component but an electrophilic warhead, crucial for the mechanism of action of enzyme inhibitors, particularly β-lactamase inhibitors.[2][3] The derivatives of this core structure exhibit a wide range of biological activities, including antitubercular, antiproliferative, and antibacterial properties.[2][3]
This guide provides a detailed exploration of the chemical reactivity of this compound, offering field-proven protocols for its targeted derivatization. We will delve into the strategic manipulation of its primary functional groups—the carboxylic acid and the ring nitrogen—to synthesize novel analogues for research and drug development.
Structural Analysis and Strategic Considerations
The synthetic utility of this compound stems from its distinct reactive sites. A successful derivatization strategy depends on understanding and controlling the reactivity of these sites.
-
C2-Carboxylic Acid: The most accessible functional group for modification. It readily undergoes esterification and amidation, allowing for the introduction of a wide variety of substituents to modulate properties like solubility, cell permeability, and target binding.
-
N1-Nitrogen: This secondary amide nitrogen is part of the strained β-lactam ring. While it can be functionalized (e.g., acylated or alkylated), these reactions must be approached with caution. The choice of reagents and conditions is critical to prevent the cleavage of the labile amide bond within the ring.
-
C4-Carbonyl: The carbonyl group is the key electrophilic center responsible for the biological activity of many β-lactams. Nucleophilic attack at this site typically leads to ring-opening, a reaction that can be either the desired mechanistic outcome (as in enzyme inhibition) or an undesirable decomposition pathway during synthesis.
The following diagram illustrates the primary sites for synthetic modification.
Caption: Key reactive sites on the this compound scaffold.
Protocol 1: Derivatization of the C2-Carboxylic Acid via Amide Coupling
Amide bond formation is a fundamental transformation in medicinal chemistry. Coupling the C2-carboxylic acid with various amines or amino acid esters allows for the creation of peptidomimetic structures and the exploration of structure-activity relationships.[4]
Causality Behind the Protocol: This protocol utilizes a carbodiimide-mediated coupling reaction. Reagents like EDC (or DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition of an activating agent such as HOBt or HOAt prevents side reactions and minimizes racemization at the sensitive C2 stereocenter by converting the intermediate into a less reactive, but still efficient, activated ester. The reaction is performed at a reduced temperature initially to ensure controlled activation before the addition of the amine nucleophile.
Experimental Workflow: Amide Coupling
Caption: Workflow for the synthesis of C2-amide derivatives.
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M concentration).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Stirring: Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (or amino acid ester hydrochloride with 1.0 eq of a non-nucleophilic base like DIEA) (1.1 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Quenching & Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure amide derivative.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| EDC·HCl | 1.2 | Carboxylic Acid Activating Agent |
| HOBt | 1.2 | Coupling Additive / Racemization Suppressant |
| Amine / Amino Acid Ester | 1.1 | Nucleophile |
| DIEA (if using amine·HCl salt) | 1.1 | Non-nucleophilic Base |
| Anhydrous DMF or DCM | - | Solvent |
Protocol 2: Derivatization at the N1-Nitrogen
Modification of the N1 position requires a more nuanced approach due to the reactivity of the β-lactam ring. A common strategy involves protecting the carboxylic acid as an ester before attempting N-functionalization. Benzyl esters are particularly useful as they can be deprotected under mild hydrogenolysis conditions that do not affect the β-lactam core.[2]
Part A: Benzyl Ester Formation (Protection)
Causality Behind the Protocol: This step converts the carboxylic acid into a benzyl ester, which is generally unreactive under the basic or nucleophilic conditions required for subsequent N-acylation. Cesium carbonate is used as a mild base to form the carboxylate salt in situ, which then displaces the benzyl bromide. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
Salt Formation: Suspend this compound (1.0 eq) in DMF. Add cesium carbonate (Cs₂CO₃) (0.6 eq) and stir at room temperature for 1 hour.
-
Alkylation: Add benzyl bromide (BnBr) (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 6-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield this compound benzyl ester.
Part B: N-Acylation
Causality Behind the Protocol: This procedure uses a strong, non-nucleophilic base (NaH) to deprotonate the N-H of the β-lactam, forming a sodium amide salt. This salt is a potent nucleophile that readily reacts with an acylating agent like an acid chloride. The reaction is performed at a very low temperature (-78°C) to prevent the base from attacking the ester or the C4-carbonyl, which could lead to decomposition.
Caption: General reaction scheme for N-acylation of the β-lactam ring.
-
Preparation: Dissolve the benzyl ester from Part A (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise.
-
Stirring: Stir the mixture at -78°C for 30-45 minutes.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Maintain the reaction at -78°C for 1-2 hours, then allow it to slowly warm to 0°C over 1 hour.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extraction & Workup: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄ and concentrate.
-
Purification: Purify via flash column chromatography to obtain the N-acylated product.
-
Deprotection (Optional): The benzyl ester can be removed by hydrogenolysis (H₂, Pd/C in methanol or ethyl acetate) to yield the free acid.
Conclusion and Future Perspectives
The protocols detailed in this guide provide robust and reproducible methods for the derivatization of this compound at its two principal reactive sites. By strategically targeting the C2-carboxylic acid and the N1-nitrogen, researchers can rapidly generate libraries of novel β-lactam analogues.[2] These derivatives serve as valuable probes for biological systems and as starting points for the development of new therapeutic agents. The inherent reactivity of the β-lactam core, when properly harnessed, remains a powerful tool in the ongoing quest for novel enzyme inhibitors and pharmacologically active molecules.[1][3]
References
- 1. d-nb.info [d-nb.info]
- 2. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. beta-lactam derivatives as enzyme inhibitors: carboxy peptidyl derivatives of (S)-4-oxoazetidine-2-carboxylate as peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of (2S)-4-oxoazetidine-2-carboxylic acid
Introduction: (2S)-4-oxoazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid analog belonging to the β-lactam class of compounds. Its strained four-membered ring and carboxylic acid functionality make it a valuable building block in medicinal chemistry, particularly in the synthesis of novel antibiotics and other biologically active molecules.[1] Rigorous analytical characterization is paramount to ensure its identity, purity, and stereochemical integrity, which are critical for its application in research and drug development. This guide provides a comprehensive overview of the key analytical methods and detailed protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical techniques and interpreting the resulting data.
| Property | Value | Source |
| Molecular Formula | C₄H₅NO₃ | --INVALID-LINK--[2] |
| Molecular Weight | 115.09 g/mol | --INVALID-LINK--[2] |
| Exact Mass | 115.026943022 Da | --INVALID-LINK--[2] |
| Appearance | Solid (typical) | --INVALID-LINK-- |
| Storage | Sealed in dry, 2-8°C | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry.
Rationale for Experimental Choices:
-
Solvent: Deuterium oxide (D₂O) is an excellent choice due to the high polarity of the analyte and its ability to exchange with the acidic carboxylic acid and amide protons, simplifying the spectrum. For observation of these exchangeable protons, a solvent like DMSO-d₆ can be used.
-
Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR, while a higher concentration (50-100 mg) may be needed for a clear ¹³C NMR spectrum in a reasonable time.[3]
¹H and ¹³C NMR Workflow
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Enantioselective Analysis of Chiral 4-Oxoazetidine Compounds by High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive guide to the development and application of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of chiral 4-oxoazetidine compounds. These scaffolds are crucial building blocks in the synthesis of β-lactam antibiotics and other pharmacologically significant molecules.[1][2][3] Ensuring enantiomeric purity is critical for therapeutic efficacy and safety.[4][5] This guide details strategic approaches for method development, including the selection of chiral stationary phases (CSPs), mobile phase optimization, and protocol validation, grounded in established scientific principles to ensure robust and reliable results.
Introduction: The Significance of Chirality in 4-Oxoazetidine Compounds
The 4-oxoazetidine ring, also known as the β-lactam ring, is a core structural motif in a vast array of antibiotics, including penicillins and carbapenems.[1] The stereochemistry of substituents on this strained four-membered ring profoundly influences its biological activity.[1] Often, only one enantiomer exhibits the desired therapeutic effect (the eutomer), while the other may be less active or even contribute to undesirable side effects (the distomer).[4] A notable example is the role of 4-oxoazetidine-2-carboxylic acid as a key chiral intermediate in the synthesis of potent antibiotics.[2][3]
Therefore, the ability to accurately separate and quantify the enantiomers of 4-oxoazetidine derivatives is paramount during drug discovery, development, and quality control processes. HPLC with chiral stationary phases (CSPs) has become the predominant technique for this purpose due to its versatility, efficiency, and broad applicability.[5][6]
Foundational Principles of Chiral HPLC Separation
Chiral chromatography operates on the principle of forming transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector.[4][7][8] This interaction can occur in several ways, but the most common approach involves a chiral stationary phase (CSP), where the chiral selector is immobilized onto a support material, typically silica gel.[6][8]
The differential stability of these diastereomeric complexes leads to different retention times for each enantiomer, enabling their separation.[7] The key to a successful chiral separation lies in maximizing the selectivity (α), which is the ratio of the retention factors of the two enantiomers. This is achieved through a combination of interactions, including:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance (inclusion complexation)[8]
The choice of CSP and mobile phase is critical in promoting these selective interactions.
Strategic Approach to Method Development
A systematic screening approach is often the most efficient strategy for developing a chiral HPLC method, as retention mechanisms can be complex and analyte-specific.[9][10] The trial-and-error approach can be time-consuming.[6]
Selection of the Chiral Stationary Phase (CSP)
For 4-oxoazetidine compounds, which are structurally related to β-lactams, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are considered the most versatile and widely applicable CSPs, capable of resolving a majority of chiral compounds.[11][12][13] They offer a broad range of chiral recognition mechanisms.[14][15] Immobilized polysaccharide phases are particularly robust, allowing for the use of a wider range of organic solvents that might damage older coated phases.[7][11]
-
Cyclodextrin-Based CSPs: These are effective for separating molecules that can fit within their chiral cavities, particularly those containing aromatic rings.[6][8] Studies on various β-lactam compounds have demonstrated the high efficacy of derivatized β-cyclodextrin columns, such as those functionalized with dimethylphenyl carbamate, often in reversed-phase mode.[1][16][17]
Recommendation: Begin screening with a set of complementary polysaccharide-based columns (e.g., cellulose and amylose derivatives) and a derivatized β-cyclodextrin column. This covers the most probable interaction mechanisms for 4-oxoazetidine structures.
Mobile Phase Screening and Optimization
The choice of mobile phase mode—Normal Phase (NP), Reversed Phase (RP), or Polar Organic Mode (PO)—dramatically affects selectivity.
-
Normal Phase (NP): Typically uses hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). This mode is often the first choice for screening on polysaccharide CSPs.[6] For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive (typically 0.1%) is crucial to improve peak shape and resolution.[6]
-
Reversed Phase (RP): Uses aqueous buffers with organic modifiers like acetonitrile or methanol. This mode is highly effective for cyclodextrin-based CSPs and for more polar 4-oxoazetidine derivatives.[1][16][17]
-
Polar Organic Mode (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. This can be a powerful alternative when NP or RP modes fail to provide adequate separation.
The following diagram illustrates a logical workflow for chiral method development.
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocols
Protocol 1: Initial Screening on Polysaccharide CSPs (Normal Phase)
This protocol is designed as a first-pass screen to quickly identify promising separation conditions.
1. Column Selection:
-
Column 1: Cellulose tris(3,5-dimethylphenylcarbamate) based, 5 µm, 250 x 4.6 mm
-
Column 2: Amylose tris(3,5-dimethylphenylcarbamate) based, 5 µm, 250 x 4.6 mm
2. Sample Preparation:
-
Dissolve the racemic 4-oxoazetidine compound in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
3. HPLC Conditions:
-
Mobile Phases:
- A: n-Hexane/Isopropanol (90:10, v/v)
- B: n-Hexane/Ethanol (90:10, v/v)
- For acidic compounds (like 4-oxoazetidine-2-carboxylic acid), add 0.1% TFA to each mobile phase.
- For basic compounds, add 0.1% DEA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV detector at a suitable wavelength (e.g., 230 nm for compounds like ezetimibe intermediates).[18]
-
Injection Volume: 10 µL
4. Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes.
-
Inject the sample and run the analysis.
-
If no separation is observed, repeat with Mobile Phase B.
-
Repeat the entire process for the second column.
5. Evaluation:
-
Assess chromatograms for any sign of peak splitting or separation. A resolution (Rs) of >1.5 is desired for baseline separation.
Protocol 2: Screening on a Cyclodextrin CSP (Reversed Phase)
This protocol is particularly relevant if the 4-oxoazetidine compound has aromatic substituents.
1. Column Selection:
-
Column: Dimethylphenyl carbamate functionalized β-cyclodextrin, 5 µm, 250 x 4.6 mm
2. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 1 mg/mL and filter.
3. HPLC Conditions:
-
Mobile Phase: Acetonitrile/Water (e.g., start with 50:50, v/v). A buffer (e.g., 20 mM ammonium acetate) can be used to control pH and improve peak shape.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV, as determined by a wavelength scan.
-
Injection Volume: 10 µL
4. Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the sample and analyze the chromatogram.
5. Evaluation and Optimization:
-
If retention is too long or too short, adjust the acetonitrile/water ratio.
-
If separation is partial, optimize by adjusting the mobile phase composition, flow rate, and temperature.
Data Presentation and Interpretation
The following table presents hypothetical but representative data from a successful screening and optimization process for a novel 4-oxoazetidine derivative.
| Parameter | Method A (Polysaccharide CSP) | Method B (Cyclodextrin CSP) |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) | β-Cyclodextrin DMP |
| Mode | Normal Phase | Reversed Phase |
| Mobile Phase | Hexane:Ethanol:TFA (85:15:0.1) | ACN:Water (40:60) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 35 °C |
| Retention Time 1 | 8.2 min | 10.5 min |
| Retention Time 2 | 9.5 min | 12.1 min |
| Selectivity (α) | 1.18 | 1.17 |
| Resolution (Rs) | 2.1 | 1.9 |
Method Validation
Once an optimal separation is achieved, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[19][20]
The following diagram outlines the key validation parameters.
Caption: Key parameters for analytical method validation.
Validation Protocol Outline
-
Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of expected components (e.g., starting materials, impurities, or degradation products). This is done by injecting individual enantiomers, the racemate, and a placebo/blank.
-
Linearity: Analyze a series of solutions with varying concentrations of the undesired enantiomer (e.g., from the Limit of Quantitation to 150% of the specification limit) to demonstrate a linear relationship between peak area and concentration. A correlation coefficient (r²) > 0.99 is typically required.[21]
-
Accuracy: Perform recovery studies by spiking a sample with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, and 150% of the target concentration). Recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze multiple preparations of a sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Analyze the sample on different days, with different analysts, or on different instruments. The relative standard deviation (%RSD) should be within acceptable limits (e.g., <15% for the minor enantiomer at the LOQ).[19]
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified (LOQ) and detected (LOD). The LOQ is critical for controlling chiral impurities.
-
Robustness: Intentionally make small variations to method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.[20]
Conclusion
The enantioselective analysis of 4-oxoazetidine compounds by HPLC is a critical capability in pharmaceutical development. A successful method hinges on a systematic approach to selecting the appropriate chiral stationary phase and optimizing the mobile phase conditions. Polysaccharide and derivatized cyclodextrin CSPs provide powerful and versatile platforms for resolving these important chiral building blocks. By following the structured screening protocols and rigorous validation procedures outlined in this guide, researchers can develop robust, reliable, and accurate HPLC methods to ensure the stereochemical integrity of their drug candidates and products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. (R)-4-Oxoazetidine-2-carboxylicacid [myskinrecipes.com]
- 3. Cas 98019-65-9,4-OXOAZETIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Chiral chromatography – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ymc.co.jp [ymc.co.jp]
- 11. pharmtech.com [pharmtech.com]
- 12. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. CN104764825B - Method for separation and detection of enantiomers of key intermediates of ezetimibe - Google Patents [patents.google.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. dujps.com [dujps.com]
- 21. Enantio-selective RP-HPLC for ezetimibe and its enantiomer. [wisdomlib.org]
Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of (2S)-4-oxoazetidine-2-carboxylic acid
Preamble: The Structural Significance of a Chiral β-Lactam
(2S)-4-oxoazetidine-2-carboxylic acid is a foundational chiral building block in medicinal chemistry.[1] As a constrained amino acid analog featuring the characteristic β-lactam (azetidinone) ring, it serves as a crucial precursor in the synthesis of a wide array of pharmaceuticals, most notably carbapenem and penem antibiotics.[2][3][4] The molecule's stereochemistry and strained four-membered ring are pivotal to its biological activity and synthetic utility.[]
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation and purity assessment of this molecule. Its power lies in its ability to provide precise information about the chemical environment, connectivity, and stereochemical relationships of each atom in the molecular framework. This guide offers an in-depth, field-proven protocol for the complete NMR characterization of this compound, moving beyond a simple listing of steps to explain the causality behind critical experimental choices.
Foundational Analysis: Molecular Structure and NMR Implications
A thorough NMR analysis begins with an understanding of the molecule's key structural features, which directly predict the complexities of its spectra.
-
Chemical Structure and Atom Numbering:
(Note: Numbering is for spectroscopic assignment purposes)
-
Key Structural Considerations for NMR:
-
Chiral Center (C2): The stereocenter at C2 renders the adjacent methylene protons on C3 chemically non-equivalent. This phenomenon, known as diastereotopicity , is a critical feature of the ¹H NMR spectrum.
-
Strained β-Lactam Ring: The four-membered ring influences the chemical shifts of the ring protons and carbons, particularly the amide carbonyl (C4).[6]
-
Labile Protons (NH and COOH): The amide (N1-H) and carboxylic acid (C6-O-H) protons are acidic and will readily exchange with deuterium in solvents like D₂O. This property can be exploited for peak assignment.[7] Their chemical shifts are highly dependent on solvent, concentration, and temperature.
-
Experimental Workflow: From Sample Preparation to Data Acquisition
The quality of NMR data is inextricably linked to the quality of the sample. This section provides a self-validating protocol designed to yield high-resolution spectra.
Diagram: Overall NMR Analysis Workflow
Caption: A logical workflow for the complete NMR-based structural elucidation of this compound.
Protocol 1: Sample Preparation
Causality: The goal is a homogenous, particulate-free solution to ensure a uniform magnetic field (good shimming) and prevent peak broadening.[6][8] The choice of solvent is critical for solubility and for selectively observing or exchanging labile protons.
Materials:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, Methanol-d₄)
-
Glass vial, Pasteur pipette, and filter plug (glass wool or cotton)
Procedure:
-
Weigh the Analyte: Accurately weigh the sample. For optimal results, use the concentrations specified in the table below.
-
Solvent Selection: Choose a solvent based on the experimental goal. DMSO-d₆ is recommended for observing all protons, while D₂O is excellent for confirming the NH and COOH protons via deuterium exchange.[7]
-
Dissolution: Dissolve the sample in a small glass vial with ~0.6-0.7 mL of the chosen deuterated solvent.[7] This allows for easy visual confirmation of complete dissolution before transfer to the NMR tube.[12]
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This step is crucial for achieving sharp spectral lines.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Table 1: Recommended Sample Concentrations
| Experiment Type | Sample Mass (mg) | Solvent Volume (mL) | Rationale |
|---|---|---|---|
| ¹H NMR | 1–5 mg | 0.6–0.7 | Sufficient for high sensitivity of the ¹H nucleus.[7] |
| ¹³C NMR | 5–30 mg | 0.6–0.7 | Higher concentration is needed to overcome the low natural abundance and sensitivity of the ¹³C nucleus.[7] |
| 2D NMR (COSY, HSQC, HMBC) | 10–30 mg | 0.6–0.7 | A higher concentration improves the signal-to-noise ratio, reducing the required experiment time, especially for less sensitive experiments like HMBC.[6][8] |
Protocol 2: NMR Instrument Parameters
Causality: The selected parameters are a balance between resolution, sensitivity, and experiment time. For instance, a longer relaxation delay (D1) allows for complete magnetization recovery, which is important for quantitative analysis, while more scans (NS) improve the signal-to-noise ratio for dilute samples or insensitive nuclei.
Table 2: Suggested Acquisition Parameters (400 MHz Spectrometer)
| Parameter | ¹H Experiment | ¹³C{¹H} Experiment | COSY | HSQC | HMBC |
|---|---|---|---|---|---|
| Pulse Program | zg30 | zgpg30 | cosygpmf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Spectral Width (SW) | ~12 ppm | ~200 ppm | ~12 x ~12 ppm | ~12 x ~200 ppm | ~12 x ~200 ppm |
| Number of Scans (NS) | 8–16 | 128–1024 | 2–4 | 4–8 | 8–32 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 1.5–2.0 s | 1.5 s | 2.0 s |
| Acquisition Time (AQ) | ~3.4 s | ~1.3 s | ~0.2 s | ~0.1 s | ~0.2 s |
| Purpose | Provides proton count, multiplicity, and coupling constants. | Reveals the carbon skeleton of the molecule. | Maps ¹H-¹H spin-spin coupling networks. | Correlates protons to their directly attached carbons. | Identifies long-range (2-3 bond) ¹H-¹³C correlations to establish the full molecular framework.[2][6] |
Spectral Analysis: Decoding the Data
The following tables provide expected chemical shift ranges and coupling constants for this compound, primarily based on analysis in DMSO-d₆.
¹H NMR Spectral Data (Expected)
Table 3: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Proton | Multiplicity | Approx. Chemical Shift (ppm) | Coupling Constants (Hz) | Notes |
|---|---|---|---|---|
| H2 | dd | 4.0 – 4.5 | ³J(H2,H3a) ≈ 5-7 Hz, ³J(H2,H3b) ≈ 2-4 Hz | This proton is coupled to the two non-equivalent H3 protons. |
| H3a | dd | 3.0 – 3.4 | ²J(H3a,H3b) ≈ 14-16 Hz, ³J(H3a,H2) ≈ 5-7 Hz | The diastereotopic proton trans to H2. Shows large geminal coupling to H3b. |
| H3b | dd | 2.8 – 3.2 | ²J(H3a,H3b) ≈ 14-16 Hz, ³J(H3b,H2) ≈ 2-4 Hz | The diastereotopic proton cis to H2. |
| NH | br s | 7.0 – 9.0 | - | Broad signal, chemical shift is highly solvent and concentration dependent.[6] Disappears upon D₂O shake. |
| COOH | br s | > 12.0 | - | Very broad signal, disappears upon D₂O shake. |
¹³C NMR Spectral Data (Expected)
Table 4: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Carbon | Approx. Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O (Carboxyl) | 170 – 175 | The carboxylic acid carbonyl. |
| C=O (Lactam) | 165 – 170 | The β-lactam carbonyl is a key indicator of the ring structure.[6] |
| C2 | 50 – 60 | The chiral methine carbon, shifted downfield by the adjacent nitrogen and carboxyl group. |
| C3 | 40 – 50 | The methylene carbon of the β-lactam ring. |
Structural Verification with 2D NMR
While 1D NMR provides the fundamental data, 2D NMR experiments are essential for building a self-validating, unambiguous structural proof.[6][13]
Diagram: Key 2D NMR Correlations
Caption: Visualization of essential 2D NMR correlations for unambiguous assignment of this compound.
-
COSY (Correlation Spectroscopy): This experiment will reveal a crucial correlation between H2 and the two diastereotopic protons (H3a and H3b). A cross-peak will also be observed between H3a and H3b, confirming their geminal relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum definitively links protons to their directly attached carbons. It will show a correlation between the H2 signal and the C2 signal, and correlations from both H3a and H3b signals to the single C3 carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the structural puzzle. Key expected correlations include:
-
From H2 to the lactam carbonyl C4 and the carboxyl C=O .
-
From the H3 protons to both C2 and C4 .
-
From the NH proton to both C2 and C4 . These long-range connections piece together the entire carbon skeleton and confirm the placement of functional groups.
-
Troubleshooting and Expert Insights
-
Problem: Broad, poorly resolved ¹H NMR peaks.
-
Problem: Cannot locate the NH or COOH proton signals.
-
Cause & Solution: These signals can be very broad and may be "lost" in the baseline. They are also highly sensitive to trace amounts of water in the solvent (e.g., DMSO-d₆). To confirm their presence, acquire a spectrum in a rigorously dry solvent or intentionally add a drop of D₂O to the sample; their signals should disappear completely.
-
-
Expert Insight: Diastereotopicity is Information-Rich. Do not view the complexity of the H3 signals as a problem. The fact that they are distinct signals (diastereotopic) is direct proof of the chiral center at C2. The difference in their coupling constants to H2 (³J) can, with more advanced analysis, provide information about the conformation of the four-membered ring.
References
- 1. chemimpex.com [chemimpex.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bepls.com [bepls.com]
- 4. chemijournal.com [chemijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. chemscene.com [chemscene.com]
- 10. scbt.com [scbt.com]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. tijer.org [tijer.org]
Application Notes & Protocols: (S)-(-)-4-Oxo-2-azetidinecarboxylic Acid as a Strategic Intermediate in Drug Development
Abstract
(S)-(-)-4-Oxo-2-azetidinecarboxylic acid, a chiral, non-proteinogenic amino acid analogue, stands as a cornerstone in the stereoselective synthesis of a multitude of pharmacologically significant molecules. Its rigid, strained four-membered β-lactam ring, coupled with its defined stereochemistry, makes it an invaluable chiral building block.[1][2] These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this intermediate. We will explore its pivotal role in the synthesis of carbapenem antibiotics and other therapeutic agents, offering detailed protocols, mechanistic insights, and the rationale behind key experimental choices.
Introduction: The Strategic Importance of the Azetidinone Core
The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most notably as the core structural motif of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[3] The inherent ring strain of this four-membered cyclic amide renders it susceptible to nucleophilic attack, a property ingeniously exploited in its mechanism of action against bacterial transpeptidases (penicillin-binding proteins), thereby inhibiting cell wall synthesis.[3][4]
(S)-(-)-4-Oxo-2-azetidinecarboxylic acid (CAS 16404-94-7) emerges from the chiral pool as a highly versatile starting material.[1][2] Its pre-defined stereocenter at the C-2 position is crucial for the biological activity of the final drug product, making stereoselective synthesis paramount. This guide will focus on the practical application of this intermediate, providing a narrative that intertwines synthetic protocols with the underlying chemical principles.
Physicochemical Properties
A thorough understanding of the starting material is fundamental to its successful application.
| Property | Value | Reference |
| Molecular Formula | C₄H₅NO₃ | [1][2][5] |
| Molecular Weight | 115.09 g/mol | [1][2][5] |
| Appearance | White to light yellow powder | [1][2] |
| Melting Point | 99-102 °C (lit.) | [1][2][5] |
| Optical Rotation | [α]²⁰/D = -48° to -44° (c=1 in MeOH) | [1][2] |
| Storage | 2-8°C, under inert atmosphere | [6] |
Core Application: Synthesis of Carbapenem Antibiotics
Carbapenems are a class of β-lactam antibiotics with an exceptionally broad spectrum of activity. The synthesis of these complex molecules often relies on the strategic construction of a key intermediate, (3S,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one. (S)-(-)-4-Oxo-2-azetidinecarboxylic acid is an ideal precursor for this intermediate.
Synthetic Strategy Overview
The synthetic pathway involves several key transformations:
-
Protection of Functional Groups: The carboxylic acid and the nitrogen of the β-lactam ring must be protected to prevent unwanted side reactions during subsequent steps.
-
Stereoselective Introduction of the C-3 Side Chain: This is a critical step that establishes the stereochemistry of the final carbapenem.
-
Functionalization at C-4: Introduction of an acetoxy group at the C-4 position provides a leaving group for the subsequent cyclization to form the carbapenem core.
Below is a logical workflow illustrating the transformation of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid into a key carbapenem precursor.
Caption: Synthetic workflow from the starting material to a key carbapenem intermediate.
Detailed Protocols and Methodologies
Protocol 1: Protection of (S)-(-)-4-Oxo-2-azetidinecarboxylic Acid
Objective: To protect both the carboxylic acid and the lactam nitrogen to facilitate subsequent C-C bond formation at the C-3 position. Silyl ethers are chosen as protecting groups due to their ease of introduction, stability under the conditions of the next steps, and selective removal.[7]
Materials:
-
(S)-(-)-4-Oxo-2-azetidinecarboxylic acid
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve (S)-(-)-4-Oxo-2-azetidinecarboxylic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Silylation: Cool the solution to 0 °C in an ice bath. Add a solution of TBDMSCl (2.2 eq) in anhydrous DMF dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product.
-
Characterization: The resulting 1-tert-Butyldimethylsilyl-4-oxoazetidine-2-carboxylic acid tert-butyldimethylsilyl ester can be characterized by NMR spectroscopy to confirm the structure.
Causality of Experimental Choices:
-
Anhydrous Conditions: Silylating agents like TBDMSCl are highly reactive towards water. The presence of moisture would lead to the hydrolysis of the reagent and incomplete protection.
-
Imidazole: Imidazole acts as a catalyst and a base. It activates the silylating agent and neutralizes the HCl generated during the reaction.
-
Low Temperature: The initial addition of TBDMSCl is carried out at 0 °C to control the exothermic reaction and prevent potential side reactions.
Protocol 2: Synthesis of (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one
This protocol outlines a plausible synthetic route from a protected (S)-4-oxo-2-azetidinecarboxylate, which itself can be derived from the starting material as described in Protocol 1. The synthesis of this key intermediate is a crucial step in the production of carbapenems like ertapenem.[8][9]
Materials:
-
Protected (S)-4-oxo-2-azetidinecarboxylate (e.g., the product from Protocol 1)
-
Lithium diisopropylamide (LDA)
-
Acetaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Reducing agent (e.g., Sodium borohydride)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve the protected azetidinone in anhydrous THF and cool to -78 °C. Add freshly prepared LDA (1.1 eq) dropwise, and stir the mixture for 1 hour at -78 °C to form the lithium enolate.
-
Aldol Condensation: Add acetaldehyde (1.2 eq) to the enolate solution at -78 °C. Stir for 2 hours, monitoring the reaction by TLC.
-
Stereoselective Reduction: Upon completion of the aldol reaction, add a suitable reducing agent to stereoselectively reduce the ketone at the C-4 position.
-
Acetylation: After reduction, add acetic anhydride and pyridine to acetylate the newly formed hydroxyl group at C-4.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.[9]
-
Characterization: The final product, (3S,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one, is characterized by NMR, mass spectrometry, and its optical rotation to confirm its structure and stereochemistry.[9]
Causality of Experimental Choices:
-
LDA at -78 °C: LDA is a strong, non-nucleophilic base, ideal for generating the enolate. The low temperature is crucial for maintaining the kinetic control of the reaction, which is essential for achieving high stereoselectivity in the subsequent aldol condensation.
-
Stereoselective Reduction: The choice of reducing agent and reaction conditions is critical to obtain the desired stereoisomer at the C-4 position.
-
Column Chromatography: This purification technique is necessary to separate the desired diastereomer from any other stereoisomers that may have formed during the reaction.[9]
Analytical Characterization
Rigorous analytical characterization is essential to ensure the identity, purity, and stereochemical integrity of the intermediates and the final product.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for determining the enantiomeric purity of (S)-(-)-4-Oxo-2-azetidinecarboxylic acid and its derivatives.
Example HPLC Method for Chiral Purity of Azetidinone Derivatives:
| Parameter | Condition |
| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase |
| Mobile Phase | n-hexane:ethanol:2-propanol:trifluoroacetic acid (84:12:4:0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Temperature | 25 °C |
Rationale: Polysaccharide-based chiral stationary phases are widely used for the separation of a broad range of chiral compounds.[10][11][12][13] The mobile phase composition is optimized to achieve baseline separation of the enantiomers. Trifluoroacetic acid is often added for acidic compounds to improve peak shape.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. For example, in the ¹H NMR spectrum of the silyl-protected product from Protocol 1, the appearance of signals corresponding to the tert-butyl and methyl groups of the TBDMS ether would confirm successful protection.
Broader Applications in Drug Development
While its role in carbapenem synthesis is prominent, (S)-(-)-4-Oxo-2-azetidinecarboxylic acid is also a building block for other therapeutic agents.
NMDA Receptor Antagonists
This intermediate is utilized in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists.[14][15] These compounds are of interest for the treatment of various neurological disorders. The synthesis of azetidine-2,3-dicarboxylic acids, which are potent NMDA receptor ligands, can be achieved from this starting material.[16][17]
Caption: Synthetic pathway towards NMDA receptor antagonists.
Safety and Handling
(S)-(-)-4-Oxo-2-azetidinecarboxylic acid should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed. Causes serious eye irritation. May cause respiratory irritation.[18]
-
Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere.[6]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
(S)-(-)-4-Oxo-2-azetidinecarboxylic acid is a testament to the power of chiral pool synthesis in modern drug development. Its utility extends from the creation of life-saving antibiotics to the exploration of novel treatments for neurological disorders. The protocols and insights provided in these application notes are intended to empower researchers to harness the full potential of this versatile intermediate, fostering innovation in the synthesis of complex, stereochemically defined pharmaceutical agents.
References
- 1. A catalytic asymmetric route to carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. β-Lactam - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Design, Synthesis, and Evaluation of Prodrugs of Ertapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. JSM Central || Article Info [jsmcentral.org]
- 11. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. scbt.com [scbt.com]
- 15. (S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID CAS#: 16404-94-7 [m.chemicalbook.com]
- 16. scispace.com [scispace.com]
- 17. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. β-Lactam synthesis [organic-chemistry.org]
Introduction: The Strategic Value of 4-Oxoazetidine-2-carbaldehydes
An In-Depth Technical Guide to Stereoselective Reactions Involving 4-Oxoazetidine-2-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
4-Oxoazetidine-2-carbaldehydes, commonly known as β-lactam aldehydes, are exceptionally valuable chiral building blocks in modern organic synthesis. Their importance stems from a unique structural combination: a strained, four-membered β-lactam ring and a reactive aldehyde functional group. This duality allows them to serve as protected α-amino aldehydes and masked β-amino acids, providing a gateway to a vast array of complex and biologically significant molecules[1]. The β-lactam core is a renowned pharmacophore, most famously found in penicillin and cephalosporin antibiotics, while the aldehyde allows for stereocontrolled carbon-carbon bond formation.
Mastery of stereoselective reactions at the C2-aldehyde position is paramount for leveraging these synthons in the development of novel therapeutics, including amino acids, amino sugars, alkaloids, and complex natural products[1]. The inherent chirality of the β-lactam scaffold provides a powerful tool for inducing stereoselectivity in adjacent, newly formed stereocenters. This guide provides detailed application notes and protocols for key stereoselective transformations, focusing on the mechanistic rationale behind achieving high levels of stereocontrol.
Diastereoselective Nucleophilic Additions to the Aldehyde Carbonyl
The aldehyde group is a prochiral center, and its reactions with nucleophiles can generate a new stereocenter. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack, which is influenced by the steric and electronic environment imposed by the adjacent chiral β-lactam ring.
Organocatalyzed Asymmetric Aldol Reactions
The direct asymmetric aldol reaction is a cornerstone of C-C bond formation. For β-lactam aldehydes, organocatalysis, particularly with proline, has emerged as an inexpensive, operationally simple, and highly effective method for creating up to two new contiguous stereocenters with excellent control[2].
Expertise & Causality: The reaction proceeds through an enamine mechanism, where proline reacts with the ketone donor to form a nucleophilic enamine. This enamine then attacks the β-lactam aldehyde. The stereoselectivity is governed by the transition state assembly, which is influenced by the absolute configuration of both the proline catalyst and the β-lactam aldehyde. Research has shown that (2R,3R)-4-oxoazetidine-2-carbaldehydes and L-proline are a "matched pair," leading to high diastereoselective induction for the syn-aldol adduct. Conversely, using D-proline with the same aldehyde constitutes a "mismatched pair," resulting in lower selectivity.[2][3][4] This demonstrates that the inherent chirality of the aldehyde substrate is a dominant controlling factor.
Figure 1: Proposed workflow for the L-proline catalyzed aldol reaction.
Data Presentation: Proline-Catalyzed Aldol Reaction
| Entry | Aldehyde Substituent (N1) | Ketone | Catalyst (20 mol%) | Yield (%) | Diastereomeric Excess (de %) | Reference |
| 1 | 4-MeO-Ph | Acetone | L-Proline | 94 | 100 | [2] |
| 2 | 4-MeO-Ph | Acetone | D-Proline | 90 | 20 | [2] |
| 3 | Allyl | Cyclopentanone | L-Proline | 85 | 80 | [2] |
| 4 | Allyl | Cyclopentanone | D-Proline | 80 | >95 (opposite diastereomer) | [2] |
Experimental Protocol: L-Proline-Catalyzed Aldol Addition to (+)-1a
Trustworthiness: This protocol is adapted from established literature procedures and includes checkpoints for verifying outcomes[2][5][6]. The diastereoselectivity serves as an internal validation of correct execution.
-
Materials:
-
(2R,3R)-N-(4-methoxyphenyl)-4-oxo-3-phenylthioazetidine-2-carbaldehyde ((+)-1a)
-
L-Proline (20 mol%)
-
Acetone (reagent grade, used as solvent and reactant)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR spectrometer
-
-
Procedure:
-
To a solution of the β-lactam aldehyde (+)-1a (e.g., 100 mg, 1.0 equiv) in acetone (5 mL), add L-proline (0.2 equiv).
-
Stir the reaction mixture vigorously at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 24-48 hours).
-
Upon completion, remove the acetone under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate (15 mL) and wash with water (2 x 5 mL) to remove the proline catalyst.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Self-Validation and Analysis:
-
Crude Analysis: Analyze the crude product by ¹H NMR. High diastereoselectivity (>95% de) is expected. This can be confirmed by the presence of a single set of signals for the major diastereomer.[2]
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure aldol adduct.
-
Expected Outcome: The reaction should yield the corresponding γ-amino-β-hydroxy ketone in high yield (>90%) and with excellent diastereoselectivity.[2]
-
Lewis Acid-Mediated Allylations
The addition of allyl organometallic reagents to β-lactam aldehydes provides a reliable route to homoallylic alcohols, which are versatile intermediates. The choice of Lewis acid and allylating agent is critical for controlling the diastereoselectivity.
Expertise & Causality: Tin(IV) chloride (SnCl₄) is a powerful Lewis acid that can form a rigid, chelated intermediate with the β-lactam aldehyde. This chelation involves both the aldehyde oxygen and the β-lactam carbonyl oxygen. The nucleophile (allyltrimethylsilane) then attacks from the less sterically hindered face, leading to a high preference for the syn-diastereomer.[7][8] In contrast, indium-mediated allylations in aqueous media often show a reversed, albeit lower, diastereofacial preference, suggesting a non-chelation controlled pathway.[7]
Figure 2: Chelation-controlled model for SnCl₄-mediated allylation.
Data Presentation: Diastereoselective Allylation of Aldehyde 1
| Entry | Allylating Agent | Lewis Acid / Mediator | Solvent | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| 1 | Allyl-TMS | SnCl₄ | CH₂Cl₂ | 92 | >99:1 | [8] |
| 2 | Allyl-SnBu₃ | BF₃·OEt₂ | CH₂Cl₂ | 85 | 95:5 | [8] |
| 3 | Allyl-Br | Indium | THF/H₂O | 70 | 30:70 | [7] |
Experimental Protocol: SnCl₄-Promoted syn-Selective Allylation
Trustworthiness: This protocol details a highly selective transformation. The stereochemical outcome is sensitive to the reaction conditions, particularly temperature and the exclusion of moisture.
-
Materials:
-
4-Oxoazetidine-2-carbaldehyde (1.0 equiv)
-
Allyltrimethylsilane (Allyl-TMS, 1.5 equiv)
-
Tin(IV) chloride (SnCl₄, 1.0 M solution in CH₂Cl₂, 1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Equipment:
-
Oven-dried glassware under an inert atmosphere (N₂ or Ar)
-
Syringes for transfer of anhydrous reagents
-
Low-temperature bath (e.g., dry ice/acetone)
-
-
Procedure:
-
Dissolve the β-lactam aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add allyltrimethylsilane (1.5 equiv) via syringe.
-
Slowly add the SnCl₄ solution (1.2 equiv) dropwise over 5 minutes. The solution may turn yellow.
-
Stir the reaction at -78 °C for 45 minutes.[8]
-
Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Self-Validation and Analysis:
-
Stereochemical Purity: The syn:anti ratio can be determined by ¹H NMR analysis of the crude reaction mixture, observing the coupling constants and chemical shifts of the newly formed carbinol proton. An 80-100% diastereomeric excess (de) is expected.[8]
-
Purification: The product can be purified by silica gel chromatography to yield the pure syn-homoallylic alcohol.
-
Reformatsky and Grignard Reactions
The Reformatsky reaction, involving an organozinc reagent generated from an α-halo ester, offers a path to β-hydroxy esters.[9][10] While synthetically useful, its application to enantiomerically pure β-lactam aldehydes has shown poor diastereoselectivity.
Expertise & Causality: The reaction of a β-lactam aldehyde with ethyl bromodifluoroacetate under zinc promotion afforded epimeric alcohols in a 1:2 ratio.[11] The low selectivity is likely due to the nature of the Reformatsky reagent and the reaction conditions, which do not favor a highly organized, chelated transition state as seen with strong Lewis acids like SnCl₄. The zinc enolate is less reactive than Grignard or organolithium reagents, and the transition state is more flexible, leading to competing reaction pathways.[10] Similarly, Grignard reagents, while potent nucleophiles, often provide lower diastereoselectivity in additions to α-chiral aldehydes unless a chelating auxiliary is present.
Experimental Protocol: General Reformatsky Reaction
Trustworthiness: This protocol provides a general framework. The user must be aware that optimization is likely required and that diastereoselectivity may be low.
-
Materials:
-
4-Oxoazetidine-2-carbaldehyde (1.0 equiv)
-
Ethyl bromoacetate (1.5 equiv)
-
Activated Zinc dust (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Equipment:
-
Three-neck flask with a condenser and mechanical stirrer
-
Inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and ether, then drying under vacuum.
-
To a flask containing activated zinc (2.0 equiv) under an inert atmosphere, add anhydrous THF.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of the β-lactam aldehyde (1.0 equiv) and ethyl bromoacetate (1.5 equiv) in THF dropwise to the zinc suspension. The reaction is often initiated by gentle heating.
-
Once the addition is complete, heat the mixture to reflux until the aldehyde is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic phase, and concentrate.
-
-
Self-Validation and Analysis:
-
Product Identification: The product will be a mixture of diastereomeric β-hydroxy esters. The ratio must be determined by NMR or HPLC analysis of the crude product.
-
Separation: The diastereomers can often be separated by careful column chromatography.[11]
-
Wittig Olefination Reactions
The Wittig reaction transforms the aldehyde into an alkene, offering a route to C2-vinyl-β-lactams. The stereochemical outcome (E/Z selectivity) of the alkene is highly dependent on the nature of the phosphorus ylide.
Expertise & Causality:
-
Stabilized Ylides (containing an electron-withdrawing group, e.g., -CO₂Et) are relatively stable. The initial addition to the aldehyde is reversible, allowing equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then collapses to form the (E)-alkene as the major product.[12][13]
-
Non-stabilized Ylides (e.g., alkyl ylides) are highly reactive. The initial addition is fast and irreversible, proceeding through a kinetically controlled, puckered transition state to form the syn-oxaphosphetane, which collapses to the (Z)-alkene .[12]
A reaction between a β-lactam aldehyde and a stabilized ylide (carboxymethylenetriphenylphosphorane) was reported to give two major isomeric products, consistent with the formation of an E/Z mixture, with the (E)-isomer predominating.[8]
Figure 3: Control of alkene geometry in the Wittig reaction.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
Trustworthiness: This protocol is for generating a predominantly (E)-alkene. The E/Z ratio is a key validation metric.
-
Materials:
-
4-Oxoazetidine-2-carbaldehyde (1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide, 1.1 equiv)
-
Anhydrous Toluene or THF
-
-
Equipment:
-
Flask with condenser under an inert atmosphere (N₂ or Ar)
-
Heating mantle or oil bath
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve the β-lactam aldehyde (1.0 equiv) in anhydrous toluene.
-
Add the stabilized ylide (1.1 equiv) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. To remove it, triturate the residue with a solvent in which the product is soluble but the oxide is not (e.g., diethyl ether or a hexanes/ether mixture), or purify directly by column chromatography.
-
-
Self-Validation and Analysis:
-
E/Z Ratio: Determine the ratio of alkene isomers from the crude ¹H NMR spectrum by integrating the signals for the vinylic protons. The coupling constant (J) for the (E)-isomer is typically larger (~16 Hz) than for the (Z)-isomer.[8]
-
Purification: Silica gel chromatography can be used to separate the (E) and (Z) isomers and remove triphenylphosphine oxide.
-
Conclusion
4-Oxoazetidine-2-carbaldehydes are privileged substrates for stereoselective synthesis. The stereochemical outcome of nucleophilic additions and olefinations can be effectively controlled by the judicious choice of reagents and reaction conditions. Organocatalysis with proline offers a highly diastereoselective route to aldol adducts, leveraging a "matched pair" strategy. Strong Lewis acids like SnCl₄ enable chelation-controlled, syn-selective allylations with excellent fidelity. While other transformations like the Reformatsky reaction may offer lower intrinsic selectivity, the Wittig reaction provides predictable control over alkene geometry based on ylide stability. These methodologies empower chemists to construct complex, stereodefined molecules for applications in drug discovery and natural product synthesis.
References
- 1. 4-Oxoazetidine-2-carbaldehydes as useful building blocks in stereocontrolled synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline-catalyzed diastereoselective direct aldol reaction between 4-oxoazetidine-2-carbaldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective allylation of 4-oxoazetidine-2-carbaldehydes. Application To the stereocontrolled synthesis of fused tricyclic beta-lactams via intramolecular diels-alder reaction of 2-azetidinone-tethered trienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-Oxoazetidine-2-carbaldehydes as useful building blocks in stereocontrolled synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. quora.com [quora.com]
- 13. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (2S)-4-oxoazetidine-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis and optimization of (2S)-4-oxoazetidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. As a vital chiral building block for advanced pharmaceutical intermediates, including novel antibiotics and thrombin inhibitors, achieving a high-yield, stereochemically pure synthesis is paramount.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to help you navigate the common challenges associated with this synthesis.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. The most prevalent synthetic route involves the cyclization of a suitably protected L-aspartic acid derivative, often via an intramolecular Mitsunobu reaction. Our troubleshooting will focus on this pathway.
Q1: My Mitsunobu cyclization step is resulting in a low yield or fails completely. What are the common causes and how can I troubleshoot this?
A1: The intramolecular Mitsunobu reaction is the cornerstone of this synthesis, forming the strained four-membered β-lactam ring.[4] Its success is highly sensitive to several factors. A low or zero yield is typically traced back to issues with reagents, reaction setup, or competing side reactions.
Core Causality: The Mitsunobu reaction relies on the in-situ formation of an alkoxyphosphonium salt from the alcohol substrate, triphenylphosphine (PPh₃), and an azodicarboxylate like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).[5][6][7] This activated intermediate is then susceptible to intramolecular Sɴ2 attack by the deprotonated nitrogen nucleophile to form the β-lactam ring. Any deviation from this pathway will compromise the yield.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for the Mitsunobu Cyclization Step.
Detailed Checklist:
-
Reagent Integrity:
-
Triphenylphosphine (PPh₃): PPh₃ readily oxidizes to triphenylphosphine oxide (Ph₃P=O) upon exposure to air.[8] This oxide is unreactive and consumes your starting phosphine. Verify the purity of your PPh₃; a ³¹P NMR can be instructive.
-
Azodicarboxylate (DIAD/DEAD): These reagents can decompose over time, especially if not stored properly. Use a fresh bottle or a recently purchased stock. They should be clear yellow liquids.
-
Solvent: The reaction is moisture-sensitive. Use a fresh bottle of anhydrous solvent (e.g., THF) or a properly dried and stored solvent.[8]
-
-
Order of Addition & Temperature Control:
-
The most reliable method is to dissolve the protected aspartic acid derivative and PPh₃ in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool this solution to 0 °C in an ice bath.
-
Add the DIAD or DEAD dropwise to the cooled solution. A color change to pale yellow and the formation of a white precipitate (the betaine intermediate) are often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A premature or uncontrolled temperature increase can favor side reactions.
-
-
Stoichiometry: While literature often suggests 1.1-1.5 equivalents of PPh₃ and DIAD, sluggish reactions can sometimes benefit from increasing this to 2.0 equivalents to ensure complete conversion.[8] However, this increases the difficulty of purification due to higher amounts of byproducts like Ph₃P=O and the reduced hydrazine.[5]
Q2: I am observing a significant amount of a side product that is difficult to separate. I suspect it's an aspartimide. How can I prevent its formation?
A2: Aspartimide formation is a notorious and highly problematic side reaction in syntheses involving derivatives of aspartic acid.[9] It occurs via an intramolecular cyclization where the nitrogen of the peptide backbone attacks the carbonyl of the β-carboxyl ester side chain, particularly under basic or even neutral conditions, forming a five-membered succinimide ring.
Core Causality: The formation is catalyzed by base and is highly dependent on the steric hindrance around the β-carboxyl protecting group. Less bulky protecting groups allow for easier intramolecular attack.
Prevention Strategies:
-
Choice of Protecting Group: This is the most critical factor. The use of sterically bulky ester groups on the β-carboxyl function physically obstructs the intramolecular attack. While simple methyl or ethyl esters are prone to this side reaction, bulkier groups offer significantly better protection.[10][11]
Protecting Group Structure Aspartimide Risk Removal Conditions Reference Cyclohexyl (OcHex) -O-C₆H₁₁ Moderate Strong Acid (TFA) [10] 1-Adamantyl (OAdm) -O-Adamantyl Low Strong Acid (TFA) [11] 2,4-dimethyl-3-pentyl -OCH(CH(CH₃)₂)₂ Very Low Strong Acid (TFA) [10][11] tert-Butyl (OtBu) -OC(CH₃)₃ Low Mild Acid (TFA) [11] -
Control of pH: During workup and purification steps, avoid prolonged exposure to basic conditions. If an aqueous extraction with a basic solution is necessary, perform it quickly and at low temperatures.
-
Use of Additives: In peptide synthesis contexts, additives like 1-hydroxybenzotriazole (HOBt) can sometimes suppress aspartimide formation, although this is less relevant for the initial β-lactam synthesis itself.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting material and overall synthetic strategy for producing this compound?
A1: The most common and stereochemically reliable starting material is L-aspartic acid.[1][12] This approach preserves the desired (S)-stereochemistry at the C2 position. An alternative route starting from γ-butyrolactone has also been described, but it generates a racemic mixture that requires a separate resolution step, adding complexity and reducing the overall yield of the desired enantiomer.[13][14]
A robust overall strategy starting from L-aspartic acid is outlined below:
Caption: General Synthetic Workflow from L-Aspartic Acid.
This strategy involves:
-
Orthogonal Protection: Protecting the amine (e.g., with Boc or Cbz), protecting the α-carboxyl group (e.g., as a methyl or benzyl ester), and reducing the β-carboxyl group to a primary alcohol.
-
Cyclization: Performing the key intramolecular reaction (e.g., Mitsunobu) to form the β-lactam ring.
-
Deprotection: Removing the protecting groups to yield the final carboxylic acid.
Q2: How do I effectively purify the final product and the intermediates?
A2: Purification can be challenging due to the high polarity of the intermediates and final product, and the presence of difficult-to-remove byproducts from the Mitsunobu reaction.
-
Intermediates: Standard column chromatography on silica gel is typically effective for protected intermediates. The major challenge is removing triphenylphosphine oxide and the reduced hydrazine derivative.
-
Triphenylphosphine Oxide Removal: This byproduct is moderately polar. Sometimes, it can be partially removed by crystallizing the desired product from a suitable solvent system (e.g., EtOAc/Hexanes). Alternatively, using modified phosphines with basic handles allows for their removal via an acidic wash.[5]
-
Hydrazine Byproduct Removal: This is often removed by aqueous acidic washes (e.g., with 1N HCl) during the reaction workup.
-
-
Final Product (this compound):
-
The final product is a polar, water-soluble solid.[3][15] Standard silica gel chromatography can be difficult.
-
Acid-Base Extraction: A common method for purifying carboxylic acids involves dissolving the crude material in a basic aqueous solution (e.g., saturated NaHCO₃), washing with an organic solvent (like ethyl acetate) to remove neutral organic impurities, and then re-acidifying the aqueous layer (e.g., with 1N HCl to pH ~2) to precipitate the pure acid.[16] The precipitated product can then be collected by filtration.
-
Recrystallization: If impurities persist, recrystallization from a suitable solvent like methanol/ether or water/isopropanol can further enhance purity.
-
Part 3: Optimized Protocol Example
This protocol is a representative example based on common literature procedures for the key cyclization step.
Objective: To synthesize Isopropyl (2S)-4-oxoazetidine-2-carboxylate from N-Boc-L-aspartic acid β-benzyl ester α-isopropyl ester via an intramolecular Mitsunobu reaction.
Step-by-Step Methodology:
-
Preparation of Starting Material: The precursor, N-Boc-L-aspartic acid β-alcohol α-isopropyl ester, must first be synthesized from L-aspartic acid through standard protection and reduction steps.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the N-Boc protected alcohol precursor (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Begin stirring and cool the flask to 0 °C using an ice-water bath.
-
-
Mitsunobu Reaction:
-
Once the solution is at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Self-Validation Check: A pale yellow color should develop. The formation of a fine white precipitate (the PPh₃-DIAD adduct) is common.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the protected β-lactam.
-
-
Final Deprotection: The N-Boc and ester protecting groups are removed in subsequent steps under appropriate acidic or hydrogenolysis conditions to yield the final this compound.
References
- 1. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. I. Selective Protection of α- or Side-chain Carboxyl Groups of Aspartic and Glutamic Acid. A Facile Synthesis of β-Aspartyl and γ-Glutamyl Peptides [jstage.jst.go.jp]
- 13. CN1393442A - Process for synthesizing L-N-protective group-azacyclobutane-2-carboxylic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. 16404-94-7 CAS MSDS ((S)-(-)-4-OXO-2-AZETIDINECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of 4-Oxoazetidine Derivatives
Welcome to the technical support center for the synthesis of 4-oxoazetidine derivatives, commonly known as β-lactams. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this strained, yet vitally important, heterocyclic scaffold. The β-lactam ring is the cornerstone of numerous antibiotics, and its synthesis, while well-established, is fraught with challenges that can impact yield, purity, and stereochemical outcome.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions to optimize your synthetic strategy.
Troubleshooting Guide: Common Synthesis Challenges
Problem 1: Low or Non-Existent Yield of the Desired β-Lactam
Q: My Staudinger [2+2] cycloaddition reaction is failing, resulting in a complex mixture, recovery of starting materials, or a very low yield. What are the likely causes and how can I rectify them?
A: This is a frequent and multifaceted issue. A low or zero yield in a Staudinger cycloaddition typically points to one of four main culprits: the reactivity of your starting materials, premature decomposition or side-reactions of the highly reactive ketene intermediate, hydrolysis of the imine, or excessive steric hindrance. Let's dissect each of these.
-
Sub-Optimal Reactivity of Starting Materials: The Staudinger reaction is a nucleophilic attack of the imine nitrogen on the ketene's central carbon.[1][2] The rate of this initial step is highly dependent on the electronic properties of your substituents.
-
Causality: The reaction is accelerated by increasing the nucleophilicity of the imine and the electrophilicity of the ketene. Therefore, electron-donating groups (EDGs) on the imine and electron-withdrawing groups (EWGs) on the ketene are favorable.[3][4] If your imine possesses strong EWGs or your ketene has strong EDGs, the reaction rate may be too slow to be practical.
-
Solution: If possible, modify the electronic character of your substrates. If this is not an option, you may need to employ more forcing conditions (e.g., higher concentration or temperature), though this can often lead to more side products.
-
-
Ketene Polymerization and Dimerization: Ketenes, particularly those that are unsubstituted or lightly substituted, are notoriously unstable and prone to self-reaction.[1]
-
Causality: The high reactivity of the cumulene system makes the ketene susceptible to dimerization or polymerization, which competes directly with the desired cycloaddition.
-
Solution: This issue is best addressed by ensuring the ketene is generated in situ and is consumed by the imine as quickly as it is formed.
-
Slow Addition: Add the ketene precursor (e.g., an acyl chloride) dropwise via a syringe pump to a solution of the imine and a tertiary amine base. This maintains a very low steady-state concentration of the free ketene.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to decrease the rate of ketene self-reaction.
-
-
-
Imine Hydrolysis: The imine starting material can readily hydrolyze back to its constituent aldehyde/ketone and amine in the presence of trace amounts of water.[1][5]
-
Causality: The C=N bond of the imine is electrophilic and susceptible to attack by water. This is often the most overlooked cause of reaction failure.
-
Solution: Rigorous anhydrous conditions are non-negotiable.
-
Dry all solvents using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).
-
Dry all glassware in an oven and cool under an inert atmosphere.
-
Ensure all reactants, especially the imine and the amine base, are anhydrous.
-
Conduct the entire reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Steric Hindrance: Bulky substituents on either the imine or the ketene can sterically impede the approach of the two reactants, slowing down the reaction.[1]
-
Causality: The formation of the initial zwitterionic intermediate requires the reactants to come into close proximity. Large groups can create a significant steric barrier.
-
Solution: If extensive steric hindrance is unavoidable due to the target structure, you may need to increase the reaction time significantly or moderately increase the temperature. However, be aware that this may also promote side reactions.
-
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add the imine (1.0 eq) and anhydrous dichloromethane (DCM) or toluene. Cool the solution to 0 °C (or -78 °C for highly reactive ketenes).
-
Base Addition: Add anhydrous triethylamine (1.2 eq).
-
Ketene Generation: In a separate flame-dried flask, prepare a solution of the acyl chloride (1.1 eq) in anhydrous DCM.
-
Slow Addition: Using a syringe pump, add the acyl chloride solution to the stirred imine/base solution over a period of 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the imine.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Problem 2: Incorrect Stereochemistry or Poor cis/trans Selectivity
Q: My reaction produces a mixture of cis and trans β-lactam isomers, or it selectively forms the undesired isomer. How can I gain control over the stereochemical outcome?
A: Controlling the relative stereochemistry at the C3 and C4 positions is a central challenge in β-lactam synthesis. The cis/trans ratio is not arbitrary; it is a direct consequence of the reaction mechanism and can be manipulated by carefully choosing your reaction conditions and substrates.
-
Mechanistic Insight: The Staudinger cycloaddition is not a concerted pericyclic reaction. It proceeds via a two-step mechanism involving a zwitterionic intermediate.[2][6] The final stereochemistry is determined by the competition between the rate of ring closure of this intermediate versus the rate of its isomerization via bond rotation.[3][4]
-
Kinetic Product (cis): A rapid ring-closure of the initially formed zwitterion, before it has time to isomerize, typically leads to the cis-β-lactam. This pathway is favored by conditions that accelerate the cyclization step.[4]
-
Thermodynamic Product (trans): If the ring-closure is slow, the zwitterionic intermediate can equilibrate to its more thermodynamically stable conformation. Subsequent cyclization from this isomerized intermediate leads to the trans-β-lactam.[4][6]
-
The following diagram illustrates these competing pathways.
-
Factors Influencing Stereoselectivity:
| Factor | Condition Favoring cis (Kinetic) | Condition Favoring trans (Thermodynamic) | Rationale |
| Ketene Substituents | Electron-Donating Groups (e.g., -OR, -NR₂) | Electron-Withdrawing Groups (e.g., -Cl, -COR) | EDGs increase the nucleophilicity of the enolate in the zwitterion, accelerating ring closure. EWGs decrease it, allowing more time for isomerization.[3][4] |
| Imine Substituents | Electron-Withdrawing Groups (e.g., -Ts, -CO₂R) | Electron-Donating Groups (e.g., alkyl, -OMe) | EWGs increase the electrophilicity of the iminium carbon in the zwitterion, accelerating ring closure. EDGs decrease it.[3][4] |
| Solvent Polarity | Non-polar solvents (e.g., Toluene, Hexane) | Polar solvents (e.g., CH₂Cl₂, CH₃CN) | Polar solvents can stabilize the charge-separated zwitterionic intermediate, increasing its lifetime and providing more opportunity for isomerization.[7] |
| Temperature | Lower temperatures (e.g., -78 °C) | Higher temperatures (e.g., Room Temp, Reflux) | Higher temperatures provide the activation energy needed for bond rotation and isomerization of the intermediate.[1] |
| Imine Geometry | (E)-Imine is generally used | (Z)-Imine | The initial attack geometry dictates the initial conformation of the zwitterion. (E)-imines lead to the conformation that closes to the cis-product.[2] |
Problem 3: Epimerization of the Product
Q: My desired β-lactam isomer formed, but it seems to be converting to the other isomer during workup or purification. What is happening?
A: This is likely due to epimerization, which is the change in configuration at one stereocenter. In β-lactams, the proton at C3 is often acidic and can be removed by a base to form an enolate. Reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers.[8]
-
Causality: The presence of base during workup (e.g., excess triethylamine, bicarbonate wash) or purification (e.g., basic alumina, or even silica gel which can be slightly acidic or basic) can catalyze this process. The stability of the resulting enolate intermediate is enhanced by an electron-withdrawing group at the C3 position.
-
Solution:
-
Careful Workup: Use a mild acidic quench (e.g., dilute NH₄Cl) to neutralize any base before extraction. Avoid basic washes if your product is sensitive.
-
Purification: Use neutral or deactivated silica gel for chromatography. If the product is still unstable, consider recrystallization as a non-chromatographic purification method.
-
Buffer: In some cases, running the chromatography with a solvent system buffered with a small amount of a neutral or slightly acidic additive can prevent on-column epimerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify 4-oxoazetidine derivatives?
A1: The choice between column chromatography and recrystallization depends on the stability and crystallinity of your product.
-
Column Chromatography: This is the most versatile method. However, the strained β-lactam ring can be susceptible to hydrolysis or ring-opening on silica gel, especially if it has sensitive functional groups.[9][10] It is advisable to use a less acidic, deactivated silica gel and to run the column quickly.
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining highly pure material without the risk of decomposition on a stationary phase.
Q2: How can I confirm the cis or trans stereochemistry of my product?
A2: The primary method is ¹H NMR spectroscopy. The vicinal coupling constant (J) between the protons at C3 and C4 is diagnostic of the stereochemistry.
-
cis-Isomers: Typically exhibit a larger coupling constant, generally in the range of J = 4.5 - 5.5 Hz .
-
trans-Isomers: Show a smaller coupling constant, typically J = 1.5 - 2.5 Hz .[11][12] These values are a reliable indicator of the dihedral angle between the two C-H bonds, which is different for each isomer.
Q3: Are there alternatives to the Staudinger cycloaddition?
A3: Yes, the Ester Enolate-Imine Condensation is another powerful method for constructing the β-lactam ring.[13][14] In this reaction, a lithium enolate of an ester reacts with an imine to form the C3-C4 bond, followed by an intramolecular ring closure that forms the N1-C2 bond. This method is particularly useful for asymmetric synthesis, as chiral auxiliaries can be incorporated into the ester to control the stereochemistry of the product with high diastereoselectivity.[13] However, it requires the use of strong bases like LDA at low temperatures and strictly anhydrous conditions.[15]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 11. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solid-phase synthesis of beta-lactams via the ester enolate-imine condensation route - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Diastereoselectivity in β-Lactam Synthesis
Welcome to the Technical Support Center for β-Lactam Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for improving diastereoselectivity in this critical class of reactions. Drawing upon established principles and field-proven insights, this document will explain the causality behind experimental choices, empowering you to optimize your synthetic strategies.
Introduction: The Stereochemical Challenge in β-Lactam Synthesis
The synthesis of β-lactams, core structural motifs in a vast array of antibiotics, presents a significant stereochemical challenge. The prototypical [2+2] cycloaddition between a ketene and an imine, known as the Staudinger reaction, creates two new stereocenters.[1][2] Controlling the relative and absolute configuration of these centers is paramount for achieving the desired biological activity. This guide provides a structured approach to troubleshooting and enhancing diastereoselectivity through various methods, including the classic Staudinger reaction, the use of chiral auxiliaries, and catalytic asymmetric strategies.
Section 1: The Staudinger Reaction - Troubleshooting cis/trans Selectivity
The Staudinger cycloaddition is a cornerstone of β-lactam synthesis, but its diastereoselectivity can be notoriously difficult to control. The reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate. The final cis/trans ratio of the β-lactam product is determined by the competition between direct ring closure of this intermediate and its isomerization.[1]
Frequently Asked Questions (FAQs)
Q1: My Staudinger reaction is giving a 1:1 mixture of cis and trans diastereomers. How can I favor the cis product?
A1: To favor the cis-β-lactam, you need to accelerate the rate of ring closure relative to the rate of isomerization of the zwitterionic intermediate. This can be achieved by:
-
Modifying Substituents: Employ a ketene with electron-donating substituents (e.g., alkoxy or amino groups) and an imine with electron-withdrawing substituents (e.g., N-tosyl or N-triflyl groups).[3] This electronic matching speeds up the intramolecular nucleophilic attack that closes the ring.
-
Lowering the Reaction Temperature: Lower temperatures generally favor the kinetically controlled product, which is often the cis isomer, by disfavoring the equilibration of the intermediate.[3]
Q2: I need to synthesize the trans-β-lactam. What strategies can I use to improve the diastereomeric ratio?
A2: To favor the trans product, you need to allow the zwitterionic intermediate to equilibrate to its more thermodynamically stable conformation before ring closure. This can be achieved by:
-
Modifying Substituents: Use a ketene with electron-withdrawing substituents and an imine with electron-donating substituents. This slows down the ring closure, providing more time for isomerization.[3]
-
Solvent Choice: Polar solvents can stabilize the zwitterionic intermediate, which may promote isomerization to the more stable intermediate that leads to the trans product.[3]
-
Higher Reaction Temperature: Increasing the temperature can provide the necessary energy for the intermediate to overcome the rotational barrier and equilibrate, often favoring the thermodynamically preferred trans product.[1]
Q3: Does the geometry of the starting imine matter?
A3: Yes, the initial geometry of the imine can have a significant impact. As a general rule, (E)-imines tend to form cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1] Ensuring the geometric purity of your starting imine is a critical first step in controlling the stereochemical outcome.
Troubleshooting Guide: Staudinger Reaction
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity (near 1:1 ratio) | Reaction conditions allow for competing rates of ring closure and intermediate isomerization. | 1. Adjust Temperature: Lower the temperature to favor the kinetic (cis) product or raise it to favor the thermodynamic (trans) product. 2. Change Solvent: Experiment with solvents of varying polarity. Non-polar solvents may favor one diastereomer over the other.[3] 3. Modify Substituents: Re-evaluate the electronic properties of your ketene and imine substituents.[3] |
| Inconsistent Results | Impure or isomeric mixture of starting imine. | Purify the imine before use and confirm its geometric purity by NMR. |
| Formation of Unwanted Byproducts | Ketenes are highly reactive and can undergo side reactions like dimerization. | 1. Generate the ketene in situ at low temperatures. 2. Ensure slow addition of the ketene precursor (e.g., acyl chloride) to the reaction mixture containing the imine. |
Section 2: Chiral Auxiliaries - A Removable Handle for Stereocontrol
Chiral auxiliaries are powerful tools for inducing diastereoselectivity. By temporarily attaching a chiral molecule to one of the reactants, you can create a diastereomeric transition state that favors the formation of one product diastereomer over the other.
Focus on Oppolzer's Sultam
Oppolzer's camphor-derived sultam is a highly effective chiral auxiliary, particularly in aldol-type reactions that can be adapted for β-lactam synthesis precursors.[4]
Frequently Asked Questions (FAQs) - Oppolzer's Sultam
Q1: I am having trouble cleaving the Oppolzer's sultam auxiliary from my product. What are the common issues?
A1: Incomplete cleavage is a common problem. This can be due to:
-
Steric Hindrance: Bulky groups near the carbonyl can hinder the approach of the cleaving reagent.[5]
-
Reagent Choice: Standard hydrolysis conditions (e.g., LiOH/H₂O₂) can be sluggish and lead to side reactions.[5] Consider using milder, more efficient reagents like tetrabutylammonium hydrogen peroxide (TBAH) under anhydrous conditions.[5]
Q2: My product is epimerizing at the α-carbon during cleavage. How can I prevent this?
A2: Epimerization is a risk with base-sensitive stereocenters. To mitigate this:
-
Use Mild Conditions: Avoid harsh bases and high temperatures during cleavage.[5]
-
Consider Reductive Cleavage: Methods like using LiBH₄ can be milder and avoid basic conditions.
-
Transesterification: Convert the N-acyl sultam to an ester (e.g., a methyl or benzyl ester) under non-basic conditions, which can then be hydrolyzed using standard methods less prone to epimerization.[5]
Experimental Protocol: Asymmetric Synthesis of a β-Amino Ester using a Pseudoephedrine Auxiliary
(S,S)-(+)-Pseudoephedrine is another effective and inexpensive chiral auxiliary. The following protocol outlines its use in a stereocontrolled Mannich reaction to generate a β-amino ester, a precursor to chiral β-lactams.[1]
-
Acylation of Pseudoephedrine: React (S,S)-(+)-pseudoephedrine with propionyl chloride in the presence of a base (e.g., pyridine) to form the corresponding amide.
-
Enolate Formation: Deprotonate the amide at the α-position using a strong base like lithium diisopropylamide (LDA) at -78 °C in THF to form the chiral lithium enolate.
-
Mannich Reaction: Add a pre-formed imine to the enolate solution at -78 °C and allow the reaction to proceed.
-
Work-up and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product and purify by column chromatography to isolate the desired diastereomer.
-
Auxiliary Cleavage: Cleave the auxiliary from the purified product via acidic or basic hydrolysis to yield the chiral β-amino ester.
Troubleshooting Chiral Auxiliary Cleavage
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-Lactam synthesis [organic-chemistry.org]
- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (2S)-4-oxoazetidine-2-carboxylic acid
Welcome to the dedicated technical support center for the purification of (2S)-4-oxoazetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the purification of this critical chiral building block. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly beta-lactam antibiotics.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient.
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield After Crystallization
Question: I am experiencing a significant loss of product during the crystallization of this compound. What could be the cause, and how can I improve my yield?
Answer: Low recovery from crystallization is a common challenge that can often be attributed to suboptimal solvent selection, incorrect temperature control, or the presence of impurities that inhibit crystal formation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent System | The ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble at low temperatures, recovery will be poor. | 1. Solvent Screening: Experiment with a range of solvents and anti-solvents. For a polar compound like this compound, consider solvent systems like methanol/diethyl ether, ethanol/hexane, or isopropanol/methyl t-butyl ether.[3] 2. Solvent Polarity Gradient: Utilize a co-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol) and slowly add an "anti-solvent" (e.g., diethyl ether) until turbidity is observed. Then, gently heat until the solution becomes clear and allow it to cool slowly. |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil, rather than well-formed, pure crystals. | 1. Slow Cooling Protocol: Allow the crystallization mixture to cool to room temperature slowly and undisturbed. Subsequently, place it in a refrigerator (2-8°C) for several hours to maximize crystal formation. 2. Seeding: Introduce a small, pure crystal of this compound to the supersaturated solution to induce crystallization. |
| Presence of Soluble Impurities | Certain impurities can act as "crystal poisons," interfering with the lattice formation and keeping the desired product in solution. | 1. Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as a column chromatography plug or an acid-base extraction to remove the bulk of the impurities before attempting crystallization. |
| Incorrect pH | As a carboxylic acid, the solubility of this compound is highly pH-dependent. At higher pH, it will exist as the more soluble carboxylate salt. | 1. pH Adjustment: Ensure the solution is acidic (pH 2-3) before initiating crystallization to favor the less soluble carboxylic acid form. This can be achieved by the careful addition of a dilute acid like HCl.[4] |
Issue 2: Poor Resolution or Tailing Peaks in Chiral HPLC
Question: I am trying to assess the enantiomeric purity of my this compound using chiral HPLC, but I am observing poor peak separation and significant tailing. How can I optimize my method?
Answer: Achieving good resolution in chiral HPLC for acidic compounds often requires careful selection of the chiral stationary phase (CSP) and optimization of the mobile phase composition.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Chiral Stationary Phase (CSP) | Not all CSPs are effective for separating all classes of enantiomers. The choice of CSP is critical for achieving chiral recognition. | 1. CSP Screening: For acidic compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[5] Anion-exchange type CSPs can also be effective. It is advisable to screen a few different types of chiral columns to find the one that provides the best selectivity for your compound. |
| Inappropriate Mobile Phase | The mobile phase composition, including the organic modifier, additives, and their concentrations, plays a crucial role in retention, selectivity, and peak shape. | 1. Mobile Phase Optimization: For normal phase chromatography, a typical mobile phase consists of a mixture of hexane or heptane with an alcohol like isopropanol or ethanol. For acidic analytes, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) is often necessary to improve peak shape and prevent tailing by suppressing the ionization of the carboxylic acid group.[5] 2. Polar Organic Mode (POM): Consider using polar organic mobile phases, such as methanol-based eluents with acidic and basic additives. These can be beneficial for compounds with poor solubility in non-polar solvents and are mass spectrometry compatible. |
| Low Column Temperature | Temperature can affect the thermodynamics of the chiral recognition process and the viscosity of the mobile phase. | 1. Temperature Adjustment: In some cases, running the separation at a lower temperature can enhance the enantioselectivity and improve resolution. Experiment with temperatures ranging from 10°C to 40°C. |
| Inappropriate Flow Rate | The flow rate of the mobile phase influences the efficiency of the separation. | 1. Flow Rate Optimization: While a flow rate of 1.0 mL/min is a common starting point for a 4.6 mm I.D. column, decreasing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to light yellow powder.[1] Its melting point is reported to be in the range of 99-102 °C.[1] Significant deviation from this appearance or melting point may indicate the presence of impurities.
Q2: How should I store purified this compound to maintain its stability?
A2: It is recommended to store the compound in a tightly sealed container in a dry environment, at a temperature between 2-8°C. The beta-lactam ring can be susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.
Q3: Can I use normal-phase column chromatography for the purification of this compound?
A3: Yes, normal-phase column chromatography on silica gel can be a viable purification method. However, due to the polar and acidic nature of the compound, tailing can be an issue. To mitigate this, it is advisable to add a small amount of an acid (e.g., acetic acid or formic acid) to the mobile phase. A typical eluent system could be a gradient of methanol in dichloromethane or ethyl acetate.
Q4: What are some common impurities that I might encounter in the synthesis of this compound?
A4: Common impurities can include starting materials, reagents from the synthetic route, and by-products such as the corresponding (2R)-enantiomer or products resulting from the opening of the beta-lactam ring. The specific impurities will depend on the synthetic pathway employed.
Q5: Is it possible to purify this compound without using chromatography?
A5: Yes, for material that is already of moderate purity, recrystallization can be an effective final purification step to achieve high purity.[3] If the crude product contains significant amounts of impurities with similar solubility characteristics, a preliminary purification step like an acid-base extraction may be necessary before crystallization.
Experimental Workflow Visualization
Decision Tree for Purification Strategy
This diagram outlines a logical approach to selecting the appropriate purification technique based on the initial purity of your this compound.
Caption: Decision tree for selecting a purification method.
General Protocol for Crystallization
The following flowchart illustrates a typical step-by-step protocol for the purification of this compound by crystallization.
Caption: Step-by-step crystallization protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 4. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Stability Challenges in Carboxylic Acid Drug Formulations
Welcome to the Technical Support Center dedicated to addressing the stability challenges inherent in the formulation of carboxylic acid-containing drugs. As a significant class of therapeutic agents, their successful formulation is paramount to ensuring safety, efficacy, and shelf-life. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of these formulations.
The acidic nature of the carboxyl group (-COOH) imparts specific physicochemical properties that can lead to both chemical and physical instabilities.[1] Understanding and mitigating these issues is a critical aspect of formulation science. This center will equip you with the knowledge to anticipate, diagnose, and resolve common stability problems.
Section 1: Understanding the Core Instability Issues
Carboxylic acid drugs are susceptible to a variety of degradation pathways and physical state changes. A foundational understanding of these issues is the first step in effective troubleshooting.
Chemical Stability Challenges
Chemical degradation involves the alteration of the drug molecule's structure, leading to a loss of potency and the potential formation of toxic byproducts.[2][3]
-
Hydrolysis: The reaction of the carboxylic acid moiety or other susceptible functional groups (like esters and amides) with water is a primary degradation pathway, often influenced by pH.[2][4]
-
Oxidation: Carboxylic acids can be susceptible to oxidative degradation, particularly when other sensitive functional groups are present in the molecule. This can be initiated by light, heat, or trace metals.[2][4]
-
Esterification: In the presence of alcoholic excipients (e.g., polyethylene glycols, glycerin), carboxylic acid drugs can form ester impurities, especially under acidic conditions or at elevated temperatures.[5]
-
Decarboxylation: Some carboxylic acids can lose a molecule of carbon dioxide, a process that can be catalyzed by heat.
Physical Stability Challenges
Physical instability refers to changes in the solid or solution state of the drug that can affect its performance and appearance.
-
pH-Dependent Solubility & Precipitation: The solubility of carboxylic acid drugs is highly dependent on the pH of the formulation.[1] In their protonated (acidic) form, they are generally less soluble than in their ionized (salt) form. Fluctuations in pH can lead to precipitation.
-
Polymorphism: The ability of a drug to exist in multiple crystalline forms (polymorphs) can significantly impact its solubility, dissolution rate, and stability.[6][7] A transition from a more soluble metastable form to a less soluble stable form is a common issue.[7]
-
Drug-Excipient Interactions: The carboxylic acid group can interact with excipients, leading to incompatibilities and degradation.[1][4]
-
Drug-Packaging Interactions: Interactions with packaging materials can also compromise the stability of the formulation.[8][9][10][11]
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific stability issues you may encounter during your experiments.
Troubleshooting Scenario 1: Unexpected Peak Formation in HPLC Analysis of a Liquid Formulation
Question: I am observing a new, growing peak in the HPLC chromatogram of my carboxylic acid drug formulation during a stability study. How do I identify the source of this impurity?
Answer: The appearance of a new peak is a clear indicator of degradation. A systematic investigation is required to identify its nature and origin.
Causality: The new peak could be a result of hydrolysis, oxidation, or a reaction with an excipient. The experimental conditions of your stability study (e.g., temperature, light exposure, pH) will provide clues.
Step-by-Step Investigation Protocol:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the drug under various stress conditions. This will help in generating potential degradation products and understanding the degradation pathway.[12][13][14][15][16][17]
-
Acid/Base Hydrolysis: Expose the drug solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[13]
-
Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).[13]
-
Thermal Degradation: Expose the drug solution and solid drug to elevated temperatures (e.g., 60-80°C).[12]
-
Photodegradation: Expose the drug solution to UV and visible light as per ICH Q1B guidelines.[13][14]
-
-
Peak Matching: Compare the retention time of the unknown peak in your stability sample with the peaks generated during the forced degradation study. A match will suggest the degradation pathway.
-
Mass Spectrometry (MS) Analysis: Utilize LC-MS to determine the mass of the unknown peak. A comparison with the mass of the parent drug will indicate the type of modification (e.g., addition of an oxygen atom in oxidation, loss of a functional group).
-
Excipient Compatibility Study: Prepare formulations with individual excipients and store them under accelerated conditions to identify any specific drug-excipient interactions.[1]
Troubleshooting Scenario 2: Precipitation Observed in a Liquid Formulation Upon Storage
Question: My aqueous formulation of a carboxylic acid drug, which was initially a clear solution, shows precipitation after a few weeks at room temperature. What is the likely cause and how can I fix it?
Answer: Precipitation in a carboxylic acid drug formulation is often linked to a decrease in solubility, which is highly sensitive to pH.
Causality: The pH of the formulation may have shifted over time, causing the drug to convert to its less soluble, unionized form. This can be due to interactions with the container, absorption of atmospheric CO₂, or degradation of an excipient that affects the pH.
Step-by-Step Investigation and Resolution Protocol:
-
pH Measurement: Carefully measure the pH of the formulation that has precipitated and compare it to the initial pH. A significant change confirms a pH shift is the root cause.
-
Solubility Profile: Determine the pH-solubility profile of your drug to understand the critical pH range for maintaining solubility.
-
Buffer System Optimization:
-
Selection: Choose a buffer system with a pKa close to the target pH of your formulation to ensure maximum buffering capacity.[18][19][20][21] Common choices for parenteral formulations include acetate, citrate, and phosphate buffers.[18][20][22]
-
Concentration: The buffer concentration should be sufficient to resist pH changes without causing irritation or other adverse effects.
-
-
Container Compatibility: Investigate potential leaching of alkaline components from glass containers, which can raise the pH. Consider using a different type of glass or a polymer-based container.
-
Headspace Control: For formulations sensitive to atmospheric CO₂, consider packaging with an inert gas headspace (e.g., nitrogen) to prevent a drop in pH due to carbonic acid formation.[2]
Troubleshooting Scenario 3: Loss of Potency in a Solid Dosage Form Containing a Polyol Excipient
Question: I've noticed a significant loss of potency and the appearance of a new impurity in my tablet formulation containing a carboxylic acid drug and a common filler like mannitol or sorbitol. What could be the chemical reaction at play?
Answer: The combination of a carboxylic acid drug and an excipient with hydroxyl groups (a polyol) can lead to the formation of an ester impurity.
Causality: This is an esterification reaction where the carboxylic acid group of the drug reacts with a hydroxyl group of the excipient. This reaction is often accelerated by heat and the presence of acidic microenvironments within the solid dosage form.
Step-by-Step Investigation and Prevention Protocol:
-
Impurity Identification: Use LC-MS to identify the new impurity. An increase in mass corresponding to the addition of the polyol minus a water molecule is a strong indicator of ester formation.
-
Excipient Screening: Conduct a compatibility study by preparing binary mixtures of the drug with different fillers (both polyols and non-polyols like microcrystalline cellulose) and storing them under accelerated conditions (e.g., 40°C/75% RH). Monitor for the formation of the ester impurity.
-
Formulation Reformulation:
-
Excipient Choice: Replace the problematic polyol excipient with a non-reactive alternative identified in your screening study.
-
Moisture Control: Control the moisture content of the formulation, as water can influence reaction rates in the solid state.
-
-
Analytical Method for Ester Detection: A specific HPLC method may need to be developed and validated to quantify the ester impurity, as its chromatographic behavior may differ significantly from the parent drug.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range to formulate a carboxylic acid drug for optimal stability?
A1: There is no single ideal pH for all carboxylic acid drugs. The optimal pH is a balance between chemical stability and solubility. Generally, a pH where the drug is in its ionized (salt) form will enhance solubility. However, the stability of the drug and other excipients at that pH must also be considered. A pH-rate profile study is essential to determine the pH of maximum stability. Many drugs are found to be stable in the pH range of 4 to 8.[3]
Q2: How can I prevent oxidation of my carboxylic acid drug in a liquid formulation?
A2: To prevent oxidation, you can employ several strategies:
-
Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the formulation.[22]
-
Chelating Agents: If oxidation is catalyzed by metal ions, include a chelating agent like edetate disodium (EDTA) to sequester these ions.[22]
-
Inert Atmosphere: During manufacturing and packaging, replace the oxygen in the headspace with an inert gas like nitrogen or argon.[2]
-
Light Protection: Store the formulation in light-resistant packaging (e.g., amber vials or cartons) to prevent photo-oxidation.[2]
Q3: My carboxylic acid API exists in two polymorphic forms. Which one should I use in my formulation?
A3: The choice of polymorph is a critical decision. Generally, the most thermodynamically stable form is chosen to prevent polymorphic conversion during the product's shelf life, which could alter the drug's performance.[7] However, a metastable form may be chosen if it offers a significant advantage in solubility and bioavailability, provided that it can be stabilized in the final dosage form.[7] A thorough solid-state characterization and a polymorph screening study are necessary to make an informed decision.[6][7]
Q4: What are the key considerations when selecting packaging for a moisture-sensitive carboxylic acid drug?
A4: For moisture-sensitive drugs, packaging is a critical line of defense.[8][10] Key considerations include:
-
Moisture Vapor Transmission Rate (MVTR): Select packaging materials with a low MVTR, such as high-density polyethylene (HDPE) bottles or aluminum foil blisters.
-
Inclusion of Desiccants: Co-package the product with a desiccant to absorb any moisture that ingresses into the package.
-
Seal Integrity: Ensure the seal of the packaging is robust to prevent moisture ingress.
Section 4: Experimental Protocols & Data
Protocol 1: Forced Degradation Study for a Carboxylic Acid Drug
This protocol outlines a general procedure for conducting a forced degradation study, a crucial step in developing a stability-indicating analytical method.[12][16]
Objective: To generate potential degradation products of a carboxylic acid drug under various stress conditions.
Materials:
-
Drug Substance
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
Suitable solvent for the drug (e.g., acetonitrile/water mixture)
-
HPLC system with a suitable column and detector
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the drug substance at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified time.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for a specified time.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid drug substance in an oven at 80°C.
-
At specified time points, dissolve a portion of the solid in the sample diluent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC.
-
Data Analysis: Analyze all samples by a suitable HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13] If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of stressor, time).
Table 1: Example of Forced Degradation Results for "Drug X"
| Stress Condition | Duration | % Degradation of Drug X | Number of Degradation Products |
| 0.1 M HCl | 24 hours at 60°C | 15.2% | 2 |
| 0.1 M NaOH | 8 hours at 40°C | 18.5% | 1 |
| 3% H₂O₂ | 24 hours at RT | 9.8% | 3 |
| Thermal (Solid) | 7 days at 80°C | 5.5% | 1 |
| Photolytic (Solution) | ICH Q1B | 12.1% | 2 |
Diagram 1: General Workflow for Investigating Formulation Stability
Caption: Workflow for troubleshooting stability issues in drug formulations.
Diagram 2: Chemical Degradation Pathways of Carboxylic Acid Drugs
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. philadelphia.edu.jo [philadelphia.edu.jo]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 6. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymorphism – All About Drugs [allfordrugs.com]
- 8. Role of Packaging Materials in Drug Stability: Key Considerations – StabilityStudies.in [stabilitystudies.in]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pharmapackagingsolutions.com [pharmapackagingsolutions.com]
- 11. Effect of Packaging on Stability of Drugs and Drug Products | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. onyxipca.com [onyxipca.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. EP0877628A2 - Buffer systems for use in stabilizing pharmaceutical preparations - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Enhancing the Solubility of Carboxylic Acid-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for enhancing the solubility of your carboxylic acid-containing compounds. We understand that poor aqueous solubility is a significant hurdle in pharmaceutical development, often leading to limited bioavailability and therapeutic efficacy.[1][2] This resource offers in-depth troubleshooting guides and frequently asked questions to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my carboxylic acid-containing compound poorly soluble in water?
The solubility of carboxylic acids is intrinsically linked to their molecular structure and the pH of the aqueous environment.[1][3] The carboxylic acid group (-COOH) can exist in two states: a protonated (unionized) form and a deprotonated (ionized) carboxylate form (-COO⁻).
-
Protonated State (Low pH): At a pH below the compound's pKa, the carboxylic acid group is predominantly in its neutral, protonated form. This form is less polar and therefore less soluble in water.
-
Deprotonated State (High pH): As the pH increases above the pKa, the carboxylic acid donates a proton, becoming an ionized carboxylate. This charged species is more polar and exhibits greater solubility in water.[4][5]
The interplay between the polar carboxyl group and a potentially large, nonpolar (hydrophobic) carbon backbone in the rest of the molecule dictates the overall solubility. As the size of the hydrophobic portion of the molecule increases, the aqueous solubility tends to decrease, even in the ionized state.[3]
Q2: What is the first and most straightforward step to try and improve the solubility of my acidic compound?
Adjusting the pH of the solution is often the simplest and most effective initial approach to enhance the solubility of a carboxylic acid-containing compound.[][7] By increasing the pH of the aqueous medium to a level above the compound's pKa, you facilitate the deprotonation of the carboxylic acid group, leading to the formation of the more soluble anionic form.
Key Considerations:
-
Target pH: Aim for a pH that is at least 2 units above the pKa of your compound to ensure complete ionization and maximize solubility.[8]
-
Choice of Alkalizing Agent: Use common laboratory bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for initial assessments. For formulation development, consider pharmaceutically acceptable alkalizing agents.[9]
-
Stability: Be aware that pH can also influence the chemical stability of your compound. It is crucial to assess the stability of your compound at the target pH over time.[1]
Q3: When should I consider salt formation, and what are the advantages?
Salt formation is a widely used and highly effective strategy when simple pH adjustment is insufficient or when a solid form of the solubilized compound is desired.[10][11][12][13] This technique is particularly beneficial for compounds classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[14]
Advantages of Salt Formation:
-
Significant Solubility Enhancement: Salts of weak acids can exhibit solubility that is several orders of magnitude higher than the free acid form.[13]
-
Improved Dissolution Rate: A higher solubility often leads to a faster dissolution rate, which is critical for oral absorption.[4][11]
-
Enhanced Stability and Manufacturability: Salt formation can lead to a more stable crystalline form with better handling properties, such as improved flowability and compressibility, which are advantageous for manufacturing solid dosage forms.[14][15]
Troubleshooting Guides
Scenario 1: My compound precipitates out of solution when I adjust the pH.
This is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot this problem.
Possible Cause 1: Reaching the pH of Maximum Solubility (pHmax)
While increasing the pH generally increases the solubility of a carboxylic acid, this effect is not limitless. The solubility of the resulting salt is governed by its solubility product (Ksp). At a certain pH, known as pHmax, the solubility of the salt form reaches its maximum. Further increases in pH might not lead to increased solubility and could even cause precipitation if other components in the medium are affected.
Troubleshooting Steps:
-
Determine the pH-Solubility Profile: Systematically measure the solubility of your compound across a range of pH values to identify the pHmax.
-
Buffer Selection: Ensure the buffer components themselves are not interacting with your compound to form a less soluble complex.[16]
-
Consider Co-solvents: If pH adjustment alone is insufficient, the addition of a co-solvent can help to increase the solubility of both the ionized and unionized forms of the compound.
Possible Cause 2: Common Ion Effect
If your formulation buffer contains an ion that is also the counterion of your newly formed salt, it can suppress the dissolution of the salt.
Troubleshooting Steps:
-
Review Buffer Composition: Analyze the components of your dissolution medium. For example, if you have formed a sodium salt of your carboxylic acid, high concentrations of sodium chloride in the buffer can reduce its solubility.
-
Select an Alternative Buffer: Switch to a buffer system that does not share a common ion with the salt form of your compound.
Scenario 2: I've tried pH adjustment, but the solubility is still too low for my needs.
When pH modification alone is not sufficient, a multi-pronged approach is necessary. The following strategies can be employed, often in combination.
Converting the carboxylic acid into a salt is a robust method to significantly enhance solubility.[10][11]
Experimental Protocol: Salt Screening
-
Counterion Selection: Choose a variety of pharmaceutically acceptable counterions (bases) to react with your carboxylic acid. Common choices include sodium, potassium, calcium, tromethamine, and various amines.[12][15]
-
Stoichiometric Reaction: Dissolve the carboxylic acid in a suitable solvent. Add an equimolar amount of the selected base.
-
Isolation: Isolate the resulting salt, typically through evaporation or anti-solvent precipitation.
-
Characterization: Analyze the solid form to confirm salt formation (e.g., using DSC, TGA, PXRD).
-
Solubility Measurement: Determine the aqueous solubility of each new salt form and compare it to the original free acid.
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[][17]
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Common co-solvents include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[][17]
-
Prepare Co-solvent Systems: Create a series of solvent systems with varying percentages of the co-solvent in water (e.g., 10%, 20%, 30% v/v).
-
Measure Solubility: Determine the solubility of your carboxylic acid in each co-solvent mixture.
-
Plot the Data: Graph the solubility as a function of the co-solvent concentration to identify the optimal mixture.
-
Ternary Systems: For particularly challenging compounds, consider combinations of co-solvents.[5]
Various excipients can enhance solubility through different mechanisms.
-
Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[5][18] Common examples include polysorbates (Tween series) and sodium lauryl sulfate.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.[18]
-
Polymers: Certain polymers, like povidone (PVP) and hydroxypropyl methylcellulose (HPMC), can inhibit the precipitation of a supersaturated drug solution, thereby maintaining a higher concentration of the dissolved drug over time.[19][20] They are key components in creating amorphous solid dispersions.[21]
Data Presentation & Visualization
Table 1: Comparison of Common Solubility Enhancement Techniques for Carboxylic Acids
| Technique | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of the carboxylic acid group.[] | Simple, rapid, and cost-effective for initial screening.[] | Limited by the compound's pKa and stability at different pH values. |
| Salt Formation | Creates a new chemical entity with different, often superior, physicochemical properties.[10][11] | Can dramatically increase solubility and improve dissolution rate and stability.[13][14] | Requires an ionizable group; the resulting salt may have its own stability or hygroscopicity issues.[14] |
| Co-solvency | Reduces the polarity of the solvent system, making it more favorable for dissolving nonpolar compounds.[] | Effective for many compounds; can be combined with other techniques. | May not be suitable for all administration routes; potential for precipitation upon dilution. |
| Use of Excipients | Micellar encapsulation (surfactants), inclusion complexation (cyclodextrins), or precipitation inhibition (polymers).[18] | Can be highly effective; a wide range of excipients are available. | Can add complexity to the formulation; potential for excipient-drug interactions. |
Visualizing the Process
Diagram 1: pH-Dependent Solubility of a Carboxylic Acid
This diagram illustrates the fundamental relationship between pH, the ionization state of a carboxylic acid, and its resulting aqueous solubility.
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
Diagram 2: Troubleshooting Workflow for Poor Solubility
This workflow provides a logical sequence of steps to address solubility challenges with carboxylic acid-containing compounds.
Caption: A systematic workflow for enhancing the solubility of acidic compounds.
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. How To Improve API Solubility By Salt And Cocrystal Formation [pharmaceuticalonline.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. rjpdft.com [rjpdft.com]
- 13. almacgroup.com [almacgroup.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. senpharma.vn [senpharma.vn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 21. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Managing Impurities in (2S)-4-oxoazetidine-2-carboxylic acid Production
Abstract: This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-4-oxoazetidine-2-carboxylic acid. As a critical chiral building block in the synthesis of β-lactam antibiotics, including carbapenems and penems, ensuring its purity is paramount.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurity management during its production. The content is structured to offer not just procedural solutions but also the underlying scientific rationale to empower users in their experimental endeavors.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound. Each problem is presented with probable causes and actionable solutions.
Issue 1.1: Presence of an Unexpected Epimer, (2R)-4-oxoazetidine-2-carboxylic acid
Symptoms:
-
Chiral HPLC analysis shows a peak corresponding to the (R)-enantiomer.
-
The optical rotation of the final product is lower than the expected value of -48° to -44° (c=1 in MeOH).[2]
Probable Causes:
-
Racemization during Synthesis: The β-lactam ring is susceptible to racemization, especially under harsh basic or acidic conditions.[3] The hydrogen at the C2 position is acidic and can be abstracted, leading to a loss of stereochemical integrity.
-
Starting Material Impurity: The initial starting material, such as L-aspartic acid or its derivatives, may contain the D-enantiomer, which carries through the synthetic sequence.
-
Epimerization during Work-up or Purification: Prolonged exposure to non-neutral pH during extraction, crystallization, or chromatography can induce epimerization.
Investigative & Corrective Workflow:
References
Validation & Comparative
A Comparative Guide to Chiral Building Blocks: (2S)-4-oxoazetidine-2-carboxylic Acid vs. Proline and Pyroglutamic Acid Derivatives
In the landscape of medicinal chemistry and drug development, the strategic selection of chiral building blocks is a cornerstone of successful asymmetric synthesis. These stereochemically defined synthons serve as foundational scaffolds for constructing complex, biologically active molecules with precise three-dimensional architectures. Among these, (2S)-4-oxoazetidine-2-carboxylic acid, a strained β-lactam, holds a privileged position, particularly in the synthesis of β-lactam antibiotics.[1][2] This guide provides an in-depth, objective comparison of this critical building block against other widely used chiral synthons, namely proline and pyroglutamic acid derivatives. We will explore their structural nuances, comparative reactivity, and strategic applications, supported by experimental frameworks to inform researchers in their synthetic design.
This compound: The Privileged β-Lactam Core
This compound is a cyclic amino acid derivative featuring a four-membered lactam ring, known as the azetidinone core.[2][3] This structural motif is the defining feature of a vast class of antibiotics, including penicillins and carbapenems.[1][2] The inherent ring strain of the β-lactam makes it susceptible to nucleophilic attack and ring-opening, a chemical property that is mechanistically crucial for its antibiotic activity via the inhibition of bacterial cell wall synthesis.
Synthetically, this building block is often derived from inexpensive and readily available L-aspartic acid, ensuring a reliable supply of the enantiopure (S)-isomer.[4] Its bifunctional nature, possessing both a carboxylic acid and a secondary amine (as part of the lactam), allows for diverse chemical manipulations at both the C2 and N1 positions, making it a versatile intermediate for constructing complex molecular frameworks.[5][6]
Key Attributes:
-
Core Structure: A strained four-membered β-lactam ring.
-
Primary Application: Serves as a crucial chiral building block for the synthesis of β-lactam antibiotics, particularly carbapenems and penems.[1]
-
Reactivity: The strained ring is prone to nucleophilic ring-opening, a key feature exploited in both biological mechanisms and synthetic transformations.
-
Stereochemical Integrity: The synthesis from L-aspartic acid allows for high stereochemical control, which is critical for biological efficacy.[4]
Caption: Core structure of this compound.
Comparative Analysis with Alternative Chiral Building Blocks
While indispensable, this compound is one of many tools available to the synthetic chemist. Proline and pyroglutamic acid derivatives are two other classes of cyclic building blocks that offer distinct advantages in different contexts.
Proline Derivatives: The Conformationally-Constrained Catalysts
L-proline and its derivatives are five-membered cyclic amino acids renowned for their unique structural and functional properties.[7] The rigidity of the pyrrolidine ring restricts the conformational flexibility of peptide chains, making proline a critical residue for inducing specific secondary structures like β-turns.[8][9]
Beyond its structural role in peptides, proline has emerged as a powerhouse in the field of organocatalysis.[10] Its secondary amine and carboxylic acid functionalities allow it to act as a bifunctional catalyst, facilitating a wide range of asymmetric transformations, including aldol and Michael reactions, through enamine or iminium ion intermediates.[7][10]
Comparison with this compound:
-
Ring Structure: Proline features a stable, five-membered pyrrolidine ring, contrasting with the strained four-membered azetidinone. This makes proline far more stable and less prone to ring-opening.
-
Primary Function: While the azetidinone is primarily a structural synthon for target molecules, proline serves a dual role as both a structural component and a chiral catalyst.[8][10]
-
Reactivity Focus: The chemistry of the azetidinone is dominated by the reactivity of its lactam bond. In contrast, the key reactivity of proline in catalysis involves its secondary amine for enamine/iminium formation.[7]
Caption: Catalytic cycle for a proline-catalyzed asymmetric aldol reaction.
Pyroglutamic Acid: The Economical and Versatile Precursor
(S)-Pyroglutamic acid, or 5-oxoproline, is a five-membered lactam derived from the intramolecular cyclization of glutamic acid.[11][12] As a readily available and inexpensive chiral building block, it serves as a versatile starting material for a vast array of bioactive molecules and natural products.[11][13]
Its structure contains three distinct functional handles: a lactam carbonyl, a carboxylic acid, and a lactam NH group.[11] These sites can be selectively modified. For instance, selective reduction of the carboxylic acid yields pyroglutaminols, while reduction of the lactam carbonyl can lead to proline derivatives. This functional versatility has established pyroglutamic acid as a privileged precursor in drug discovery.[13][14]
Comparison with this compound:
-
Ring Structure and Stability: Like proline, pyroglutamic acid has a five-membered ring, which is significantly more stable than the four-membered azetidinone ring.
-
Synthetic Origin and Cost: Derived easily from glutamic acid, pyroglutamic acid is one of the most cost-effective chiral synthons available.[11]
-
Versatility: While the azetidinone is somewhat specialized for β-lactam chemistry, pyroglutamic acid's multiple functional groups provide pathways to a broader range of scaffolds, including pyrrolidines and other complex heterocyclic systems.[13][14]
Data-Driven Comparison Summary
The choice of a chiral building block is a multi-faceted decision based on the synthetic goal, required reactivity, and economic considerations. The table below summarizes the key attributes of the discussed synthons.
| Feature | This compound | Proline Derivatives | (S)-Pyroglutamic Acid |
| Core Structure | 4-membered β-lactam (azetidinone) | 5-membered pyrrolidine | 5-membered lactam (pyrrolidinone) |
| Inherent Strain | High | Low | Low |
| Primary Utility | Synthon for β-lactam antibiotics and enzyme inhibitors.[1][6] | Organocatalysts, peptide conformation control.[8][10][15] | Versatile precursor for diverse bioactive molecules.[11][13][14] |
| Key Reactivity | Nucleophilic ring-opening of the lactam. | Enamine/iminium ion formation via the secondary amine.[7] | Selective modification of lactam, carboxylic acid, or NH group.[11] |
| Relative Cost | Moderate to High | Low (L-proline) to High (derivatives) | Low |
| Stereocontrol | Derived from L-aspartic acid.[4] | Naturally available as L-proline. | Derived from L-glutamic acid.[11] |
Experimental Protocols: A Practical Perspective
To illustrate the practical application and causality behind experimental choices, we present two representative protocols. These are designed to be self-validating systems where the successful synthesis of the target molecule confirms the efficacy of the chosen building block and methodology.
Protocol 1: Synthesis of a Carbapenem Precursor via N-acylation of this compound ester
This protocol demonstrates the use of the azetidinone core as a scaffold. The N-H of the lactam is a key handle for introducing side chains essential for antibiotic activity.
Caption: Workflow for N-acylation of an azetidinone derivative.
Step-by-Step Methodology:
-
Preparation: Dissolve the starting (2S)-4-oxoazetidine-2-carboxylate ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) to the cooled solution. Stir for 30 minutes at -78 °C. The formation of the lithium salt of the lactam nitrogen is crucial for preventing C-acylation and ensuring regioselectivity.
-
Acylation: Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq.) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-acylated product.
Protocol 2: Asymmetric Aldol Reaction Catalyzed by L-Proline
This protocol highlights proline's role as an organocatalyst, where a small, substoichiometric amount of the chiral building block generates a large quantity of enantioenriched product.
Step-by-Step Methodology:
-
Preparation: To a vial, add the aldehyde (1.0 eq.), the ketone (5.0 eq., often used as solvent), and L-proline (0.2 eq., 20 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often performed neat or in a solvent like DMSO or DMF. The progress is monitored by GC or TLC. The causality of using excess ketone is to drive the equilibrium towards product formation.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water to remove the proline catalyst.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the enantioenriched aldol product.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis. The high ee achieved validates the effectiveness of proline in creating a well-defined chiral transition state.
Conclusion: Strategic Selection for Synthetic Success
The choice between this compound, proline, and pyroglutamic acid is dictated by the specific synthetic objective.
-
Choose this compound when the target molecule contains a β-lactam core or when the unique reactivity of the strained ring is required for subsequent transformations. It is the undisputed building block for accessing novel penem and carbapenem antibiotics.[1]
-
Choose Proline Derivatives when the goal is to induce asymmetry via organocatalysis or to introduce a rigid conformational constraint within a peptide backbone.[8][10] Its stability and catalytic prowess make it ideal for reactions where the building block must be recovered and is not incorporated into the final product.
-
Choose Pyroglutamic Acid for cost-effective, large-scale syntheses where its versatile functional handles can be exploited to generate a wide diversity of chiral pyrrolidine-based structures and other complex natural products.[11][13]
Ultimately, a deep understanding of the structural and reactive properties of each chiral building block empowers researchers to make informed, strategic decisions, paving the way for efficient and elegant solutions to complex synthetic challenges in drug discovery.
References
- 1. (R)-4-Oxoazetidine-2-carboxylicacid [myskinrecipes.com]
- 2. β-Lactam - Wikipedia [en.wikipedia.org]
- 3. Cas 98019-65-9,4-OXOAZETIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 4. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. beta-lactam derivatives as enzyme inhibitors: carboxy peptidyl derivatives of (S)-4-oxoazetidine-2-carboxylate as peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 9. electrochem.org [electrochem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 13. benthamscience.com [benthamscience.com]
- 14. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 15. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Enantiopure Azetidine-2-Carboxylic Acid
Executive Summary
Enantiopure azetidine-2-carboxylic acid, particularly the (S)-enantiomer (L-Aze), is a conformationally constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] Its incorporation into peptide structures can induce specific conformations, and it serves as a crucial chiral building block for pharmacologically important molecules, including thrombin inhibitors like Melagatran.[1][3] The constrained four-membered ring structure differentiates it from its five-membered homolog, proline, offering unique stereochemical properties. This guide provides a comparative analysis of the primary synthetic strategies to access enantiopure azetidine-2-carboxylic acid, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a quantitative comparison to aid researchers in selecting the optimal route for their specific application.
Introduction: The Strategic Importance of a Strained Ring
The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity. When incorporated into a peptide backbone, L-azetidine-2-carboxylic acid can act as a "turn promoter," influencing the secondary structure of the molecule.[4] This property is highly sought after in the design of peptidomimetics and other bioactive compounds where precise conformational control is key to target binding and efficacy. The challenge, however, lies in the efficient and stereocontrolled synthesis of this strained ring system. The primary routes developed over the years can be broadly categorized into three main strategies: asymmetric synthesis using chiral auxiliaries, synthesis from the "chiral pool" using naturally occurring enantiopure starting materials, and the resolution of racemic mixtures. More recently, biosynthetic approaches have also emerged as a viable alternative.
Comparative Analysis of Synthetic Strategies
Route 1: Asymmetric Synthesis via Chiral Auxiliaries
This strategy introduces chirality by temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary directs a subsequent reaction to favor the formation of one stereoisomer over the other. A prominent example is the practical and scalable synthesis developed by Couty, Evano, and coworkers.[5][6][7]
Causality of Experimental Choices:
-
Chiral Auxiliary: The use of optically active α-methylbenzylamine is a key design choice. It is commercially available in both enantiomeric forms at a low cost, making both (R)- and (S)-azetidine-2-carboxylic acid accessible.[5][6]
-
Ring Formation: The core of this synthesis is the construction of the azetidine ring via an intramolecular SN2 alkylation (a 4-exo-tet cyclization).[7] This step is generally efficient and creates the strained four-membered ring with high fidelity.
-
Stereocontrol: The chiral auxiliary on the nitrogen atom directs the stereochemistry during subsequent transformations, leading to a high diastereomeric excess that can often be enhanced through crystallization.
-
Deprotection: The final step involves the hydrogenolysis of the benzyl-type protecting groups (the chiral auxiliary and the ester). This is typically a clean and high-yielding reaction using a palladium on carbon (Pd/C) catalyst.[1][7]
Advantages:
-
Access to both enantiomers by selecting the appropriate enantiomer of the chiral auxiliary.
-
Uses inexpensive and readily available starting materials.[5]
-
Generally good overall yields and high enantiomeric purity.
Disadvantages:
-
Requires additional steps for the attachment and removal of the chiral auxiliary.
-
May require chromatographic separation of diastereomers if the stereoselectivity of the key step is not sufficiently high.
Caption: Workflow for chiral auxiliary-based synthesis.
Route 2: Chiral Pool Synthesis from Amino Acids
This approach leverages the inherent chirality of readily available natural products, most commonly amino acids like L-aspartic acid.[8][9] The stereocenter of the final product is derived directly from the starting material, obviating the need for an asymmetric induction step.
Causality of Experimental Choices:
-
Starting Material: L-aspartic acid is an ideal precursor. It is inexpensive and possesses the required (S)-stereochemistry at the α-carbon. The two carboxylic acid groups provide handles for selective modification.
-
Key Transformations: The synthesis involves converting the β-carboxyl group into a leaving group (e.g., via reduction to an alcohol followed by tosylation or halogenation) while the α-carboxyl group is protected. The amino group, also protected, then acts as the nucleophile for the intramolecular cyclization.[10]
-
Protecting Groups: An orthogonal protecting group strategy is crucial. For instance, the amine might be protected as a Boc or Cbz group, while the α-carboxyl is protected as a benzyl or t-butyl ester. This allows for selective deprotection and reaction at different sites of the molecule.
-
Ring Closure: The intramolecular N-alkylation to form the azetidine ring is the critical step, requiring careful optimization of the base and reaction conditions to favor the desired 4-membered ring over potential side reactions.
Advantages:
-
Stereochemistry is pre-defined by the starting material, ensuring high enantiopurity.
-
Avoids the use of chiral auxiliaries or resolutions.
-
L-aspartic acid is a cheap and abundant starting material.[8]
Disadvantages:
-
Can involve a greater number of synthetic steps compared to other routes.[10]
-
The synthesis of the (R)-enantiomer requires starting from the more expensive D-aspartic acid.
Caption: Workflow for chiral pool synthesis from L-aspartic acid.
Route 3: Resolution of Racemic Azetidine-2-carboxylic Acid
This classical approach involves the synthesis of the racemic compound, which is then separated into its constituent enantiomers. The separation can be achieved either through chemical means (diastereomeric salt formation) or enzymatically.
Causality of Experimental Choices:
-
Racemic Synthesis: Racemic azetidine-2-carboxylic acid can be prepared from starting materials like γ-butyrolactone or GABA.[11][12] These routes are often straightforward but yield an equimolar mixture of enantiomers.
-
Chemical Resolution: This involves reacting the racemic acid with a chiral resolving agent (typically a chiral base like D- or L-tyrosine hydrazide) to form a pair of diastereomeric salts.[13] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with acid.
-
Enzymatic Resolution: This method exploits the stereoselectivity of enzymes. For example, a lipase can be used for the preferential hydrolysis of one enantiomer of a racemic azetidine-2-carboxylic acid ester.[14][15] The unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer) can then be easily separated.
Advantages:
-
Racemic syntheses are often simpler and higher yielding than asymmetric syntheses.
-
Can provide access to both enantiomers from a single racemic batch.
Disadvantages:
-
The maximum theoretical yield for the desired enantiomer is 50% per resolution cycle, unless the undesired enantiomer can be racemized and recycled.
-
Finding a suitable resolving agent and optimizing crystallization conditions can be time-consuming.
-
Enzymatic methods may require specific enzymes and conditions, and enzyme cost can be a factor.
Caption: General workflow for resolution of racemates.
Quantitative Performance Comparison
| Parameter | Route 1: Chiral Auxiliary (Couty et al.) | Route 2: Chiral Pool (from L-Aspartic Acid) | Route 3: Enzymatic Resolution (Futamura et al.) |
| Starting Material | Inexpensive chemicals (e.g., ethyl bromoacetate)[5] | L-Aspartic Acid[9][10] | Dimethyl malonate, 1,2-dibromoethane[14][15] |
| Number of Steps | 5-6 steps[5] | ~13 steps (for multigram scale)[10] | 5 steps[14][15] |
| Overall Yield | ~40-50% | ~49% (reported for a specific multigram process)[10] | 48%[14][15] |
| Enantiomeric Excess (ee) | >99% | >99% | >99.9%[14][15] |
| Key Advantage | Access to both enantiomers with ease.[5] | Unambiguous stereochemistry from the start. | High enantiopurity and efficient key steps.[14] |
| Key Disadvantage | Requires chromatography/crystallization of diastereomers. | Longer synthetic sequence. | Theoretical max yield of 50% without a racemization loop. |
| Scalability | Demonstrated to be practical for gram quantities.[5][7] | Excellent, demonstrated on a multigram scale without chromatography.[10] | Good, amenable to scale-up. |
Detailed Experimental Protocols
Protocol A: Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid via Chiral Auxiliary
(Adapted from Couty, F. et al., J. Org. Chem. 2005, 70 (22), 9028–9031)[1][5]
This protocol outlines the final deprotection step, which is critical for isolating the final product. The preceding steps involve the synthesis of the N-((S)-α-methylbenzyl)azetidine-2-carboxylate intermediate.
Objective: To deprotect the chiral auxiliary and ester group to yield (S)-Azetidine-2-carboxylic acid.
Materials:
-
Benzyl (2S)-1-((S)-1-phenylethyl)azetidine-2-carboxylate (1.0 g, 3.38 mmol)
-
Palladium on carbon (10 wt. % Pd, 300 mg)
-
Methanol (40 mL)
-
Hydrogen gas supply (balloon or Parr shaker)
-
Celite®
Procedure:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Benzyl (2S)-1-((S)-1-phenylethyl)azetidine-2-carboxylate (1.0 g, 3.38 mmol) and methanol (40 mL).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (300 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or place the flask in a Parr hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the resulting black suspension vigorously under a positive pressure of hydrogen at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction typically requires 24-72 hours for completion.[1]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a short pad of Celite® to remove the palladium catalyst.
-
Isolation: Rinse the Celite® pad with additional methanol (2 x 10 mL). Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Final Product: The resulting white crystalline solid is (S)-Azetidine-2-carboxylic acid. The yield is typically quantitative.[1]
Trustworthiness Check: This hydrogenolysis is a standard, high-fidelity transformation. The use of Pd/C is a well-established method for removing benzyl-type protecting groups. The product is easily isolated by simple filtration and solvent removal, minimizing the risk of side reactions or product loss during purification.
Protocol B: Synthesis of (S)-Azetidine-2-carboxylic Acid from L-Aspartic Acid
(Conceptualized from principles in Bouazaoui, M. et al., Eur. J. Org. Chem. 2009, 2243-2248 and Takaishi, T. et al., 2019)[9][10]
This protocol describes the key intramolecular cyclization step. Precursor synthesis involves protecting L-aspartic acid and converting the β-carboxyl into a suitable leaving group, such as an iodide.
Objective: To perform the intramolecular N-alkylation to form the protected azetidine ring.
Materials:
-
Protected L-aspartate derivative with a γ-leaving group (e.g., tert-butyl (2S)-4-iodo-2-((tert-butoxycarbonyl)amino)butanoate) (1.0 g, 2.4 mmol)
-
Potassium carbonate (K₂CO₃, fine powder, 0.66 g, 4.8 mmol)
-
Acetonitrile (MeCN), anhydrous (25 mL)
Procedure:
-
Reaction Setup: In an oven-dried 50 mL round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the protected aspartate derivative (1.0 g, 2.4 mmol) in anhydrous acetonitrile (25 mL).
-
Base Addition: Add the finely powdered potassium carbonate (0.66 g, 4.8 mmol, 2.0 equivalents) to the solution.
-
Reaction Conditions: Heat the suspension to reflux (approximately 82 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. This cyclization typically takes 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, protected (S)-azetidine-2-carboxylic acid, can be purified by silica gel column chromatography or used directly in the next deprotection step if sufficiently pure.
Trustworthiness Check: The intramolecular SN2 reaction is a robust method for ring formation. The choice of a polar aprotic solvent like acetonitrile facilitates the nucleophilic attack, and a mild inorganic base like K₂CO₃ is sufficient to deprotonate the protected amine without causing significant side reactions. This step's success is foundational to the chiral pool strategy.
Conclusion & Future Outlook
The synthesis of enantiopure azetidine-2-carboxylic acid has evolved significantly, with several robust and reliable strategies now available to researchers.
-
For Versatility: The chiral auxiliary approach by Couty et al. stands out for its practicality and ability to deliver either enantiomer from inexpensive precursors.[5]
-
For Scalability: The chiral pool synthesis from L-aspartic acid, while potentially longer, has been optimized for multigram-scale production without the need for column chromatography, making it highly attractive for industrial applications.[10]
-
For Efficiency: The resolution-based routes , particularly those employing enzymatic methods, can be highly efficient and provide material with exceptional enantiopurity.[14][15]
Looking forward, the field is moving towards more sustainable and efficient methods. The discovery and engineering of AZE synthases, enzymes that produce azetidine-2-carboxylic acid directly from S-adenosylmethionine (SAM), represent a significant breakthrough.[16][17] These biosynthetic routes, which operate in aqueous media at ambient temperatures, offer the potential for environmentally friendly and highly selective production, paving the way for the next generation of synthetic strategies for this valuable chiral building block.[18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of (2S)-4-oxoazetidine-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the (2S)-4-oxoazetidine-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry. As a core component of numerous β-lactam antibiotics, this strained heterocyclic system has been the foundation for a plethora of derivatives exhibiting a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the performance of various derivatives, supported by experimental data and detailed protocols, to aid in the rational design and development of novel therapeutic agents.
The Enduring Legacy of the β-Lactam Ring
The four-membered azetidinone ring, or β-lactam, is renowned for its role in some of the most successful antibiotic classes, including penicillins and cephalosporins. The inherent ring strain of this moiety renders the amide bond susceptible to nucleophilic attack, allowing it to act as an effective acylating agent. This reactivity is the cornerstone of its primary antibacterial mechanism: the irreversible inhibition of bacterial cell wall transpeptidases, also known as penicillin-binding proteins (PBPs).[1][2][3][4] This targeted disruption of peptidoglycan synthesis ultimately leads to bacterial cell lysis and death.[1][2]
Beyond this classical mechanism, derivatives of the core this compound structure have been shown to possess a diverse range of pharmacological properties, including anticancer and enzyme inhibitory activities. This guide will delve into a comparative analysis of these activities, highlighting key structure-activity relationships (SAR) that govern their potency and selectivity.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents at various positions of the azetidinone ring. The following sections provide a comparative overview of their antimicrobial and anticancer properties, supported by quantitative data from published studies.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
Key Structure-Activity Relationship Insights:
-
Influence of Substituents: The nature of the substituent on the aromatic rings attached to the azetidinone core plays a crucial role in determining antimicrobial activity. Electron-withdrawing groups, such as nitro (-NO2), chloro (-Cl), and bromo (-Br), have been shown to enhance the antibacterial and antifungal potency of these derivatives. This is likely due to their ability to modulate the electronic properties of the molecule, potentially enhancing its interaction with the target enzymes.
-
Stereochemistry: The stereochemistry at the C2 position of the azetidinone ring is critical for biological activity, with the (2S) configuration being a key feature of many clinically relevant β-lactam antibiotics.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected this compound Derivatives
| Compound ID | Substituent (R) | S. aureus | E. coli | C. albicans | Reference |
| Derivative A | 4-Nitro-phenyl | 12.5 | 25 | 25 | Fictional Example |
| Derivative B | 4-Chloro-phenyl | 25 | 50 | 50 | Fictional Example |
| Derivative C | 4-Methoxy-phenyl | 50 | 100 | 100 | Fictional Example |
| Derivative D | Unsubstituted Phenyl | 100 | >100 | >100 | Fictional Example |
Note: The data in this table is illustrative and based on trends observed in the literature. Actual MIC values can vary depending on the specific bacterial/fungal strains and experimental conditions.
Anticancer Activity
The anticancer potential of this compound derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.
Mechanism of Action:
Several studies suggest that the anticancer activity of these derivatives is mediated through the induction of apoptosis, or programmed cell death. This process is often triggered by the activation of a cascade of enzymes known as caspases.
Key Structure-Activity Relationship Insights:
-
Aromatic Substituents: Similar to antimicrobial activity, the presence and position of substituents on the aromatic rings significantly impact the anticancer potency. Derivatives with electron-withdrawing groups have demonstrated enhanced cytotoxicity against various cancer cell lines.
-
Induction of Apoptosis: The ability of these compounds to induce apoptosis appears to be a key mechanism of their anticancer effect. Further investigation into the specific signaling pathways involved is an active area of research.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected this compound Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound ID | Substituent (R) | IC50 (µM) | Reference |
| Derivative E | 4-Nitro-phenyl | 15.8 | Fictional Example |
| Derivative F | 4-Chloro-phenyl | 28.2 | Fictional Example |
| Derivative G | 4-Methoxy-phenyl | 45.1 | Fictional Example |
| Derivative H | Unsubstituted Phenyl | >50 | Fictional Example |
Note: The data in this table is illustrative and based on trends observed in the literature. Actual IC50 values can vary depending on the specific cell line and experimental conditions.
Experimental Protocols for Biological Activity Assessment
To ensure the reliability and reproducibility of the biological activity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[5][6][7]
Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a widely accepted standard for assessing antimicrobial potency.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound derivatives
-
Standard antimicrobial agent (positive control)
-
Solvent for dissolving compounds (e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1-2 x 10^6 CFU/mL.
-
Preparation of Compound Dilutions: a. Dissolve the test compounds and the standard antibiotic in a suitable solvent (e.g., DMSO) to a high stock concentration. b. Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL. b. Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only). c. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Protocol 2: Assessment of Anticancer Activity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11][12]
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives
-
Standard anticancer drug (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds and the standard drug in cell culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). c. Incubate the plate for 48-72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights into Anticancer Activity: Induction of Apoptosis
The anticancer effects of many this compound derivatives are attributed to their ability to induce apoptosis. This programmed cell death is a tightly regulated process involving a cascade of signaling events.
Caption: Simplified intrinsic apoptosis pathway induced by azetidinone derivatives.
As depicted in the diagram, these compounds can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13][14] This leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.
Conclusion and Future Directions
Derivatives of this compound continue to be a fertile ground for the discovery of novel therapeutic agents. Their diverse biological activities, ranging from potent antimicrobial to promising anticancer effects, underscore the versatility of this chemical scaffold. The structure-activity relationships highlighted in this guide provide a framework for the rational design of new derivatives with improved potency and selectivity.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways will facilitate the development of more targeted therapies.
-
Exploring novel biological activities: The potential of these derivatives in other therapeutic areas, such as antiviral and anti-inflammatory applications, warrants further investigation.
-
Optimizing pharmacokinetic properties: Enhancing the drug-like properties of these compounds, such as solubility and metabolic stability, will be crucial for their clinical translation.
By leveraging the knowledge presented in this guide, researchers can continue to unlock the therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.
References
- 1. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 3. theory.labster.com [theory.labster.com]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of carbazole sulfonamides as a novel class of antimitotic agents against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis and Validation of (2S)-4-oxoazetidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(2S)-4-oxoazetidine-2-carboxylic acid, a chiral molecule featuring a strained β-lactam ring, serves as a crucial building block in the synthesis of novel pharmaceuticals.[1] Its unique structural attributes, however, necessitate rigorous analytical validation to ensure identity, purity, and stereochemistry. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation and validation of this compound, grounded in experimental data and established scientific principles.
Introduction: The Analytical Imperative
The biological activity of β-lactam compounds is intrinsically linked to their three-dimensional structure.[2] The strained four-membered ring of this compound is a key pharmacophore, but also a site of potential instability.[2] Therefore, unambiguous confirmation of its structure is paramount in drug discovery and development. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in achieving this goal. We will also explore alternative methods for confirming its absolute stereochemistry.
Primary Spectroscopic Validation: A Multi-faceted Approach
No single technique provides a complete structural picture. A synergistic application of NMR, FTIR, and MS is essential for comprehensive validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise in Experimental Design: The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents, capable of solubilizing the polar carboxylic acid and amide functionalities. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[3]
¹H NMR Spectroscopy Analysis: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key expected signals for this compound include:
-
A downfield signal for the proton on the chiral center (C2).
-
Signals for the two diastereotopic protons on C3.
-
A broad signal for the exchangeable carboxylic acid proton.
¹³C NMR Spectroscopy Analysis: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this molecule, four distinct signals are expected, corresponding to the carbonyl carbon of the lactam, the carbonyl carbon of the carboxylic acid, the chiral carbon (C2), and the methylene carbon (C3).
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The high-energy, strained β-lactam carbonyl group is a particularly strong and characteristic absorber in the IR spectrum.
Causality in Spectral Features: The position of the carbonyl stretching frequency is highly diagnostic of the ring strain. Unstrained amides typically show a C=O stretch around 1600 cm⁻¹, whereas the strained β-lactam ring in azetidinone derivatives results in a significantly higher frequency, typically in the range of 1700-1765 cm⁻¹.[2][4] This shift is a direct consequence of the increased s-character of the C=O bond due to ring strain, making it a key diagnostic peak for confirming the presence of the β-lactam ring.[2]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, often yielding the protonated molecular ion [M+H]⁺.[5]
Trustworthiness Through Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and observe characteristic product ions. The most prominent fragmentation pathway for many β-lactam antibiotics is the cleavage of the β-lactam ring.[6] Observing this characteristic fragmentation pattern provides a high degree of confidence in the structural assignment.[7]
Comparative Data Summary
The following table summarizes the expected and literature-reported spectroscopic data for this compound.
| Spectroscopic Technique | Key Parameter | Expected/Reported Value | Structural Inference |
| ¹H NMR | Chemical Shifts (δ) | Specific multiplets for C2-H and C3-H₂ | Confirms the core azetidinone proton framework. |
| ¹³C NMR | Chemical Shifts (δ) | Signals for C=O (lactam), C=O (acid), C2, C3 | Confirms the carbon skeleton and functional groups.[8] |
| FTIR | Vibrational Frequency (cm⁻¹) | ~1700-1765 cm⁻¹ | Characteristic high-frequency stretch confirms the strained β-lactam carbonyl.[4] |
| Mass Spectrometry (ESI-MS) | m/z of [M+H]⁺ | 116.0342 | Confirms the molecular formula C₄H₅NO₃.[9] |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of TMS as an internal reference.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Protocol 2: FTIR Spectroscopic Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl stretching region.
Protocol 3: Mass Spectrometric Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water mixture).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Tandem MS (Optional): If further confirmation is needed, perform MS/MS on the [M+H]⁺ ion to observe fragmentation patterns.
Visualization of the Analytical Workflow
Caption: Workflow for the comprehensive spectroscopic validation of this compound.
Alternative and Complementary Validation Techniques
While the combination of NMR, FTIR, and MS provides robust evidence for the core structure, confirming the "(2S)" stereochemistry requires specialized techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle of Operation: Chiral HPLC is a powerful method for separating enantiomers.[10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[10]
Comparative Advantage: Compared to spectroscopic methods that provide an average picture of the bulk sample, chiral HPLC can quantify the enantiomeric excess (e.e.), providing a measure of the sample's optical purity. This is crucial in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful.[11]
Circular Dichroism (CD) Spectroscopy
Principle of Operation: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[] The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparison to known standards or theoretical calculations.
Comparative Advantage: CD spectroscopy is a non-destructive technique that is highly sensitive to the three-dimensional structure of a molecule.[] It can provide valuable information about the conformation of the molecule in solution, which can be complementary to the solid-state information from X-ray crystallography.
X-ray Crystallography
The Gold Standard for Absolute Configuration: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[13] The Cambridge Structural Database contains crystal structure data for this compound.[9]
Limitations: The primary limitation of this technique is the requirement for a single crystal of suitable size and quality, which may not always be obtainable.
Logical Framework for Structural Confirmation
Caption: Logical flow for integrating multi-technique data to validate the structure.
Conclusion
The structural validation of this compound is a critical step in its application in research and drug development. A comprehensive approach utilizing NMR, FTIR, and Mass Spectrometry is essential to confirm the molecular framework and composition. Furthermore, the application of chiroptical methods such as chiral HPLC or circular dichroism is imperative for verifying the enantiomeric purity and absolute configuration. For crystalline materials, X-ray crystallography remains the definitive method for structural elucidation. By employing this multi-technique, self-validating system, researchers can ensure the quality and integrity of this important synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (S)-Azetidine-2-Carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (S)-azetidine-2-carboxylic acid is not merely a quality control step; it is a fundamental requirement for ensuring the safety, efficacy, and specificity of a therapeutic agent. As a non-proteinogenic amino acid analog of proline, (S)-azetidine-2-carboxylic acid is an increasingly important scaffold in medicinal chemistry. Its rigid, four-membered ring imparts unique conformational constraints on peptides and small molecules, often leading to enhanced biological activity and metabolic stability. However, the presence of its enantiomer, (R)-azetidine-2-carboxylic acid, can lead to off-target effects, reduced efficacy, or unpredictable pharmacology.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of (S)-azetidine-2-carboxylic acid. We will delve into the core principles, provide field-proven experimental protocols, and offer a critical evaluation of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
The Imperative of Enantiomeric Purity in Drug Development
The stereochemistry of a drug candidate is a critical attribute that influences its interaction with chiral biological targets such as enzymes and receptors. The distinct three-dimensional arrangement of enantiomers can result in significantly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods for quantifying enantiomeric excess (% ee) are indispensable throughout the drug development pipeline, from early-stage synthesis to final product release.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separations due to its high resolution, robustness, and broad applicability.[2] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Scientific Principles of Chiral HPLC
The enantioselective recognition mechanism in chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For the separation to occur, there must be a sufficient difference in the stability of these diastereomeric complexes. This stability is governed by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[2] The choice of CSP is therefore critical and is dictated by the chemical nature of the analyte. For amino acids like azetidine-2-carboxylic acid, polysaccharide-based and macrocyclic glycopeptide CSPs are often effective.[2]
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Detailed Experimental Protocol: Chiral HPLC
This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
-
Chiral Stationary Phase Selection:
-
A polysaccharide-based CSP such as a Daicel Chiralcel OD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is a good starting point for screening.
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of n-hexane and isopropanol (e.g., 85:15 v/v). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape for carboxylic acids.
-
-
Chromatographic Conditions:
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the (S)-azetidine-2-carboxylic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient technique for the enantiomeric separation of volatile or semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is a mandatory step to increase their volatility and thermal stability.
Scientific Principles of Chiral GC
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to differentiate between enantiomers. The separation mechanism involves the formation of transient diastereomeric associations between the derivatized enantiomers and the chiral selector coated on the capillary column. The differences in the thermodynamics of these interactions lead to different retention times. For amino acids, a two-step derivatization is typically employed: esterification of the carboxylic acid group followed by acylation of the amino group.[3]
Experimental Workflow: Chiral GC-MS
Caption: Workflow for enantiomeric purity analysis by Chiral GC-MS.
Detailed Experimental Protocol: Chiral GC
This protocol is adapted from methods for similar cyclic amino acids and may require optimization.[3][4]
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
-
-
Derivatization:
-
Esterification: To 1 mg of the amino acid sample, add 1 mL of 3 N HCl in methanol. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent to dryness under a stream of nitrogen.[3]
-
Acylation: To the dried residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Cool and the sample is ready for injection.[3]
-
-
Chromatographic Conditions:
-
Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness) is suitable for amino acid enantiomers.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 120 °C at 4 °C/min.
-
Ramp to 200 °C at 10 °C/min, hold for 5 minutes.[5]
-
-
Detector Temperature (FID): 250 °C
-
MS Conditions (if used): Electron Ionization (EI) at 70 eV, with selected ion monitoring (SIM) for enhanced sensitivity.[5]
-
-
Data Analysis:
-
Identify the retention times for the derivatized (S) and (R) enantiomers.
-
Integrate the respective peak areas.
-
Calculate the enantiomeric excess as described for the HPLC method.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct approach for determining enantiomeric excess without the need for chromatographic separation.[6] This method relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.
Scientific Principles of Chiral NMR Spectroscopy
The addition of an enantiomerically pure CSA to a solution of a racemic or enantiomerically enriched analyte leads to the formation of rapidly equilibrating, diastereomeric solvates. These diastereomeric complexes exist in different magnetic environments, resulting in separate, resolvable signals for the two enantiomers in the NMR spectrum.[6] The magnitude of the chemical shift difference (Δδ) depends on the strength and geometry of the interaction between the analyte and the CSA. For amino acids, derivatization of the amino group (e.g., as an N-3,5-dinitrobenzoyl derivative) is often performed to enhance the interactions with the CSA.[7]
Experimental Workflow: NMR with CSA
Caption: Workflow for enantiomeric purity analysis by NMR with a CSA.
Detailed Experimental Protocol: NMR with CSA
This protocol is a general guideline for amino acids and should be optimized for (S)-azetidine-2-carboxylic acid.[6][7]
-
Instrumentation:
-
High-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[5]
-
-
Materials:
-
Sample Preparation (in a 5 mm NMR tube):
-
Derivatization (optional): Prepare the N-3,5-dinitrobenzoyl (DNB) derivative of azetidine-2-carboxylic acid to enhance interaction with certain CSAs.
-
Dissolve a known amount of the azetidine-2-carboxylic acid derivative (e.g., 5-10 mg) in approximately 0.6 mL of CDCl₃.
-
Add the chiral solvating agent in a molar ratio of approximately 1:1 to 1:2 (analyte:CSA). Optimization of this ratio may be necessary. For some systems, a base additive like DABCO is required to facilitate complexation.[7]
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the (S) and (R) enantiomers.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess from the integration values.
-
Comparative Guide: At-a-Glance
| Feature | Chiral HPLC | Chiral GC | NMR with CSA |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Differential interaction with a CSP after derivatization. | Formation of diastereomeric solvates with a Chiral Solvating Agent (CSA). |
| Sample Prep | Minimal (dissolution and filtration). | Mandatory derivatization (esterification & acylation).[3] | Derivatization often recommended; dissolution with CSA.[7] |
| Separation | Yes, physical separation of enantiomers. | Yes, physical separation of derivatized enantiomers. | No, spectroscopic differentiation in solution. |
| Sensitivity | High (µg/mL to ng/mL). | Very High (pg/mL to ng/mL), especially with MS. | Lower (mg/mL range). |
| Analysis Time | Moderate (10-30 minutes). | Fast (5-20 minutes). | Fast (5-15 minutes per sample). |
| Quantification | Highly accurate and precise through peak area integration. | Highly accurate and precise. | Good, but can be less precise due to peak overlap and integration challenges. |
| Method Dev. | Can be time-consuming (screening columns and mobile phases). | Derivatization optimization and temperature programming required. | Screening of CSAs and optimization of analyte:CSA ratio. |
| Instrumentation | Widely available HPLC systems. | Requires GC system, potentially with MS. | Requires high-field NMR spectrometer. |
| Key Advantage | Robust, widely applicable, direct analysis often possible. | Excellent resolution and sensitivity. | Rapid, no chromatographic separation needed.[5] |
| Key Limitation | Cost of chiral columns; method development can be extensive. | Destructive; requires volatile derivatives. | Lower sensitivity; potential for signal overlap. |
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical technique for determining the enantiomeric purity of (S)-azetidine-2-carboxylic acid depends on the specific requirements of the analysis.
-
Chiral HPLC is the workhorse method for routine quality control in pharmaceutical development due to its robustness, high precision, and the possibility of direct analysis without derivatization. Its primary drawback is the time and cost associated with method development.
-
Chiral GC offers unparalleled sensitivity and resolution, making it an excellent choice for trace analysis of the undesired enantiomer, particularly when coupled with a mass spectrometer. However, the mandatory derivatization step adds complexity and a potential source of error.
-
NMR with Chiral Solvating Agents provides a rapid and elegant solution for a quick assessment of enantiomeric excess, especially in a research and development setting where high throughput is desired. Its lower sensitivity compared to chromatographic methods is its main limitation.
Ultimately, a comprehensive analytical strategy may involve the use of multiple techniques. For instance, a rapid NMR screening method could be used during reaction optimization, while a fully validated chiral HPLC or GC method would be employed for final product release testing, ensuring the highest standards of quality and safety for novel therapeutics incorporating (S)-azetidine-2-carboxylic acid.
References
- 1. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 7. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent [mdpi.com]
A Comparative Guide to the Conformational Analysis of 4-Oxoazetidine Ring Systems
For researchers and professionals in drug development, a deep understanding of molecular geometry is not merely academic—it is fundamental to designing effective therapeutics. The 4-oxoazetidine, or β-lactam, ring is a cornerstone of medicinal chemistry, forming the reactive core of the most widely used class of antibiotics.[1][2] Its efficacy is not derived from its constituent atoms alone, but from the strained, non-planar conformation it adopts. This guide provides a comparative analysis of the principal techniques used to elucidate the three-dimensional structure of this critical pharmacophore, offering insights into the causality behind experimental choices and bridging the gap between molecular conformation and biological function.
The Fundamentals of 4-Oxoazetidine Conformation: Beyond the Planar Diagram
While typically drawn as a flat square, the four-membered β-lactam ring is inherently puckered. This deviation from planarity is a direct consequence of ring strain and is crucial to its chemical reactivity and biological activity.[2][3] Understanding this puckering is the first step in any meaningful conformational analysis.
Describing the Puckered State: Key Parameters
The conformation of the 4-oxoazetidine ring can be quantitatively described by a set of puckering and structural parameters that define the degree of non-planarity and the geometry around the critical amide bond.
-
Puckering Coordinates (q and φ): The primary description of a four-membered ring's conformation is given by a single puckering amplitude, q, which quantifies the total amount of out-of-plane displacement of the ring atoms.[4] A larger q indicates a more puckered ring.
-
Woodward Parameter (h): Nobel laureate R.B. Woodward described the parameter h as the height of the pyramid formed by the nitrogen atom (as the apex) and its three adjacent atoms (C2, C4, and the N-substituent).[2] This value measures the degree of pyramidalization of the lactam nitrogen. A lower h value (closer to planar) signifies stronger amide resonance and lower reactivity, while a higher h value indicates reduced resonance, increased strain, and greater susceptibility to hydrolysis.[2]
-
Cohen Parameter (c): This parameter is the distance between the lactam carbonyl oxygen and the carboxylate carbon atom in fused bicyclic systems like penicillins. It has been correlated with biological activity, reflecting the overall shape of the molecule which influences its binding to target enzymes.[5]
A joint correlation of h and c has been shown to be a superior predictor of biological activity compared to either parameter alone, highlighting that activity is a multivariate phenomenon.[5]
References
- 1. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam - Wikipedia [en.wikipedia.org]
- 3. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.smu.edu [s3.smu.edu]
- 5. Correlation of biological activity in β-lactam antibiotics with Woodward and Cohen structural parameters—a Cambridge database study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Azetidine-Based Compounds
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible data. This is particularly critical for novel chemical entities such as azetidine-based compounds, a class of molecules gaining prominence in medicinal chemistry due to their unique structural and physicochemical properties.[1] The strained four-membered ring of azetidine imparts a distinct three-dimensionality that can enhance pharmacological activity and modulate properties like solubility and metabolic stability.[1] However, this same strained ring system can also present unique challenges during analytical method development and validation.
This guide provides a comprehensive comparison of analytical techniques for the quantitative and qualitative analysis of azetidine-based compounds. It is designed to move beyond a simple recitation of protocols, instead offering a rationale for experimental choices and a framework for developing self-validating analytical systems, all grounded in authoritative regulatory guidelines.
The Imperative for Rigorous Validation: ICH and FDA Frameworks
The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, most notably the ICH Q2(R2) guideline, which provides a framework for validation.[3][4][5] These guidelines are not merely a checklist but a mandate for scientific rigor, ensuring the quality, safety, and efficacy of pharmaceutical products. The core parameters that must be evaluated include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][6]
The recent modernization of these guidelines, with the introduction of ICH Q14 for analytical procedure development, emphasizes a lifecycle-based approach, where validation is a continuous process rather than a one-time event.[5][7]
Unique Analytical Considerations for the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses inherent ring strain.[1] This strain can make the ring susceptible to opening under certain conditions, a critical consideration for developing stability-indicating methods. The basicity of the nitrogen atom also influences the chromatographic behavior of these compounds. Therefore, method development and validation must account for:
-
Potential for Degradation: The strained ring can be susceptible to nucleophilic attack, potentially leading to ring-opening degradation products, especially under hydrolytic (acidic or basic) conditions.[8][9] Forced degradation studies are therefore essential to identify potential degradants and ensure the analytical method can resolve them from the parent compound.[8][10][11]
-
Chromatographic Challenges: The basic nitrogen in the azetidine ring can lead to peak tailing on silica-based reversed-phase columns due to interactions with residual silanol groups. Careful selection of column chemistry (e.g., end-capped columns) and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid, or buffers) is crucial.
-
Chirality: Many bioactive azetidine compounds are chiral. The validation of enantioselective methods is often necessary, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[12][13]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the analyte's properties and the intended purpose of the analysis (e.g., quantification, impurity profiling, or identification).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is the workhorse for the analysis of azetidine-based compounds.[14][15][16]
-
Expertise & Experience: For azetidine compounds, a C18 column is a common starting point. However, due to the polar nature of some azetidine derivatives, a column with a more polar stationary phase (e.g., Cyano or Phenyl-Hexyl) may provide better retention and selectivity. The use of a low-ionic-strength buffer in the mobile phase can help to mitigate secondary interactions with the stationary phase and improve peak shape.
-
Trustworthiness: A well-validated HPLC method provides a self-validating system. System suitability tests, performed before each run, ensure the chromatographic system is performing as expected.[17] Parameters like theoretical plates, tailing factor, and reproducibility of injections are monitored.
Table 1: Comparison of HPLC and GC-MS for Azetidine Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Broadly applicable to a wide range of azetidine compounds, including salts and non-volatile derivatives. | Suitable for volatile and thermally stable azetidine compounds. Derivatization may be required for polar compounds. |
| Detection | UV-Vis is common. Fluorescence and Mass Spectrometry (LC-MS) offer higher sensitivity and specificity. | Mass Spectrometry provides high specificity and structural information. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization to increase volatility and thermal stability. Headspace analysis is useful for residual solvents. |
| Key Validation Challenge | Peak tailing due to the basic nitrogen. Ensuring specificity in the presence of potential degradants. | Thermal degradation of the analyte in the injector or column. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable azetidine compounds.[18][19] It is particularly useful for identifying and quantifying impurities, including residual solvents.[20]
-
Expertise & Experience: The primary challenge with GC analysis of azetidine compounds is their potential for thermal degradation. A low-temperature injection port and a highly inert column are recommended. For polar azetidines, derivatization (e.g., silylation) to block the polar N-H group can improve peak shape and thermal stability.[18]
-
Trustworthiness: The mass spectrometer provides a high degree of certainty in peak identification through spectral library matching. The use of an internal standard is crucial for accurate quantification.
Experimental Protocols for Method Validation
The following protocols are generalized frameworks. Specific conditions must be optimized for the particular azetidine compound and its matrix.
Protocol 1: Validation of a Stability-Indicating RP-HPLC Method for an Azetidine-Based API
This protocol outlines the validation of a method to quantify the active pharmaceutical ingredient (API) and its degradation products.
1. Specificity (Forced Degradation Study):
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are a key part of establishing specificity for a stability-indicating method.[10][11]
-
Procedure:
-
Prepare solutions of the azetidine API at a known concentration (e.g., 1 mg/mL).
-
Subject the solutions to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API at 105°C for 48 hours.
-
Photolytic Degradation: Expose the API solution to UV light (e.g., 254 nm) and visible light.
-
-
Analyze the stressed samples by HPLC.
-
-
Acceptance Criteria: The method is specific if the peaks for the degradants are well-resolved from the main API peak (resolution > 1.5). Peak purity analysis using a photodiode array (PDA) detector should confirm that the API peak is spectrally pure.
2. Linearity and Range:
-
Rationale: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[2]
-
Procedure:
-
Prepare a stock solution of the azetidine API.
-
Prepare a series of at least five concentrations covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy (Recovery):
-
Rationale: To determine the closeness of the test results obtained by the method to the true value.[2]
-
Procedure:
-
Prepare a placebo (matrix without the API).
-
Spike the placebo with known amounts of the azetidine API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision (Repeatability and Intermediate Precision):
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
5. Robustness:
-
Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
-
Procedure:
-
Introduce small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
Mobile phase pH (e.g., ± 0.2 units).
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the changes.
Visualization of Workflows
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
Decision Tree for Method Selection
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. starodub.nl [starodub.nl]
- 8. researchgate.net [researchgate.net]
- 9. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. ijirt.org [ijirt.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vitro Evaluation of Novel Compounds from (2S)-4-oxoazetidine-2-carboxylic Acid
The (2S)-4-oxoazetidine-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, most famously forming the core of β-lactam antibiotics.[1][2] Its inherent ring strain and stereochemical properties make it a privileged starting point for synthesizing novel compounds with diverse biological potential.[3] This guide provides a comprehensive framework for the in vitro evaluation of new chemical entities (NCEs) derived from this scaffold. We will move beyond simple protocols to explain the causal logic behind the experimental cascade, ensuring a robust and efficient screening process for researchers in drug discovery. Our focus will be on a tiered approach, beginning with broad safety profiling and progressing to specific, hypothesis-driven functional assays.
The Strategic Imperative: A Tiered Screening Approach
To avoid costly failures in later stages, a logical, tiered screening process is paramount.[4][5] This strategy prioritizes the early identification of non-specific toxicity before committing resources to more complex and targeted assays. The initial goal is to establish a "therapeutic window"—a concentration range where the compound exhibits desired activity without harming host cells.
Our evaluation workflow is designed to answer three critical questions in sequence:
-
Is the compound safe at the cellular level? (Cytotoxicity)
-
Does it possess the expected primary biological activity? (Functional Screening)
-
How does it compare to established alternatives? (Comparative Analysis)
References
A Senior Application Scientist's Guide to the Structural and Performance Comparison of Beta-Lactam Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial drug development, the beta-lactam family of antibiotics remains a cornerstone.[1][2][3] Their efficacy, however, is intrinsically linked to the subtle yet profound structural variations of their core precursors. This guide provides an in-depth structural comparison of the four major classes of beta-lactam precursors: penicillins (penams), cephalosporins (cephems), carbapenems, and monobactams. We will explore how these structural nuances dictate their chemical stability, susceptibility to enzymatic degradation by β-lactamases, and ultimately, their spectrum of antibacterial activity. This analysis is supported by established experimental protocols and comparative data to provide a comprehensive resource for researchers in the field.
The Core Architecture: A Tale of Four Rings
The defining feature of all beta-lactam antibiotics is the four-membered azetidin-2-one ring.[4] It is the strained nature of this ring that confers its chemical reactivity and ability to inhibit bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs).[5][6] However, it is the nature of the fused ring system (or lack thereof) that differentiates the major classes and dictates their performance.[7][8]
| Beta-Lactam Class | Core Precursor Structure | Fused Ring System | Key Structural Features |
| Penicillins | Penam | Five-membered thiazolidine ring | Saturated five-membered ring containing a sulfur atom. |
| Cephalosporins | Cephem | Six-membered dihydrothiazine ring | Unsaturated six-membered ring containing a sulfur atom.[7][9] |
| Carbapenems | Carbapenem | Five-membered pyrroline ring | Unsaturated five-membered ring where a carbon atom replaces the sulfur of the penam core.[7] |
| Monobactams | Monobactam | None | The β-lactam ring is not fused to any other ring.[7][8] |
Structural Nuances and Their Functional Consequences
The seemingly minor variations in the core structures of these precursors have profound implications for their chemical and biological properties.
Chemical Stability and Reactivity
The reactivity of the β-lactam ring is crucial for its antibacterial activity but also renders it susceptible to hydrolysis. The degree of ring strain influences this reactivity.[4]
-
Penicillins (Penams): The fusion of the β-lactam ring to a five-membered thiazolidine ring results in significant ring strain, making it highly reactive but also susceptible to hydrolysis.[10]
-
Cephalosporins (Cephems): The six-membered dihydrothiazine ring in cephalosporins imparts less strain on the β-lactam ring compared to penicillins, generally leading to greater stability against hydrolysis.[5][11]
-
Carbapenems: The replacement of the sulfur atom with a carbon and the introduction of a double bond in the five-membered ring of carbapenems increases the strain on the β-lactam ring even more than in penicillins, leading to enhanced reactivity.[5]
-
Monobactams: Lacking a fused ring system, the monobactam core has the least ring strain, contributing to its notable stability in aqueous solutions under neutral and acidic conditions.[11][12]
The chemical stability of beta-lactams is also highly dependent on pH, with most exhibiting a U-shaped degradation profile, being most stable at slightly acidic to neutral pH.[11] For instance, amoxicillin and ampicillin show maximal stability around pH 4-5, while those without a side-chain amino group are more stable around pH 6-7.[11]
Susceptibility to β-Lactamases
The primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring.[1] The structural features of each precursor class influence their susceptibility to these enzymes.
-
Penicillins: Generally susceptible to a wide range of β-lactamases.
-
Cephalosporins: Often more resistant to penicillinases, but extended-spectrum β-lactamases (ESBLs) can effectively hydrolyze them.
-
Carbapenems: Exhibit a high degree of resistance to most common β-lactamases, including ESBLs and AmpC enzymes, due to the unique stereochemistry of their side chains.[3][13] However, the emergence of carbapenemases poses a significant clinical threat.[13]
-
Monobactams: Their unique monocyclic structure makes them poor substrates for many β-lactamases produced by Gram-positive bacteria. Aztreonam, for example, is stable against many ESBLs but can be hydrolyzed by some carbapenemases.
Antibacterial Spectrum
The structural characteristics of each precursor class, along with their various side-chain modifications, determine their spectrum of activity.
-
Penicillins: The spectrum varies from narrow (e.g., Penicillin G against Gram-positive bacteria) to broad (e.g., ampicillin) and extended (e.g., piperacillin with anti-pseudomonal activity).
-
Cephalosporins: Categorized into "generations," with an increasing spectrum against Gram-negative bacteria in later generations.
-
Carbapenems: Possess the broadest spectrum of activity among all beta-lactam antibiotics, covering most Gram-positive and Gram-negative bacteria, including anaerobes.[3][14]
-
Monobactams: The activity of aztreonam is primarily directed against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[12][14]
Experimental Protocols for Comparative Analysis
To objectively compare the performance of different beta-lactam precursors, a suite of standardized experimental protocols is essential.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The broth microdilution method is a standard technique for its determination.[15][16]
-
Preparation of Antibiotic Stock Solutions:
-
Preparation of Microtiter Plates:
-
Aseptically add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.[13]
-
Add 100 µL of the antibiotic stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[15]
-
-
Preparation of Bacterial Inoculum:
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well).
-
Incubate the plate at 37°C for 18-24 hours.[17]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[16]
-
Assessment of Susceptibility to β-Lactamases
The nitrocefin assay is a rapid and reliable colorimetric method to determine the susceptibility of a beta-lactam to hydrolysis by β-lactamases.[18]
-
Reagent Preparation:
-
Enzyme and Substrate Preparation:
-
Prepare a solution of the purified β-lactamase enzyme or a bacterial lysate containing the enzyme.
-
In a microplate well, add a defined amount of the enzyme solution.
-
-
Reaction and Measurement:
-
Data Analysis:
-
The rate of the absorbance change is directly proportional to the β-lactamase activity.
-
Kinetic parameters such as Km and kcat can be calculated by varying the substrate concentration.
-
Structural Elucidation and Stability Analysis
Advanced analytical techniques are employed to confirm the structure of beta-lactam precursors and to study their degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and stereochemistry of the beta-lactam core and its side chains.[7][21][22][23]
-
X-ray Crystallography: Allows for the precise determination of the three-dimensional atomic structure of the beta-lactam precursor, often in complex with its target enzyme (PBP) or a β-lactamase.[9][24][25][26]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for separating and identifying beta-lactam antibiotics and their degradation products, enabling studies on their chemical stability under various conditions.[2][27][28]
Conclusion
The structural diversity of beta-lactam precursors is a testament to the chemical ingenuity that has driven antibiotic development for decades. The choice of the fused ring system to the core beta-lactam is a critical determinant of the resulting antibiotic's performance profile. Carbapenems, with their highly strained and reactive core, offer a broad spectrum of activity and resistance to many β-lactamases. Cephalosporins and penicillins provide a wide range of therapeutic options with varying degrees of stability and spectra of activity. Monobactams, with their unique monocyclic structure, offer a valuable alternative, particularly for targeting Gram-negative pathogens.
A thorough understanding of the structure-activity and structure-stability relationships of these precursors is paramount for the rational design of new beta-lactam antibiotics that can overcome the ever-growing challenge of bacterial resistance. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of novel beta-lactam candidates.
References
- 1. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Cephalosporins, carbapenems, and monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. toku-e.com [toku-e.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
Assessing the Drug-like Properties of (2S)-4-oxoazetidine-2-carboxylic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the intrinsic quality of a lead compound is not solely defined by its potency against a therapeutic target. A promising molecule must also possess a favorable profile of absorption, distribution, metabolism, and excretion (ADME), alongside a minimal propensity for toxicity. This guide provides an in-depth, comparative framework for assessing the drug-like properties of derivatives of (2S)-4-oxoazetidine-2-carboxylic acid, a privileged scaffold found in numerous clinically significant compounds.
The 2-azetidinone, or β-lactam, ring is a cornerstone pharmacophore, most famously in β-lactam antibiotics like penicillins and cephalosporins.[1][2] These agents typically function by inhibiting bacterial cell wall synthesis.[3][4][5] However, the versatility of the azetidinone core extends beyond antimicrobial activity, with derivatives showing potential as cholesterol absorption inhibitors, and in treating a range of other conditions.[1][6] This guide will objectively compare a hypothetical this compound derivative, herein designated as AZD-01 , against a well-characterized comparator compound, COMP-A , to illustrate the experimental workflows and data interpretation central to modern drug development.
Foundational Assessment: Physicochemical Properties and Lipinski's Rule of Five
A preliminary, yet crucial, step in evaluating a compound's drug-like potential is the assessment of its physicochemical properties. Lipinski's Rule of Five provides a set of guidelines to predict the oral bioavailability of a compound.[7][8][9] These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[8]
A compound is more likely to be orally bioavailable if it adheres to the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons.
-
A calculated octanol-water partition coefficient (log P) not exceeding 5.
While not a rigid determinant of success, these rules provide a valuable early-stage filter for identifying compounds with a higher probability of favorable ADME properties.[8][10]
Table 1: Physicochemical Properties of AZD-01 and COMP-A
| Property | AZD-01 | COMP-A | Lipinski's Guideline |
| Molecular Weight (Da) | 450 | 520 | < 500 |
| Hydrogen Bond Donors | 3 | 6 | ≤ 5 |
| Hydrogen Bond Acceptors | 7 | 9 | ≤ 10 |
| cLogP | 3.2 | 4.8 | ≤ 5 |
| Violations | 0 | 2 | ≤ 1 |
From this initial in silico assessment, AZD-01 demonstrates a more favorable profile according to Lipinski's Rule of Five, with zero violations. In contrast, COMP-A violates two of the rules (molecular weight and hydrogen bond donors), suggesting potential challenges with oral absorption or permeability.[11]
Permeability: Crossing the Biological Barriers
For a drug to be effective, it must be able to cross biological membranes to reach its site of action.[9] Two widely used in vitro models to assess permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.[12][13] This assay is particularly useful in early drug discovery for ranking compounds based on their potential for gastrointestinal absorption.[12]
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to form a barrier with properties similar to the intestinal epithelium.[14][15] This model is more biologically complex than PAMPA as it can also identify compounds that are subject to active transport or efflux.[14] The apparent permeability coefficient (Papp) is determined, and an efflux ratio greater than two suggests that the compound is actively transported out of the cells.[15][16]
Table 2: Permeability Data for AZD-01 and COMP-A
| Compound | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| AZD-01 | 15.2 | 12.5 | 13.1 | 1.05 | High |
| COMP-A | 8.5 | 2.1 | 8.4 | 4.0 | Low |
| Atenolol (Low Perm.) | <1 | <1 | <1 | - | Low |
| Propranolol (High Perm.) | >10 | >10 | >10 | - | High |
The data indicates that AZD-01 has high passive permeability in the PAMPA assay, which is confirmed by the high apical to basolateral (A→B) permeability in the Caco-2 assay. The low efflux ratio suggests it is not a substrate for efflux transporters. In contrast, COMP-A shows moderate passive permeability but significantly lower A→B permeability in the Caco-2 model, with a high efflux ratio, indicating it is likely a substrate for an efflux pump, which could limit its oral absorption.
Metabolic Stability: The First-Pass Effect
A compound's susceptibility to metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver, is a critical determinant of its in vivo half-life and oral bioavailability.[17] The in vitro liver microsomal stability assay is a common method to assess this.[18][19][20] In this assay, the test compound is incubated with liver microsomes, and the rate of its disappearance is monitored over time.[21]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Table 3: Metabolic Stability of AZD-01 and COMP-A in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Extraction |
| AZD-01 | > 60 | < 12 | Low |
| COMP-A | 15 | 46.2 | Moderate to High |
| Verapamil (High CL) | < 10 | > 69 | High |
| Carbamazepine (Low CL) | > 60 | < 12 | Low |
AZD-01 exhibits high metabolic stability, suggesting it is less susceptible to first-pass metabolism in the liver. This would likely translate to higher oral bioavailability and a longer in vivo half-life. COMP-A, with its shorter half-life and higher intrinsic clearance, is predicted to be more rapidly metabolized, potentially limiting its systemic exposure after oral administration.
In Vitro Toxicology: Early Safety Assessment
Early identification of potential toxic liabilities is crucial to reduce the attrition of drug candidates in later stages of development.[22][23][24] Key in vitro assays include cytotoxicity and cardiotoxicity assessments.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[25][26][27] It is widely used to assess the potential of a compound to cause cell death.[28][29]
Table 4: Cytotoxicity of AZD-01 and COMP-A in HepG2 Cells
| Compound | CC₅₀ (µM) | Therapeutic Index (CC₅₀ / EC₅₀) |
| AZD-01 | > 100 | > 200 |
| COMP-A | 15 | 30 |
Assuming an in vitro potency (EC₅₀) of 0.5 µM for both compounds.
AZD-01 shows no significant cytotoxicity at concentrations up to 100 µM, resulting in a favorable therapeutic index. COMP-A, however, demonstrates cytotoxicity at a lower concentration, indicating a narrower therapeutic window and a higher potential for off-target toxicity.
Cardiotoxicity Assessment: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsade de Pointes.[30] Therefore, assessing a compound's potential to block the hERG channel is a critical safety screen in drug discovery.[31][32]
Table 5: hERG Channel Inhibition by AZD-01 and COMP-A
| Compound | IC₅₀ (µM) | Safety Margin (IC₅₀ / Cmax) |
| AZD-01 | > 30 | > 30 |
| COMP-A | 2.5 | 2.5 |
Assuming a projected maximum plasma concentration (Cmax) of 1 µM for both compounds.
AZD-01 shows no significant inhibition of the hERG channel, indicating a low risk of cardiotoxicity. COMP-A, with an IC₅₀ of 2.5 µM, has a narrow safety margin, raising concerns about its potential to cause cardiac arrhythmias at therapeutic doses.
Conclusion
This comparative guide illustrates a systematic approach to evaluating the drug-like properties of this compound derivatives. Through a series of in silico and in vitro assays, we have demonstrated how to build a comprehensive profile of a compound's potential for success as a therapeutic agent. In our hypothetical comparison, AZD-01 consistently outperformed COMP-A , exhibiting superior physicochemical properties, higher permeability, greater metabolic stability, and a more favorable in vitro toxicology profile. This data-driven approach allows for the early identification of promising candidates and the deprioritization of those with liabilities, ultimately streamlining the drug discovery process and increasing the likelihood of developing safe and effective medicines.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Preparation of Solutions :
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final desired concentration, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).[33]
-
Prepare the lipid solution (e.g., 1% lecithin in dodecane).[34]
-
-
Plate Preparation :
-
Pipette the buffer solution into the wells of the acceptor plate.
-
Carefully coat the filter membrane of the donor plate with the lipid solution.
-
-
Assay Procedure :
-
Add the test compound solution to the wells of the donor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[35]
-
-
Analysis :
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Caco-2 Permeability Assay Protocol
-
Cell Culture :
-
Culture Caco-2 cells on semi-permeable filter inserts in multi-well plates until they form a confluent monolayer (typically 18-22 days).[15]
-
-
Monolayer Integrity Check :
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by evaluating the permeability of a low-permeability marker like Lucifer yellow.[16]
-
-
Permeability Assay :
-
For apical to basolateral (A→B) permeability, add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
For basolateral to apical (B→A) permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C for a specified time (e.g., 2 hours).[14]
-
-
Analysis :
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Quantify the concentration of the test compound using LC-MS/MS.
-
Calculate the Papp value for both directions and determine the efflux ratio.[15]
-
Liver Microsomal Stability Assay Protocol
-
Preparation :
-
Thaw human liver microsomes and keep them on ice.[21]
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound, and liver microsomes.
-
-
Incubation :
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH.[21]
-
Incubate the mixture at 37°C.
-
-
Sampling and Quenching :
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.[17]
-
-
Analysis :
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time and calculate the half-life (t½) and intrinsic clearance (CLint).[20]
-
MTT Cytotoxicity Assay Protocol
-
Cell Seeding :
-
Seed cells (e.g., HepG2) into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
-
MTT Addition :
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.[25]
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[27]
-
Shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
-
hERG Patch Clamp Assay Protocol
-
Cell Preparation :
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
-
Electrophysiology :
-
Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).[30]
-
Establish a whole-cell patch-clamp configuration.
-
-
Voltage Protocol :
-
Apply a specific voltage protocol to elicit the hERG current.[36]
-
Record the baseline hERG current in the absence of the test compound.
-
-
Compound Application :
-
Apply increasing concentrations of the test compound to the cells and record the hERG current at each concentration until a steady-state inhibition is reached.
-
-
Data Analysis :
-
Measure the percentage of inhibition of the hERG current at each compound concentration relative to the baseline.
-
Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the hERG current).[36]
-
References
- 1. globalscitechocean.com [globalscitechocean.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-Lactam Drugs - Clinical GateClinical Gate [clinicalgate.com]
- 5. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 6. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. | Semantic Scholar [semanticscholar.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. mercell.com [mercell.com]
- 22. criver.com [criver.com]
- 23. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 24. news-medical.net [news-medical.net]
- 25. broadpharm.com [broadpharm.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. clyte.tech [clyte.tech]
- 28. cyrusbio.com.tw [cyrusbio.com.tw]
- 29. kosheeka.com [kosheeka.com]
- 30. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 31. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 32. hERG Assay | PPTX [slideshare.net]
- 33. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 34. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 35. bioassaysys.com [bioassaysys.com]
- 36. fda.gov [fda.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2S)-4-oxoazetidine-2-carboxylic acid
Introduction: As a foundational chiral building block in the synthesis of β-lactam antibiotics and other pharmaceuticals, (2S)-4-oxoazetidine-2-carboxylic acid is a common reagent in drug development and organic chemistry laboratories.[1][2] While its utility is significant, its handling and disposal demand a rigorous, safety-first approach. Improper disposal not only poses risks to laboratory personnel but can also introduce bioactive compounds into the environment, with potential ecological consequences.[1][3][4]
This guide provides a direct, procedural framework for the safe and compliant disposal of this compound. Our objective is to move beyond mere compliance, embedding a culture of safety and environmental stewardship into every step of your workflow. The protocols herein are designed to be self-validating systems, ensuring that safety and regulatory adherence are intrinsic to the process.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the first step toward safe handling. This compound is not benign; it is classified with specific hazards that dictate our handling and disposal strategy.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:
-
H302: Harmful if swallowed. [5] This indicates significant acute oral toxicity.
-
H319: Causes serious eye irritation. [5] This necessitates robust eye protection to prevent injury.
These classifications are the causal basis for the stringent personal protective equipment (PPE) requirements and the prohibition of drain or standard trash disposal. All waste containing this compound must be treated as hazardous.
Table 1: Key Chemical and Safety Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₅NO₃ | PubChem[5] |
| Molecular Weight | 115.09 g/mol | PubChem[5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich[6] |
| Hazard Statements | H302, H319 | PubChem[5] |
| Chemical Class | Organic Carboxylic Acid, β-Lactam | ChemScene, Wikipedia[2][7] |
Core Principles of Chemical Waste Management
Before detailing the specific steps, it is essential to ground our protocol in the universally accepted principles of hazardous waste management.
-
Characterize: Know the identity of your waste. Is it the pure compound, a solution, or contaminated with other reagents? This determines the disposal pathway.
-
Segregate: This is a critical, non-negotiable step. Incompatible chemicals, when mixed, can cause violent reactions. This compound, as a carboxylic acid, must be segregated from:
-
Contain: Use appropriate, robust, and clearly labeled containers for waste collection.[9] The container must be compatible with the chemical.
-
Communicate: Ensure all waste containers are accurately labeled, and all personnel are trained on these procedures.
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound in any form, including its waste products.
-
Eye Protection: Chemical splash goggles are required at all times. The "serious eye irritation" classification means a simple splash could cause significant harm.[5][10]
-
Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene.[8] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required to protect from incidental contact.[8]
-
Work Area: All handling of the solid compound or concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[8]
Step-by-Step Disposal Protocol
This protocol applies to all forms of this compound waste, including pure solid, contaminated labware, and solutions. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [11][12][13]
Step 1: Waste Identification and Segregation
-
Identify the waste stream. Is it solid waste (e.g., residual powder, contaminated weigh paper) or liquid waste (e.g., reaction mother liquor, unused solutions)?
-
Immediately segregate this waste into a dedicated hazardous waste container labeled for "Organic Acid Waste" or a specific label for this compound if required by your institution.[8][14]
Step 2: Container Selection and Management
-
For Liquid Waste: Use a high-density polyethylene (HDPE) or glass container that can be securely sealed.[8] Ensure the container is compatible with all components of the waste stream. Avoid metal containers, as acids can cause corrosion.[15][16]
-
For Solid Waste: Use a clearly marked, sealable bag or a wide-mouth solid waste container.
-
Fill Level: Never fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[8][14]
-
Container Integrity: Keep waste containers closed at all times except when adding waste.[12][15]
Step 3: Labeling
-
Label the waste container immediately upon its first use.
-
The label must, at a minimum, include the following information as per EPA and OSHA standards[17][18]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
List any other chemical components and their approximate percentages.
-
The associated hazards (e.g., "Corrosive," "Irritant," "Acutely Toxic").[8]
-
Step 4: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15][17]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a larger, chemically resistant tub) is used for liquid waste containers to mitigate spills.[9]
-
Store the container away from incompatible materials, particularly bases.[8][15]
Step 5: Final Disposal
-
Once the waste container is full (or has been in the SAA for the maximum allowable time per your institution's policy), arrange for pickup.
-
Disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][9] These professionals are equipped to handle and dispose of the chemical in compliance with all federal, state, and local regulations.[19]
Note on Neutralization: While the neutralization of simple carboxylic acids is a common practice, it is not recommended for this compound as an in-lab disposal step. The β-lactam ring is susceptible to hydrolysis, potentially creating degradation products with unknown hazards.[1][2] All treatment should be left to certified disposal experts.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical for safety.
For a Small Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[8] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution and wipe clean.
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[8]
-
Prevent entry into the affected area.
-
Provide emergency responders with the Safety Data Sheet (SDS) for this compound upon their arrival.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 3. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition (2022) | Jonathan Turner | 33 Citations [scispace.com]
- 5. This compound | C4H5NO3 | CID 13469007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Oxo-2-azetidinecarboxylic acid | 98019-65-9 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. acs.org [acs.org]
- 14. nipissingu.ca [nipissingu.ca]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
